molecular formula C14H11Br B083335 4-Bromostilbene CAS No. 13041-70-8

4-Bromostilbene

Cat. No.: B083335
CAS No.: 13041-70-8
M. Wt: 259.14 g/mol
InChI Key: ZZMMKLVIBZWGPK-VOTSOKGWSA-N
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Description

4-Bromostilbene is a useful research compound. Its molecular formula is C14H11Br and its molecular weight is 259.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMMKLVIBZWGPK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4714-24-3
Record name 4714-24-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromostilbene: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromostilbene is an organic compound featuring a stilbene backbone substituted with a bromine atom on one of its phenyl rings. As a diarylethene, it exists as two geometric isomers, (E)- and (Z)-stilbene, with the trans ((E)) isomer being the more thermodynamically stable and commonly studied form. The presence of the bromine atom makes this compound a highly versatile synthetic intermediate, particularly for creating complex molecules through cross-coupling reactions.

The stilbene scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known antioxidant resveratrol and the potent anti-cancer agent combretastatin A-4.[1][2][[“]] Consequently, this compound serves as a valuable building block for the synthesis and discovery of novel therapeutic agents, making its chemical properties and reactions of significant interest to the drug development community.[1][4] This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and applications.

Chemical Structure and Identification

The structure of this compound consists of two phenyl rings connected by an ethene bridge. One phenyl ring is substituted with a bromine atom at the para (4) position. The most common isomer is trans-4-bromostilbene.

Caption: Chemical structure of (E)-4-Bromostilbene.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 1-bromo-4-[(E)-2-phenylethenyl]benzene [5]
Synonyms This compound, 1-Bromo-4-styrylbenzene, trans-4-Bromostilbene [5][6]
CAS Number 4714-24-3 [5][6][7]
Molecular Formula C₁₄H₁₁Br [5][6][7][8]
Molecular Weight 259.14 g/mol [5][6][8]
SMILES C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br
InChI InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ [5][8]

| InChIKey | ZZMMKLVIBZWGPK-VOTSOKGWSA-N |[5][8] |

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature and is generally insoluble in water but soluble in common organic solvents.[7][9] There is some variability in the reported melting point, which may be attributable to isomeric purity or different measurement conditions. The higher melting point is more consistently reported for the trans isomer.

Table 2: Physicochemical Properties

Property Value Source(s)
Appearance White to off-white crystalline solid [7][9][10]
Melting Point 138-141 °C [10]
80-83 °C [7][9]
Boiling Point ~342-346 °C at 760 mmHg [6][7]
Density ~1.4 g/cm³ [6][7]
Solubility Insoluble in water; Soluble in ethanol, dimethylformamide [7][9]

| XLogP3 | 5.1 - 5.72 |[5][6] |

Table 3: Spectroscopic Data Summary

Technique Description Source(s)
¹H NMR Provides information on the proton environment, including characteristic signals for vinylic and aromatic protons. Useful for confirming stereochemistry (J-coupling constant for trans-vinylic protons is typically ~16 Hz). [11][12]
¹³C NMR Shows the number and type of carbon atoms in the molecule. Data is available for structural confirmation. [5]
Mass Spectrometry (MS) GC-MS data confirms the molecular weight with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). Common fragments include [M-Br]⁺. [5]

| Infrared (IR) Spectroscopy | Reveals the presence of functional groups, such as C=C stretching from the alkene and aromatic rings, and C-H bonds. |[11] |

Synthesis and Reactivity

This compound can be synthesized via several established methods for alkene formation. The Wittig and Heck reactions are among the most powerful and commonly employed routes for creating the stilbene core structure.[13][14]

Experimental Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming a C=C double bond by reacting a phosphorus ylide with an aldehyde or ketone.[13][15] For this compound, this typically involves the reaction of 4-bromobenzaldehyde with benzyltriphenylphosphonium ylide.

Methodology:

  • Phosphonium Salt Formation: Benzyl chloride is reacted with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form benzyltriphenylphosphonium chloride.

  • Ylide Generation: The phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). A strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is added slowly at 0 °C to deprotonate the salt, forming the bright orange/red phosphorus ylide.

  • Reaction with Aldehyde: A solution of 4-bromobenzaldehyde in the same dry solvent is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol to yield pure trans-4-bromostilbene.[16][17]

Wittig_Reaction_Workflow cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination cluster_2 Step 3: Product Formation start Benzyltriphenylphosphonium Salt + Strong Base ylide Phosphorus Ylide (Nucleophile) start->ylide Deprotonation intermediate Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Attack aldehyde 4-Bromobenzaldehyde (Electrophile) product This compound (E/Z Mixture) intermediate->product Collapse & Elimination byproduct Triphenylphosphine Oxide

Caption: Generalized workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocol 2: Synthesis via Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[18][19] To synthesize this compound, styrene can be coupled with 4-bromoiodobenzene, or alternatively, 4-bromostyrene can be coupled with bromobenzene. The former is often preferred due to the higher reactivity of aryl iodides.

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (e.g., 4-bromoiodobenzene, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%).

  • Solvent and Reagent Addition: Add a dry, polar aprotic solvent (e.g., DMF or NMP), followed by the alkene (e.g., styrene, 1.1-1.5 equiv) and a base (e.g., triethylamine (Et₃N) or K₂CO₃, 2-3 equiv).

  • Reaction: The mixture is heated with vigorous stirring to a temperature between 80-140 °C. The reaction progress is monitored by TLC or GC-MS.

  • Workup and Purification: After completion, the reaction is cooled to room temperature and filtered to remove the precipitated salts. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by column chromatography or recrystallization to afford the pure trans product.[20]

Heck_Reaction_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) base_salt Base-HX pd0->base_salt alkene_coord Alkene-Coordinated Complex pd_complex->alkene_coord Alkene Coordination insertion_prod Migratory Insertion Product alkene_coord->insertion_prod Syn-Addition (Migratory Insertion) insertion_prod->pd0 β-Hydride Elimination & Reductive Elimination (Product + HX) product Product (Stilbene) insertion_prod->product reactant Ar-X + Alkene reactant->pd_complex base Base base->pd0

Caption: Simplified catalytic cycle for the Heck reaction in stilbene synthesis.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical scaffold. The carbon-bromine bond provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic modification of the stilbene structure.

This capability is crucial in drug discovery for generating libraries of novel compounds. By starting with the this compound core, researchers can introduce diverse functional groups and molecular fragments to probe structure-activity relationships (SAR). This process is fundamental to identifying lead compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.[4][14]

Drug_Discovery_Logic start Core Scaffold (this compound) modify Chemical Diversification (e.g., Suzuki Coupling with various boronic acids) start->modify library Library of Novel Stilbene Derivatives modify->library screen High-Throughput Biological Screening (e.g., anti-cancer, anti-inflammatory assays) library->screen hit Hit Identification (Active Compounds) screen->hit lead Lead Optimization (SAR Studies) hit->lead candidate Drug Candidate lead->candidate

Caption: Logical workflow for using this compound in a drug discovery program.

Safety and Handling

This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[5] Standard laboratory safety protocols should be strictly followed when handling this compound.

Table 4: GHS Hazard Information

Category Information Source(s)
Pictograms GHS07 (Exclamation Mark), GHS09 (Environment)
Signal Word Warning [5]
Hazard Statements H302: Harmful if swallowed.H411: Toxic to aquatic life with long lasting effects. [5]

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. |[5][6] |

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[21][22]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21][22]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in both materials science and medicinal chemistry. Its well-defined structure, coupled with the reactive versatility of the carbon-bromine bond, makes it an ideal starting point for the synthesis of complex molecular architectures. For researchers in drug development, this compound provides a robust and adaptable scaffold for generating diverse chemical libraries, accelerating the discovery of new therapeutic agents to address a wide range of diseases. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential.

References

4-Bromostilbene CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on 4-Bromostilbene, including its chemical identity, physicochemical properties, detailed safety and handling protocols, and a representative experimental synthesis procedure. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

CAS Number: 4714-24-3[1][2][3][4][5]

Synonyms: 1-Bromo-4-(2-phenylethenyl)benzene, 1-Bromo-4-styrylbenzene, (E)-4-bromostilbene, trans-4-Bromostilbene[2][3][4][6]

Chemical Structure:

  • Molecular Formula: C₁₄H₁₁Br[1][2][3][4]

  • InChI Key: ZZMMKLVIBZWGPK-VOTSOKGWSA-N[2][4]

  • Canonical SMILES: C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. Data has been aggregated from multiple sources for accuracy.

PropertyValueSource(s)
Molecular Weight 259.14 g/mol [2][3][4][6][7]
Appearance White crystal or powdery solid[1][7]
Melting Point 138-141 °C[2]
Boiling Point 139-140 °C (at 12 Torr)[1][7]
Density ~1.4 g/cm³[1][3]
Flash Point 159.1 °C[1][3][7]
Solubility Insoluble in water. Soluble in organic solvents such as ethanol and dimethylformamide.[1][7]
Storage Temperature 2-8°C[1][7]

Safety and Hazard Information

This compound is a chemical that requires careful handling. The following tables outline its hazard classifications and recommended safety procedures based on the Globally Harmonized System (GHS) and information from safety data sheets.

GHS Hazard Classification

Pictogram(s)Signal WordHazard ClassHazard Statement(s)
alt text
alt text
Warning [2][6]Acute Toxicity, Oral (Category 4)[2][6] Skin Corrosion/Irritation (Category 2)[5] Serious Eye Damage/Eye Irritation (Category 2)[5] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[5][8] Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)[2][6]H302: Harmful if swallowed.[2][6] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5][8] H411: Toxic to aquatic life with long lasting effects.[2][6]

Precautionary, Handling, and First-Aid Measures

CategoryMeasureSource(s)
Prevention P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves, eye protection, and face protection.[5]
Handling Use in a well-ventilated area. Avoid all personal contact, including inhalation. Prevent concentration in hollows and sumps.[5]
Storage Store in a well-ventilated place. Keep container tightly closed. Recommended storage class is 11 - Combustible Solids.[2][9]
First-Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[8]
First-Aid (Skin) Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8]
First-Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[8][9]
First-Aid (Ingestion) Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
Spills Use dry clean up procedures and avoid generating dust. Collect material in a clean, dry, sealable, labeled container for disposal. Prevent spillage from entering drains or water courses.[5]

Experimental Protocols

A common and reliable method for the synthesis of stilbene derivatives is the Wittig reaction. The following protocol describes a representative synthesis of (E)-4-Bromostilbene from 4-bromobenzaldehyde and benzyltriphenylphosphonium chloride.

Objective: To synthesize (E)-4-Bromostilbene via the Wittig reaction.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or other suitable strong base (e.g., n-BuLi, KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Bromobenzaldehyde

  • Hexane

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a strong base such as sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is typically indicated by a color change to deep orange or red.

  • Wittig Reaction:

    • Dissolve 4-bromobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the stirred ylide solution at room temperature.

    • Let the reaction mixture stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Extraction:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product will be a mixture of (E) and (Z) isomers and triphenylphosphine oxide.

    • Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired (E)-4-Bromostilbene isomer.[10]

    • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to yield a white crystalline solid.

Visualized Workflows and Protocols

The following diagrams illustrate the key experimental workflow and a logical safety protocol using the Graphviz DOT language, adhering to the specified design constraints.

G cluster_reactants Reactants & Reagents cluster_process Synthesis Steps r1 Benzyltriphenylphosphonium Chloride p1 1. Ylide Generation r1->p1 r2 Strong Base (e.g., NaH) r2->p1 r3 4-Bromobenzaldehyde p2 2. Wittig Reaction r3->p2 r4 Anhydrous THF r4->p1 p1->p2 Phosphorus Ylide p3 3. Aqueous Work-up p2->p3 Crude Mixture p4 4. Extraction & Drying p3->p4 p5 5. Purification (Column Chromatography) p4->p5 Crude Solid product Final Product: (E)-4-Bromostilbene p5->product

Caption: Synthesis workflow for (E)-4-Bromostilbene via the Wittig reaction.

G cluster_routes Exposure Routes cluster_actions Immediate Actions start Exposure Event skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Wash with plenty of water for at least 15 minutes skin->wash_skin rinse_eyes Rinse cautiously with water for several minutes eyes->rinse_eyes fresh_air Move to fresh air inhalation->fresh_air call_poison Call POISON CENTER / doctor ingestion->call_poison end Seek Medical Attention wash_skin->end If irritation persists rinse_eyes->end fresh_air->end If breathing is difficult call_poison->end

Caption: Emergency response protocol for this compound exposure.

References

(E)-1-Bromo-4-styrylbenzene: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (E)-1-bromo-4-styrylbenzene, a key intermediate in organic synthesis. The document details established synthetic protocols, particularly the Heck reaction, and outlines the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Compound Overview

(E)-1-bromo-4-styrylbenzene, also known as (E)-4-bromostilbene, is a stilbene derivative featuring a bromine atom on one of the phenyl rings. This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, dyes, and fluorescent agents. Its chemical structure consists of two phenyl rings connected by an ethylene bridge in the trans (E) configuration.

Synthesis of (E)-1-bromo-4-styrylbenzene

The synthesis of (E)-1-bromo-4-styrylbenzene can be achieved through several palladium-catalyzed cross-coupling reactions. The Heck reaction is a widely employed and efficient method for this transformation.[1][2] Alternative routes include the Wittig and Suzuki-Miyaura coupling reactions.[3][4]

2.1. Primary Synthesis Route: The Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[1] For the synthesis of (E)-1-bromo-4-styrylbenzene, this typically involves the reaction of 4-bromostyrene with bromobenzene or, more commonly, 1,4-dibromobenzene with styrene. A more direct and frequently used approach is the reaction between an aryl halide (like 1-bromo-4-iodobenzene or 1,4-dibromobenzene) and styrene.[5][6] The reaction generally proceeds with high stereoselectivity to yield the (E)-isomer.[2]

Experimental Protocol: Heck Reaction Synthesis

This protocol is based on established methodologies for palladium-catalyzed cross-coupling reactions.[5][6]

Materials:

  • 1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).[5]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Reactant Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide, followed by styrene (1.2 equiv.).[5]

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and DMF.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (E)-1-bromo-4-styrylbenzene.

2.2. Alternative Synthesis Routes

  • Wittig Reaction: This method involves the reaction of an aldehyde (e.g., 4-bromobenzaldehyde) with a phosphonium ylide (e.g., benzyltriphenylphosphonium chloride) to form the alkene.[3][7][8] The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[3]

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., styrylboronic acid) with an aryl halide (e.g., 1,4-dibromobenzene) in the presence of a palladium catalyst and a base.[4][9]

Characterization

The synthesized (E)-1-bromo-4-styrylbenzene is typically a white crystalline or powdery solid. Its identity and purity are confirmed through a combination of physical and spectroscopic methods.

3.1. Physical and Chemical Properties

The key physical and chemical properties of (E)-1-bromo-4-styrylbenzene are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₄H₁₁Br[10]
Molecular Weight 259.14 g/mol [10][11]
Appearance White crystalline or powdery solid
Melting Point 140 °C (some sources report 80-83 °C)[11][12]
Boiling Point 139-140 °C at 12 Torr[11][12]
Solubility Soluble in organic solvents like ethanol and DMF; insoluble in water.[12]
CAS Number 4714-24-3[10]

3.2. Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of (E)-1-bromo-4-styrylbenzene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to identify the protons in the molecule, with characteristic signals for the aromatic and vinylic protons. The large coupling constant between the vinylic protons confirms the (E)-configuration.

    • ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[10]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present. Key absorptions include C-H stretching for the aromatic and vinylic groups, C=C stretching for the alkene and aromatic rings, and the C-Br stretching frequency.

  • Mass Spectrometry (MS):

    • Mass spectrometry confirms the molecular weight of the compound.[10] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a characteristic feature in the mass spectrum.

Visualized Workflows and Mechanisms

4.1. Heck Reaction Catalytic Cycle

Heck_Reaction pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 lab1 Oxidative Addition oxidative_addition Oxidative Addition aryl_halide Ar-X (1-Bromo-4-iodobenzene) aryl_halide->pd_complex1 pd_complex2 [Ar-Pd(II)-X(L)₂(alkene)] pd_complex1->pd_complex2 lab2 Alkene Coordination alkene_coordination Alkene Coordination alkene Styrene alkene->pd_complex2 pd_complex3 R-CH₂-CH(Ar)-Pd(II)-X(L)₂ pd_complex2->pd_complex3 lab3 Migratory Insertion migratory_insertion Migratory Insertion product (E)-1-bromo-4-styrylbenzene pd_complex3->product pd_hydride H-Pd(II)-X(L)₂ pd_complex3->pd_hydride lab4 β-Hydride Elimination beta_hydride β-Hydride Elimination pd_hydride->pd0 lab5 Reductive Elimination (Base) reductive_elimination Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction for the synthesis of (E)-1-bromo-4-styrylbenzene.

4.2. Experimental Workflow: Synthesis to Characterization

Workflow start Starting Materials (Aryl Halide, Styrene, Catalyst, Base) reaction Heck Reaction (Heating under Inert Atmosphere) start->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product Pure (E)-1-bromo-4-styrylbenzene purification->product characterization Characterization product->characterization nmr ¹H and ¹³C NMR characterization->nmr ir FT-IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms mp Melting Point Analysis characterization->mp final Verified Product nmr->final ir->final ms->final mp->final

Caption: General experimental workflow for the synthesis and characterization of the target compound.

References

A Technical Guide to the Spectroscopic Data of 4-Bromostilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Bromostilbene, a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a comprehensive reference for the characterization of this compound.

Introduction

This compound (C₁₄H₁₁Br) is a stilbenoid derivative characterized by a bromine atom substituted on one of the phenyl rings. The trans (or E) isomer is the more stable and commonly encountered form. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for trans-4-Bromostilbene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.52d8.52H, H-2', H-6'
~7.45d8.52H, H-3', H-5'
~7.38t7.62H, H-3, H-5
~7.28t7.31H, H-4
~7.15d16.31H, H-α or H-β
~7.05d16.31H, H-β or H-α

¹³C NMR Data [1]

Chemical Shift (δ) ppmAssignment
~137.5C-1
~136.6C-1'
~131.8C-3', C-5'
~129.2C-α or C-β
~128.8C-3, C-5
~128.0C-2', C-6'
~127.8C-4
~127.3C-β or C-α
~126.6C-2, C-6
~121.3C-4'
Infrared (IR) Spectroscopy

The FT-IR spectrum of trans-4-Bromostilbene exhibits several characteristic absorption bands that correspond to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3025MediumAromatic C-H stretch
~1585MediumC=C aromatic ring stretch
~1488MediumC=C aromatic ring stretch
~1447MediumC=C aromatic ring stretch
~965Strongtrans C-H out-of-plane bend (wag)[2]
~820Strongpara-disubstituted benzene C-H out-of-plane bend
~760StrongMonosubstituted benzene C-H out-of-plane bend
~540MediumC-Br stretch
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[1]

m/zRelative IntensityAssignment
260~95%[M+2]⁺• (C₁₄H₁₁⁸¹Br)
258100%[M]⁺• (C₁₄H₁₁⁷⁹Br)[1]
179High[M - Br]⁺
178High[M - HBr]⁺•[1]
152Medium[C₁₂H₈]⁺•
123Low
89Medium[C₇H₅]⁺
76Medium[C₆H₄]⁺•

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [3]

  • Weigh approximately 5-25 mg of the solid this compound sample for ¹H NMR (50-100 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [4][5]

  • Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

  • Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • If the resulting film is too thin (weak absorption), add another drop of the solution and allow the solvent to evaporate. If the film is too thick (bands are too intense and broad), clean the plate and use a more dilute solution.

Data Acquisition: [6][7]

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Place the salt plate with the sample film into the spectrometer's sample holder.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • For a solid sample like this compound, a direct insertion probe is typically used.

  • A small amount of the sample is placed in a capillary tube at the end of the probe.

  • The probe is inserted into the high-vacuum source of the mass spectrometer.

  • The probe is gently heated to volatilize the sample into the ion source.

Ionization and Analysis: [8]

  • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize, primarily forming a molecular ion (M⁺•), and to fragment into smaller, characteristic ions.

  • The resulting positive ions are accelerated out of the ion source and into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion at a specific m/z value.

  • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

References

A Technical Guide to the Solubility of 4-Bromostilbene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromostilbene, a halogenated stilbene derivative of interest in organic synthesis and materials science. A thorough understanding of its solubility is crucial for applications in reaction chemistry, purification via crystallization, and formulation. This document outlines the physicochemical properties of this compound, discusses its expected solubility in various common organic solvents, and provides a detailed experimental protocol for precise solubility determination.

Core Properties of this compound

Before examining its solubility, it is essential to establish the fundamental physicochemical properties of this compound. There are some discrepancies in the literature and commercial sources; the values presented below are collated from reputable chemical databases and suppliers.

PropertyValueReference(s)
Chemical Name 1-bromo-4-[(E)-2-phenylethenyl]benzene[1]
Synonyms trans-4-Bromostilbene, 1-Bromo-4-styrylbenzene[1]
CAS Number 4714-24-3
Molecular Formula C₁₄H₁₁Br[1]
Molecular Weight 259.14 g/mol [1]
Appearance White to off-white solid
Melting Point 138-141 °C

Solubility Profile of this compound

Qualitative Solubility

Qualitative data indicates that this compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF) and is insoluble in water.[2][3][4] This behavior is consistent with its molecular structure—a largely nonpolar aromatic hydrocarbon with a polarizable bromine atom, lending it an affinity for organic solvents over aqueous media.

Quantitative Solubility Data

Table 1: Experimental Mole Fraction and Estimated Gram/Liter Solubilities of trans-Stilbene in Various Organic Solvents at 25 °C (298.15 K)

SolventSolvent ClassMole Fraction (x)Estimated Solubility (g/L)*
n-HexaneNonpolar, Aliphatic0.017~21
n-HeptaneNonpolar, Aliphatic0.021~25
n-OctaneNonpolar, Aliphatic0.025~29
CyclohexaneNonpolar, Aliphatic0.029~36
TolueneNonpolar, Aromatic0.115~143
BenzeneNonpolar, Aromatic0.129~168
Diethyl EtherPolar Aprotic, Ether0.089~98
Tetrahydrofuran (THF)Polar Aprotic, Ether0.165~192
Ethyl AcetatePolar Aprotic, Ester0.091~113
AcetonePolar Aprotic, Ketone0.068~81
DichloromethanePolar Aprotic, HalogenatedNot Reported-
ChloroformPolar Aprotic, HalogenatedNot Reported-
AcetonitrilePolar Aprotic, Nitrile0.021~25
MethanolPolar Protic, Alcohol0.003~5
EthanolPolar Protic, Alcohol0.007~10
1-PropanolPolar Protic, Alcohol0.010~14
1-ButanolPolar Protic, Alcohol0.014~18
Dimethyl Sulfoxide (DMSO)Polar Aprotic, SulfoxideNot Reported-

*Estimated solubility in g/L is calculated for trans-stilbene (MW ≈ 180.25 g/mol ) for illustrative purposes and will differ for this compound.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the isothermal shake-flask method is recommended. This gravimetric approach is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment
  • This compound (high purity solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled water bath or shaker incubator

  • Vials with screw caps and inert liners (e.g., PTFE)

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Glass syringes

  • Volumetric flasks and pipettes

  • Drying oven or vacuum oven

  • Desiccator

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure the solution reaches saturation.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours. It is advisable to periodically check for equilibrium by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature crystallization.

    • Quickly attach a syringe filter and dispense the filtered saturated solution into a pre-weighed, clean, and dry collection vial or flask. Record the exact volume or mass of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Remove the solvent from the filtered sample under a gentle stream of nitrogen or by using a rotary evaporator. For high-boiling point solvents like DMSO, a vacuum oven at elevated temperature may be necessary.

    • Once the bulk of the solvent is removed, place the collection vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures the complete removal of any residual solvent.

    • Cool the vial containing the dry this compound residue to room temperature in a desiccator before weighing it on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dry residue.

    • Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), based on the mass of the solute and the volume of the solvent used.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Step 1 cluster_equil Step 2 cluster_sampling Step 3 prep Preparation equil Equilibration prep->equil sampling Sampling & Filtration equil->sampling evap Solvent Evaporation sampling->evap weigh Final Weighing evap->weigh calc Calculation weigh->calc solute Add excess This compound solvent Add known vol. of solvent agitate Agitate at const. Temp (24-72h) settle Settle filter Filter Supernatant

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

Unveiling the Luminescent Landscape: A Technical Guide to the Photophysical Properties of 4-Bromostilbene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of 4-bromostilbene derivatives. As a privileged scaffold in materials science and medicinal chemistry, understanding the interplay between chemical structure and light interaction is paramount for the rational design of novel fluorescent probes, imaging agents, and photosensitizers. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes fundamental photophysical processes.

Core Photophysical Parameters of Substituted Stilbenes

The introduction of substituents onto the stilbene backbone significantly modulates its electronic and, consequently, its photophysical properties. The position and electronic nature of these substituents—whether electron-donating or electron-withdrawing—directly influence the absorption and emission characteristics, as well as the efficiencies of radiative and non-radiative decay pathways.

The following table summarizes the photophysical data for a series of trans-4,4'-disubstituted stilbenes, which provide a valuable framework for understanding the impact of substitution on the this compound core. The data is presented for different solvent environments to highlight the influence of solvent polarity.

Derivative (4-X-4'-Y-stilbene)Solventλabs (nm)λem (nm)Φfτf (ns)
H, H (Stilbene) Cyclohexane2953480.05-
Chlorobenzene3033550.02-
2-Butanone3013550.01-
DMSO302358<0.01-
H, Br Cyclohexane3023520.03-
Chlorobenzene3083590.01-
2-Butanone306360<0.01-
DMSO307362<0.01-
H, CN Cyclohexane3103600.02-
Chlorobenzene3153780.01-
2-Butanone313380<0.01-
DMSO314386<0.01-
NH2, Br Cyclohexane3404020.400.80
Chlorobenzene3524500.150.45
2-Butanone3504650.050.18
DMSO3524850.020.08
NH2, CN Cyclohexane3584250.751.20
Chlorobenzene3755100.250.60
2-Butanone3725250.100.25
DMSO3755450.050.12
N(CH3)2, Br Cyclohexane3484100.551.05
Chlorobenzene3624650.200.55
2-Butanone3604800.080.22
DMSO3625000.030.10
N(CH3)2, CN Cyclohexane3684350.851.50
Chlorobenzene3885250.300.75
2-Butanone3855400.120.30
DMSO3885600.060.15

Note: This table is a compilation of representative data from the literature and is intended for comparative purposes. Absolute values can vary with experimental conditions.

Fundamental Photophysical Processes

The interaction of light with a this compound derivative initiates a series of competing photophysical and photochemical processes. These events can be conceptually illustrated using a Jablonski diagram.

Jablonski cluster_S0 S0 cluster_S1 S1 cluster_T1 T1 S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (IC) S1_v1 v=1 T1_v2 v=2 S1_v0->T1_v2 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v0 Phosphorescence T1_v1 v=1 T1_v2->T1_v0 Vibrational Relaxation

Caption: Jablonski diagram of key photophysical processes.

Upon absorption of a photon, the molecule is promoted from the ground electronic state (S0) to an excited singlet state (S1). From the S1 state, the molecule can undergo several decay processes:

  • Fluorescence: Radiative decay back to the S0 state, emitting a photon.

  • Internal Conversion (IC): A non-radiative transition to a lower electronic state of the same spin multiplicity.

  • Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T1). The heavy bromine atom in this compound derivatives can enhance the rate of ISC through the heavy-atom effect.

  • Phosphorescence: Radiative decay from the T1 state to the S0 state.

Experimental Protocols

Accurate determination of the photophysical properties of this compound derivatives relies on standardized experimental protocols. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the same solvent to concentrations ranging from 10-5 to 10-6 M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline correction.

    • Record the absorption spectra of the diluted solutions over a wavelength range of approximately 250-500 nm.

    • The wavelength of maximum absorbance (λabs) is determined from the peak of the absorption spectrum.

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to measure the emission spectrum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

Methodology:

  • Sample Preparation: Use a dilute solution of the compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to capture the entire emission profile.

    • The wavelength of maximum emission intensity is the λem.

The comparative method using a standard fluorophore with a known quantum yield is commonly employed.

Methodology:

  • Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

  • Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

  • Measurement:

    • Record the UV-Vis absorption spectra and measure the absorbance at the excitation wavelength for all solutions.

    • Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission curves for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or a microchannel plate), and timing electronics.

  • Measurement:

    • Excite the sample with the pulsed light source at the λabs.

    • The detector measures the arrival time of the emitted photons relative to the excitation pulse.

    • A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

  • Data Analysis: The decay profile is fitted to an exponential function to determine the fluorescence lifetime (τf). An instrument response function (IRF) is measured using a scattering solution to deconvolute the instrument's contribution to the measured decay.

Experimental and Logical Workflows

Visualizing the workflow for characterizing the photophysical properties of this compound derivatives can aid in experimental design and execution.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Spectroscopy (λabs, ε) characterization->uv_vis Pure Compound fluorescence Fluorescence Spectroscopy uv_vis->fluorescence Determine λex emission Emission Spectrum (λem) fluorescence->emission qy Quantum Yield (Φf) fluorescence->qy lifetime Lifetime (τf) fluorescence->lifetime analysis Structure-Property Relationship Analysis emission->analysis qy->analysis lifetime->analysis LogicalRelationship S0 Ground State (S0) Absorption Absorption (λabs, ε) S0->Absorption S1 Excited State (S1) Fluorescence Fluorescence (λem, Φf, τf) S1->Fluorescence NonRadiative Non-Radiative Decay (IC, ISC) S1->NonRadiative Absorption->S1 Fluorescence->S0 NonRadiative->S0

An In-depth Technical Guide to the Cis-trans Isomerization of 4-Bromostilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-trans isomerization of stilbene and its derivatives is a fundamental process in photochemistry, offering a model system for understanding light-induced molecular transformations. 4-Bromostilbene, a halogenated analog of stilbene, presents a particularly interesting case study due to the "heavy-atom effect" introduced by the bromine substituent. This effect can significantly influence the photophysical and photochemical pathways of isomerization, making it a subject of interest for the development of photoswitches, molecular motors, and photochemically active pharmaceutical compounds.

This technical guide provides a comprehensive overview of the cis-trans isomerization of this compound, detailing experimental protocols for synthesis and isomerization, presenting key quantitative data, and illustrating the underlying mechanistic pathways.

Data Presentation

A clear distinction between the cis and trans isomers of this compound can be made through their physical and spectroscopic properties. The trans isomer is thermodynamically more stable due to reduced steric hindrance.[1]

Table 1: Physical and Spectroscopic Properties of this compound Isomers
Propertytrans-4-Bromostilbenecis-4-BromostilbeneReference(s)
Molecular Formula C₁₄H₁₁BrC₁₄H₁₁Br[2]
Molecular Weight 259.14 g/mol 259.14 g/mol [2]
Appearance White crystalline solidYellowish oil[3][4]
Melting Point 138-141 °CLiquid at room temperature[4]
¹H NMR (CDCl₃) Vinylic protons: ~7.0-7.2 ppm (d, J ≈ 16 Hz)Vinylic protons: ~6.5-6.7 ppm (d, J ≈ 12 Hz)
¹³C NMR (CDCl₃) Vinylic carbons: ~128-130 ppmVinylic carbons: ~129-131 ppm[2]
UV-Vis (Hexane) λmax ≈ 295-305 nmλmax ≈ 280 nm
IR Spectroscopy C-H out-of-plane bend (trans): ~965 cm⁻¹C-H out-of-plane bend (cis): ~780 cm⁻¹

Experimental Protocols

Synthesis of trans-4-Bromostilbene (Wittig Reaction)

The Wittig reaction is a reliable method for the synthesis of stilbene derivatives, generally favoring the formation of the more stable trans isomer.[5]

Materials:

  • 4-Bromobenzyl bromide

  • Triphenylphosphine

  • Toluene

  • Sodium ethoxide

  • Benzaldehyde

  • Ethanol

Procedure:

  • Phosphonium Salt Formation: A solution of 4-bromobenzyl bromide and triphenylphosphine in dry toluene is refluxed to produce 4-bromobenzyltriphenylphosphonium bromide. The resulting white precipitate is filtered, washed with cold toluene, and dried.

  • Ylide Formation and Reaction: The phosphonium salt is suspended in absolute ethanol. A solution of sodium ethoxide in ethanol is added dropwise at room temperature to generate the ylide. Benzaldehyde is then added to the reaction mixture.

  • Workup and Purification: After the reaction is complete, the mixture is poured into water, and the precipitated crude product is filtered. The crude product is then recrystallized from ethanol to yield pure trans-4-bromostilbene.

Photochemical Isomerization: trans- to cis-4-Bromostilbene

The conversion of the trans isomer to the cis isomer is typically achieved through photochemical irradiation.[1][6]

Materials:

  • trans-4-Bromostilbene

  • Spectroscopic grade solvent (e.g., hexane or acetonitrile)

  • Quartz cuvette

  • High-pressure mercury lamp (or other UV source with output around 313 nm)

  • Nitrogen or Argon gas

Procedure:

  • Sample Preparation: A dilute solution of trans-4-bromostilbene (e.g., 10⁻⁵ to 10⁻⁴ M) is prepared in the chosen solvent. The solution is placed in a quartz cuvette and deoxygenated by bubbling with nitrogen or argon for 15-20 minutes to prevent quenching of the excited state by oxygen.[7]

  • Irradiation: The solution is irradiated with a UV lamp. A filter may be used to select a specific wavelength (e.g., 313 nm). The reaction progress can be monitored by UV-Vis spectroscopy, observing the decrease in the absorbance maximum of the trans isomer and the increase in the absorbance of the cis isomer.[7] Alternatively, aliquots can be taken at different time points and analyzed by HPLC.[7]

  • Isolation of cis-Isomer: Once a photostationary state is reached, the solvent is evaporated. The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel, typically eluting with a non-polar solvent like hexane. The cis isomer, being less polar, will generally elute first.

Thermal Isomerization: cis- to trans-4-Bromostilbene

The thermodynamically less stable cis isomer will thermally isomerize back to the more stable trans isomer upon heating.

Materials:

  • cis-4-Bromostilbene

  • High-boiling point solvent (e.g., toluene or decane)

  • Reaction vessel with a reflux condenser and thermometer

Procedure:

  • Reaction Setup: A solution of cis-4-bromostilbene in a suitable high-boiling solvent is prepared.

  • Heating: The solution is heated to a specific temperature (e.g., 100-150 °C) and the reaction is monitored over time.

  • Kinetic Analysis: The progress of the isomerization can be followed by taking aliquots at regular intervals and analyzing them by HPLC or UV-Vis spectroscopy to determine the concentrations of the cis and trans isomers.[8] This data can then be used to calculate the rate constant and activation energy of the thermal isomerization.

Isomerization Mechanism and Visualization

The photoisomerization of stilbenes can proceed through either a singlet or a triplet excited state. Upon absorption of a UV photon, the trans-4-bromostilbene molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can either fluoresce back to the ground state or undergo rotation around the central double bond towards a perpendicular conformation.

The presence of the bromine atom introduces a "heavy-atom effect," which enhances the rate of intersystem crossing (ISC) from the excited singlet state (¹t) to the excited triplet state (³t).[9] This triplet state can then undergo rotation to a perpendicular triplet state (³p*), followed by intersystem crossing back to the ground state, which partitions between the cis and trans isomers.

G cluster_ground Ground State (S₀) cluster_singlet Excited Singlet State (S₁) cluster_triplet Excited Triplet State (T₁) trans-S0 trans-4-Bromostilbene (S₀) trans-S1 ¹trans* (S₁) trans-S0->trans-S1 Absorption (hν) cis-S0 cis-4-Bromostilbene (S₀) trans-S1->trans-S0 Fluorescence perp-S1 ¹p* (S₁) trans-S1->perp-S1 Rotation trans-T1 ³trans* (T₁) trans-S1->trans-T1 perp-S1->trans-S0 Decay perp-S1->cis-S0 Decay perp-T1 ³p* (T₁) trans-T1->perp-T1 Rotation perp-T1->trans-S0 ISC & Decay perp-T1->cis-S0 ISC & Decay

Photoisomerization pathway of this compound.

The following diagram illustrates a typical experimental workflow for a photochemical isomerization experiment followed by HPLC analysis.

G prep Prepare solution of trans-4-bromostilbene deoxygenate Deoxygenate with N₂/Ar prep->deoxygenate initial_analysis Initial analysis (UV-Vis / HPLC) deoxygenate->initial_analysis irradiate Irradiate with UV light (e.g., 313 nm) initial_analysis->irradiate monitor Monitor reaction (UV-Vis / HPLC aliquots) irradiate->monitor monitor->irradiate Continue irradiation separate Separate isomers (Column Chromatography) monitor->separate Photostationary state reached characterize Characterize cis-isomer (NMR, MS, etc.) separate->characterize

Workflow for photochemical isomerization and analysis.

Conclusion

The cis-trans isomerization of this compound is a multifaceted process influenced by both light and heat. The presence of the bromine atom enhances the role of the triplet state in the photochemical pathway, providing a valuable system for studying the heavy-atom effect in isomerization reactions. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore and utilize the unique properties of this compound in various scientific and developmental applications. Further research to quantify the quantum yields and kinetic parameters specifically for this compound would provide a more complete understanding of its isomerization dynamics.

References

The Biological Activity of Stilbene Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 24, 2025

Introduction

Stilbene derivatives are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. Found in a variety of plant species, including grapes, berries, and peanuts, these compounds have garnered significant attention from the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of stilbene derivatives, focusing on their therapeutic potential and underlying mechanisms of action. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of these promising natural products.

Stilbenes exist in two isomeric forms, cis-(Z) and trans-(E), with the trans-isomer being the more stable and common form. The biological activity of stilbene derivatives is broad, encompassing anticancer, antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2] This guide will delve into these activities, presenting quantitative data, detailed experimental protocols for their assessment, and visual representations of the key signaling pathways they modulate.

Anticancer Activity

Stilbene derivatives, most notably resveratrol, pterostilbene, and combretastatin, have demonstrated significant anticancer properties across a wide range of cancer cell lines.[3][4] Their mechanisms of action are multifaceted and include the inhibition of cell proliferation, induction of apoptosis, and disruption of angiogenesis. A significant mode of action for some stilbenes, like combretastatin A-4, is the inhibition of tubulin polymerization, a critical process in cell division.[5]

Quantitative Anticancer Data

The cytotoxic effects of various stilbene derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of selected stilbene derivatives against various cancer cell lines.

Stilbene DerivativeCancer Cell LineIC50 (µM)Reference
ResveratrolHL-60 (Leukemia)54.09[6]
PterostilbeneCCRF-CEM (Leukemia)<50[6][7]
PiceatannolCCRF-CEM (Leukemia)4.57[6]
Combretastatin A-4HCT-116 (Colon)-[7]
(Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)etheneHT-29 (Colon)-[8]
Ferrocenyl-stilbene analog 17SW480 (Colorectal)5.9[9]
Benzyl derivative 9j (cis-stilbene-1,2,3-triazole congener)HCT-116 (Colon)3.25[7]
Pterostilbene-chalcone hybrid 4dOECM-1 (Oral)16.38[10]
Pterostilbene-chalcone hybrid 4dHSC-3 (Oral)18.06[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cultured cancer cells

  • Stilbene derivative stock solution (dissolved in DMSO or other suitable solvent)

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the stilbene derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the concentration of the stilbene derivative.[11]

Antioxidant Activity

Stilbene derivatives are potent antioxidants capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of many chronic diseases.[12] Their antioxidant capacity is often attributed to the presence and arrangement of hydroxyl groups on the aromatic rings.

Quantitative Antioxidant Data

The antioxidant activity of stilbene derivatives is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Stilbene DerivativeAssayIC50 (µM)Reference
ε-ViniferinDPPH63.0[9]
Vitisin DDPPH62.7[9]
Vitisin ADPPH59.1[9]
ResveratrolDPPH-[7]
PterostilbeneDPPH-[7]
Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)

  • Stilbene derivative solutions at various concentrations

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a cuvette or a 96-well plate, mix the stilbene derivative solution with the DPPH solution. Include a control with methanol instead of the stilbene derivative.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[13][14]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, the concentration of the stilbene derivative required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the stilbene derivative.[13]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Stilbene derivatives have been shown to possess significant anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).[6][15]

Quantitative Anti-inflammatory Data
Stilbene DerivativeAssayIC50Reference
Pterostilbene-oxime ether-carboxylic acid derivative 7NO Inhibition (LPS-stimulated RAW 264.7 cells)9.87 µM[6]
Pterostilbene-oxime ether-carboxylic acid derivative 7COX-2 Inhibition85.44 nM[6]
1,3-Dihydro-2H-indolin-2-one derivative 9dNO Inhibition (LPS-stimulated RAW 264.7 cells)10.03 µM[16]
1,3-Dihydro-2H-indolin-2-one derivative 4eCOX-2 Inhibition2.35 µM[16]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • Stilbene derivative solutions

  • Griess Reagent (for nitrite determination)

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the stilbene derivative for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[17]

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is typically measured at 540 nm.[18]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be determined.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Stilbene derivatives have shown promise as neuroprotective agents by mitigating oxidative stress, reducing neuroinflammation, and interfering with the aggregation of pathogenic proteins.[12][19]

Quantitative Neuroprotective Data
Stilbene DerivativeModelEC50Reference
Vitisin ANeuro-2a cells (neurotoxin-induced)-[9]
trans-Vitisin BNeuro-2a cells (neurotoxin-induced)-[9]
Diosgenin and Pterostilbene CombinationSH-SY5Y cells (Amyloid-β induced)-[11]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a common in vitro model for assessing neuroprotection against MPP+-induced toxicity, a model for Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • MPP+ (1-methyl-4-phenylpyridinium)

  • Stilbene derivative solutions

  • Cell culture medium

  • Reagents for cell viability assessment (e.g., MTT)

  • Reagents for ROS measurement (e.g., DCFH-DA)

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and, if required, differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the stilbene derivative for a specified time (e.g., 24 hours).[20]

  • Induction of Toxicity: Expose the cells to MPP+ to induce neurotoxicity.[20][21]

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using the MTT assay as described previously. An increase in viability in the presence of the stilbene derivative indicates a neuroprotective effect.

    • Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA. A reduction in ROS levels suggests an antioxidant-mediated neuroprotective mechanism.[20]

Signaling Pathways Modulated by Stilbene Derivatives

The diverse biological activities of stilbene derivatives are a result of their ability to modulate multiple key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Stilbene derivatives, such as pterostilbene, have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[22]

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., LPS, TNF-α IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation Stilbene_Derivatives Stilbene Derivatives Stilbene_Derivatives->IKK_Complex Inhibition DNA DNA NF_kB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Inhibition of the NF-κB signaling pathway by stilbene derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Stilbenes can modulate MAPK signaling, which contributes to their anticancer and anti-inflammatory effects.[6][23]

MAPK_Signaling Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Inflammation Transcription_Factors->Cellular_Response Stilbene_Derivatives Stilbene Derivatives Stilbene_Derivatives->Raf Modulation Stilbene_Derivatives->MEK Modulation

Modulation of the MAPK signaling pathway by stilbene derivatives.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism. Its dysregulation is frequently observed in cancer. Stilbene derivatives like resveratrol can inhibit this pathway, contributing to their anticancer effects.

PI3K_Akt_mTOR_Signaling Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Stilbene_Derivatives Stilbene Derivatives Stilbene_Derivatives->PI3K Inhibition Stilbene_Derivatives->Akt Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by stilbene derivatives.

Conclusion

Stilbene derivatives represent a rich and diverse class of natural compounds with a remarkable spectrum of biological activities. Their potential as anticancer, antioxidant, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of scientific evidence. This guide has provided a comprehensive overview of these activities, including quantitative data and detailed experimental protocols to facilitate further research in this exciting field. The elucidation of their interactions with key signaling pathways offers valuable insights into their mechanisms of action and paves the way for the development of novel stilbene-based therapeutics for a variety of human diseases. Continued investigation into the structure-activity relationships and bioavailability of these compounds will be crucial in translating their therapeutic promise into clinical applications.

References

4-Bromostilbene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromostilbene, a halogenated derivative of stilbene, has emerged as a pivotal building block in organic synthesis. Its unique structure, featuring a reactive bromine atom on one of the phenyl rings and a versatile carbon-carbon double bond, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this compound, with a focus on its utility in the development of novel pharmaceuticals, advanced materials, and complex organic molecules. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₁Br[1]
Molecular Weight 259.14 g/mol [1]
Appearance White crystalline or powdery solid[2]
Melting Point 138-141 °C[3]
Boiling Point 346 °C[2]
Solubility Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water.[2]
¹H NMR (CDCl₃) δ 7.51-7.22 (m, 9H), 7.10 (d, J=16.3 Hz, 1H), 6.97 (d, J=16.3 Hz, 1H)
¹³C NMR (CDCl₃) δ 137.4, 136.8, 131.9, 129.0, 128.8, 128.0, 127.8, 126.6, 126.5, 121.6
Mass Spectrum (EI) m/z 258/260 (M⁺), 179, 178

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being the most prevalent due to their reliability and stereocontrol.

Wittig Reaction

The Wittig reaction provides a direct method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For this compound, this typically involves the reaction of 4-bromobenzaldehyde with benzyltriphenylphosphonium chloride.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Bromobenzaldehyde 4-Bromobenzaldehyde Nucleophilic Attack Nucleophilic Attack 4-Bromobenzaldehyde->Nucleophilic Attack Benzyltriphenylphosphonium chloride Benzyltriphenylphosphonium chloride Ylide Formation Ylide Formation Benzyltriphenylphosphonium chloride->Ylide Formation Base Base (e.g., K₃PO₄) Base (e.g., K₃PO₄) Ylide Formation->Nucleophilic Attack Oxaphosphetane Formation Oxaphosphetane Formation Nucleophilic Attack->Oxaphosphetane Formation Elimination Elimination Oxaphosphetane Formation->Elimination This compound (E/Z mixture) This compound (E/Z mixture) Elimination->this compound (E/Z mixture) Triphenylphosphine oxide Triphenylphosphine oxide Elimination->Triphenylphosphine oxide G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Bromobenzaldehyde 4-Bromobenzaldehyde Nucleophilic Addition Nucleophilic Addition 4-Bromobenzaldehyde->Nucleophilic Addition Diethyl benzylphosphonate Diethyl benzylphosphonate Carbanion Formation Carbanion Formation Diethyl benzylphosphonate->Carbanion Formation Base Base (e.g., NaH) Base (e.g., NaH) Carbanion Formation->Nucleophilic Addition Oxaphosphetane Intermediate Oxaphosphetane Intermediate Nucleophilic Addition->Oxaphosphetane Intermediate Elimination Elimination Oxaphosphetane Intermediate->Elimination (E)-4-Bromostilbene (E)-4-Bromostilbene Elimination->(E)-4-Bromostilbene Diethyl phosphate Diethyl phosphate Elimination->Diethyl phosphate G cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Base Pd Catalyst (e.g., Pd(OAc)₂/PPh₃) Pd Catalyst (e.g., Pd(OAc)₂/PPh₃) Pd Catalyst (e.g., Pd(OAc)₂/PPh₃)->Oxidative Addition Base (e.g., KOH) Base (e.g., KOH) Oxidative Addition->Transmetalation Ar-Pd(II)-Br Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Reductive Elimination->Pd Catalyst (e.g., Pd(OAc)₂/PPh₃) Pd(0) regenerated 4-Aryl-stilbene 4-Aryl-stilbene Reductive Elimination->4-Aryl-stilbene Byproducts Byproducts G cluster_Hsp90_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition by Stilbene Derivatives cluster_downstream Downstream Effects of Inhibition Hsp90 (open conformation) Hsp90 (open conformation) ATP Binding ATP Binding Hsp90 (open conformation)->ATP Binding Client Protein Binding Client Protein Binding ATP Binding->Client Protein Binding Hsp90 (closed conformation) Hsp90 (closed conformation) Client Protein Binding->Hsp90 (closed conformation) ATP Hydrolysis ATP Hydrolysis Hsp90 (closed conformation)->ATP Hydrolysis Client Protein Release & Folding Client Protein Release & Folding ATP Hydrolysis->Client Protein Release & Folding Client Protein Misfolding Client Protein Misfolding ATP Hydrolysis->Client Protein Misfolding Inhibition Client Protein Release & Folding->Hsp90 (open conformation) ADP Release Oncogenic Signaling Oncogenic Signaling Client Protein Release & Folding->Oncogenic Signaling Stilbene Derivative (e.g., from this compound) Stilbene Derivative (e.g., from this compound) Stilbene Derivative (e.g., from this compound)->ATP Binding Blocks ATP binding Ubiquitination Ubiquitination Client Protein Misfolding->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Apoptosis / Cell Cycle Arrest Apoptosis / Cell Cycle Arrest Proteasomal Degradation->Apoptosis / Cell Cycle Arrest

References

The Versatility of 4-Bromostilbene: A Technical Review of its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stilbene scaffold, a privileged structure in medicinal chemistry and materials science, continues to be a focal point of intensive research. Among its many derivatives, 4-Bromostilbene emerges as a particularly versatile building block and a molecule of significant interest. Its unique electronic properties, conferred by the bromine substituent, and the reactive nature of the carbon-bromine bond, open up a vast landscape of synthetic transformations and potential applications. This technical guide provides an in-depth review of the synthesis, material science applications, and pharmacological relevance of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and mechanistic insights.

Organic Synthesis: A Gateway to Functional Molecules

This compound is a key intermediate in the synthesis of a wide array of more complex stilbenoid compounds. The presence of the bromine atom provides a handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

Key Synthetic Methodologies

The synthesis of this compound and its derivatives is most commonly achieved through three principal reaction types: the Heck reaction, the Suzuki coupling, and the Wittig reaction. Each method offers distinct advantages in terms of substrate scope, stereoselectivity, and reaction conditions.

Experimental Protocols:

1. Synthesis of trans-4,4'-Dibromostilbene via Heck Reaction [1]

This protocol details the synthesis of a symmetrical stilbene derivative, which can be adapted for this compound synthesis by using appropriate starting materials.

  • Reactants: 4-Bromoaniline, 6 N Hydrochloric Acid, Sodium Nitrite, Morpholine, 10% aqueous Sodium Bicarbonate, light petroleum, activated charcoal, Methanol, 40% Tetrafluoroboric acid, Palladium acetate, Vinyltriethoxysilane.

  • Procedure:

    • Preparation of 4-[(Bromophenyl)azo]morpholine: 4-Bromoaniline (15.0 g, 87 mmol) is dissolved in 6 N HCl (36.4 mL, 210 mmol) with warming and then cooled to 0°C to precipitate the amine salt. A solution of sodium nitrite (6.30 g, 91 mmol) in water (10 mL) is added dropwise. After 20 minutes of stirring at 0°C, morpholine (8.3 g, 9.0 mL, 96 mmol) is added, followed by water (100 mL) and 10% aqueous sodium bicarbonate solution (130 mL). The precipitated solid is filtered, washed, dried, and recrystallized from hot light petroleum with activated charcoal to yield shiny crystals of the triazene (yield: 20.3 g, 85%).[1]

    • Synthesis of trans-4,4'-Dibromostilbene: The triazene (14.3 g, 53 mmol) is dissolved in methanol (125 mL) and cooled to 0°C. 40% Tetrafluoroboric acid (23 mL, 106 mmol) is added dropwise. The reaction is brought to room temperature, and palladium acetate (0.12 g, 0.53 mmol) is added, followed by a solution of vinyltriethoxysilane (4.94 g, 5.5 mL, 26 mmol) in methanol (10 mL). A second portion of palladium acetate (0.12 g, 0.53 mmol) is added, and the mixture is stirred for a further 30 minutes. The product precipitates and is collected by filtration.

2. Synthesis of Stilbene Derivatives via Suzuki Coupling [2]

This protocol describes a general procedure for the Suzuki coupling of (E)-bromostilbene with organoboron compounds.

  • Reactants: (E)-bromostilbene (6.5 mg, 0.025 mmol), Aryl boronic acids (0.025 mmol), Tetradecane (10 mg), Methanol (1.5 mL), THF (1.5 mL), KOH (2.8 mg, 0.05 mmol), Pd(OAc)₂/PPh₃ solution.[2]

  • Procedure:

    • An oven-dried resealable Schlenk flask is evacuated and back-filled with argon.

    • The flask is charged with (E)-bromostilbene, the aryl boronic acid, tetradecane, methanol, THF, and KOH.

    • The Pd(OAc)₂/PPh₃ catalyst solution is added.

    • The reaction mixture is stirred at room temperature. While KOH is necessary for the coupling with arylboronic acids and pinacol esters, aryl borate sodium salts can be used in a base-free protocol.[2]

3. Synthesis of Stilbene Derivatives via Wittig Reaction [3][4]

The Wittig reaction is a versatile method for preparing stilbenes, often yielding the trans-isomer stereospecifically.[4]

  • Reactants: Benzyl bromide, Triphenylphosphine, a strong base (e.g., sodium methoxide), and a substituted benzaldehyde.

  • General Procedure:

    • Formation of the phosphonium salt: Benzyl bromide is reacted with triphenylphosphine to form the corresponding benzyltriphenylphosphonium bromide.

    • Ylide formation: The phosphonium salt is deprotonated with a strong base to form the phosphorus ylide.

    • Reaction with aldehyde: The ylide is then reacted with a substituted benzaldehyde to yield the stilbene derivative and triphenylphosphine oxide. The trans-isomer often precipitates from the reaction mixture and can be isolated by filtration.[4]

  • Yields: E-stilbenes can be prepared in yields ranging from 48–99% using this method.[3]

Synthesis Workflow:

G cluster_heck Heck Reaction cluster_suzuki Suzuki Coupling cluster_wittig Wittig Reaction ArylHalide Aryl Halide (e.g., 4-Bromoaniline derivative) HeckProduct This compound Derivative ArylHalide->HeckProduct Alkene Alkene (e.g., Vinyltriethoxysilane) Alkene->HeckProduct PdCatalyst Pd Catalyst (e.g., Pd(OAc)2) PdCatalyst->HeckProduct Base Base Base->HeckProduct Bromostilbene This compound SuzukiProduct Functionalized Stilbene Bromostilbene->SuzukiProduct Organoboron Organoboron Reagent (e.g., Arylboronic acid) Organoboron->SuzukiProduct PdCatalyst2 Pd Catalyst (e.g., Pd(OAc)2/PPh3) PdCatalyst2->SuzukiProduct Base2 Base (e.g., KOH) Base2->SuzukiProduct PhosphoniumYlide Phosphonium Ylide WittigProduct This compound Derivative PhosphoniumYlide->WittigProduct Aldehyde Aldehyde/Ketone (e.g., Benzaldehyde) Aldehyde->WittigProduct G cluster_fabrication OLED Fabrication cluster_operation Device Operation Substrate Substrate (e.g., Glass/ITO) HIL Hole Injection Layer (HIL) Substrate->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (this compound Derivative) HTL->EML Recombination Exciton Formation (in EML) HTL->Recombination ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL ETL->Recombination Cathode Cathode (e.g., LiF/Al) EIL->Cathode Voltage Applied Voltage HoleInjection Hole Injection Voltage->HoleInjection ElectronInjection Electron Injection Voltage->ElectronInjection HoleInjection->Recombination ElectronInjection->Recombination LightEmission Light Emission Recombination->LightEmission G cluster_akt PI3K/AKT Pathway cluster_stat3 STAT3 Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects Stilbene Stilbene Derivative (e.g., this compound analog) PI3K PI3K Stilbene->PI3K Inhibits STAT3 STAT3 Stilbene->STAT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Phosphorylation GeneTranscription Gene Transcription STAT3_dimer->GeneTranscription GeneTranscription->Proliferation GeneTranscription->Apoptosis Inhibits Angiogenesis Angiogenesis GeneTranscription->Angiogenesis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromostilbene via Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 4-bromostilbene, a versatile intermediate in organic synthesis, utilizing the palladium-catalyzed Heck reaction. The Heck reaction, a cornerstone of modern cross-coupling chemistry, facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.

Introduction

The synthesis of stilbene derivatives is of significant interest due to their wide-ranging applications in materials science, pharmaceuticals, and as fluorescent probes. The Heck reaction offers a robust and efficient method for the preparation of these compounds. This application note focuses on the synthesis of this compound, which can be achieved through the coupling of an aryl halide and a vinyl partner. Two primary routes are commonly employed: the reaction of 4-bromostyrene with an aryl halide or the reaction of styrene with a dihaloarene. The protocols provided herein are based on established methodologies and offer guidance on reaction optimization and execution.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of stilbene derivatives via the Heck reaction, providing a comparative overview of different catalytic systems and substrates.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl bromide4-BromostyrenePd(OAc)₂ (5)NoneKOAcDMF9024High[1]
Aryl iodide4-BromostyrenePd(OAc)₂ (5)NoneNa₂CO₃DMF5024High[1]
4-BromoacetophenoneStyrenePVP-Pd NPs (0.1)NoneK₂CO₃H₂O/EtOH (3:1)130 (MW)0.1798[2][3]
Aryl bromideStyrenePd(OAc)₂ (1)P(o-Tol)₃ (2)K₂CO₃H₂O/DMF (1:1)804Good[4][5]
BromobenzeneStyrenePd/C, Pd/BaSO₄, or Pd EnCat (0.1)NoneNa₂CO₃NMP1503Excellent[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Bromostyrene and an Aryl Bromide (Ligand-Free Conditions)

This protocol is adapted from a general procedure for the Heck coupling of 4-bromostyrene with aryl bromides.[1]

Materials:

  • Aryl bromide (e.g., Bromobenzene) (1.0 mmol)

  • 4-Bromostyrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Potassium acetate (KOAc) (1.5 mmol)

  • Tetrabutylammonium iodide (Bu₄NI) (1.5 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (10.0 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-bromostyrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), KOAc (1.5 mmol), and Bu₄NI (1.5 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF (10.0 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Protocol 2: Microwave-Assisted Synthesis of a Stilbene Derivative

This protocol is a general method for the rapid synthesis of stilbenes using microwave irradiation, adapted from procedures for related compounds.[2][3][7]

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone) (0.25 mmol)

  • Styrene (0.30 mmol)

  • Potassium carbonate (K₂CO₃) (0.5 mmol)

  • Palladium catalyst (e.g., PVP-Pd Nanoparticles, 0.1 mol%)

  • Water/Ethanol mixture (3:1, 2 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reactor vial, combine the aryl bromide (0.25 mmol), styrene (0.30 mmol), K₂CO₃ (0.5 mmol), and the palladium catalyst.

  • Add the 3:1 water/ethanol solvent mixture (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 10 minutes using a dynamic heating method with air cooling.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Heck reaction under conventional heating.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: Aryl Halide, Alkene, Catalyst, Base, Solvent inert Establish Inert Atmosphere (N2/Ar) reagents->inert heat Heat and Stir (e.g., 90-130°C) inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolate Pure This compound purify->product

Caption: General workflow for the synthesis of this compound via the Heck reaction.

Catalytic Cycle of the Heck Reaction

The diagram below outlines the key steps in the catalytic cycle of the Heck reaction.[8]

Heck_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X c1 pd_intermediate1 R-Pd(II)(X)L_n oxidative_addition->pd_intermediate1 migratory_insertion Migratory Insertion (Syn-addition) pd_intermediate1->migratory_insertion + Alkene c2 pd_intermediate2 R'-Pd(II)(X)L_n migratory_insertion->pd_intermediate2 beta_hydride_elimination β-Hydride Elimination (Syn-elimination) pd_intermediate2->beta_hydride_elimination c4 product_complex [H-Pd(II)(X)L_n] + Product beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination + Base c3 reductive_elimination->pd0 - H-X-Base

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

References

Application Notes and Protocols for the Wittig Reaction Synthesis of 4-Bromostilbene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the synthesis of alkenes from carbonyl compounds. This reaction is of particular importance in drug discovery and development for the construction of complex molecular scaffolds. This application note provides a detailed protocol for the synthesis of 4-Bromostilbene, a stilbene derivative, via a solvent-free Wittig reaction. This "green chemistry" approach minimizes the use of hazardous organic solvents.[1][2][3][4][5] The procedure involves the reaction of 4-bromobenzaldehyde with the phosphorus ylide generated in situ from benzyltriphenylphosphonium chloride and potassium phosphate.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Step 1: Ylide Formation

Benzyltriphenylphosphonium chloride reacts with a base (potassium phosphate) to form the corresponding phosphorus ylide.

Step 2: Wittig Reaction

The phosphorus ylide reacts with 4-bromobenzaldehyde to form a betaine intermediate, which then collapses to form this compound (a mixture of E and Z isomers) and triphenylphosphine oxide.

Step 3: Isomer Isolation

The more stable E-isomer of this compound is typically isolated through recrystallization.

Experimental Protocol

This protocol is adapted from the solvent-free Wittig reaction described by Leung and Angel in the Journal of Chemical Education.[1][2][3][4][5]

Materials:

  • Benzyltriphenylphosphonium chloride

  • 4-Bromobenzaldehyde

  • Potassium phosphate, tribasic (K₃PO₄)

  • Ethanol

  • Mortar and Pestle

  • Filter paper

  • Hirsch funnel and filter flask

Procedure:

  • Reaction Setup: In a clean and dry mortar, combine benzyltriphenylphosphonium chloride, 4-bromobenzaldehyde, and tribasic potassium phosphate.

  • Reaction Execution: Grind the mixture of solids vigorously with a pestle for approximately 20-30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), add ethanol to the mortar to dissolve the product mixture.

  • Purification by Recrystallization:

    • Transfer the ethanolic solution to an Erlenmeyer flask.

    • Gently heat the solution to ensure all the product is dissolved.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the (E)-4-Bromostilbene.

    • Collect the crystalline product by vacuum filtration using a Hirsch funnel.

    • Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

    • Dry the purified crystals in a desiccator.

  • Characterization: Determine the melting point of the purified product and characterize it using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio (relative to aldehyde)
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.871.0
4-BromobenzaldehydeC₇H₅BrO185.021.0
Potassium phosphate, tribasicK₃PO₄212.271.5 - 2.0
(E)-4-BromostilbeneC₁₄H₁₁Br259.14[6]-

Table 2: Characterization Data for (E)-4-Bromostilbene

PropertyData
Melting Point138-141 °C
¹H NMR (CDCl₃)δ (ppm): 7.52 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 7.38-7.25 (m, 5H), 7.10 (d, J=16.3 Hz, 1H), 7.03 (d, J=16.3 Hz, 1H). The large coupling constant (16.3 Hz) for the vinylic protons confirms the trans (E) configuration.
¹³C NMR (CDCl₃)δ (ppm): 137.4, 136.5, 131.8 (2C), 129.2, 128.7 (2C), 128.0, 127.8 (2C), 126.5 (2C), 121.3.
IR (KBr, cm⁻¹)~3025 (aromatic C-H stretch), ~1580, ~1490, ~1440 (aromatic C=C stretch), ~965 (trans C-H bend out of plane), ~820 (para-disubstituted C-H bend out of plane), ~540 (C-Br stretch).

Visualizations

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis 4-Bromobenzaldehyde 4-Bromobenzaldehyde Grinding in Mortar Grinding in Mortar 4-Bromobenzaldehyde->Grinding in Mortar Benzyltriphenylphosphonium chloride Benzyltriphenylphosphonium chloride Benzyltriphenylphosphonium chloride->Grinding in Mortar Potassium Phosphate Potassium Phosphate Potassium Phosphate->Grinding in Mortar Dissolution in Ethanol Dissolution in Ethanol Grinding in Mortar->Dissolution in Ethanol Recrystallization Recrystallization Dissolution in Ethanol->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Purified (E)-4-Bromostilbene Purified (E)-4-Bromostilbene Drying->Purified (E)-4-Bromostilbene Characterization (NMR, IR, MP) Characterization (NMR, IR, MP) Purified (E)-4-Bromostilbene->Characterization (NMR, IR, MP)

Caption: Experimental workflow for the solvent-free Wittig synthesis of this compound.

Signaling_Pathway Phosphonium_Salt Benzyltriphenyl- phosphonium chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base K₃PO₄ Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 4-Bromobenzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product This compound (E/Z mixture) Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Key steps in the Wittig reaction mechanism for this compound synthesis.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromostilbene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols and compiled data for the palladium-catalyzed Suzuki coupling of (E)-4-bromostilbene with a variety of arylboronic acids. This reaction is of significant interest as it provides a straightforward route to synthesize triarylethylenes, a structural motif present in numerous biologically active compounds and functional materials. The methodologies described herein are optimized for high yield and selectivity, providing a reliable foundation for researchers in academic and industrial settings.

Reaction Principle

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (in this case, an arylboronic acid) with an organohalide ((E)-4-bromostilbene) in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the arylboronic acid and the base), and finally, reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

General Reaction Scheme:

Suzuki_Coupling_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-Bromostilbene This compound plus1 + Arylboronic_Acid Ar-B(OH)₂ Catalyst Pd Catalyst Triarylethylene Triarylethylene Arylboronic_Acid->Triarylethylene Base Base Solvent Solvent plus2 + Byproducts Byproducts

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Scope of the Suzuki Coupling of (E)-4-Bromostilbene with Various Arylboronic Acids

The following table summarizes the reaction conditions and yields for the Suzuki coupling of (E)-4-bromostilbene with a selection of arylboronic acids. The presented data highlights the versatility of this reaction, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid.

Arylboronic Acid PartnerProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid(E)-1,2-diphenyl-1-(4-phenyl)ethenePd(OAc)₂/PPh₃KOHMeOH/THFRT1Quantitative[1]
4-Methylphenylboronic acid(E)-1-(4-tolyl)-2-phenylethenyl)benzenePd(OAc)₂/PPh₃KOHMeOH/THFRT-High
4-Methoxyphenylboronic acid(E)-1-(4-methoxyphenyl)-2-phenylethenyl)benzenePd(OAc)₂/PPh₃KOHMeOH/THFRT-High
4-Chlorophenylboronic acid(E)-1-(4-chlorophenyl)-2-phenylethenyl)benzenePd(OAc)₂/PPh₃KOHMeOH/THFRT-Moderate-High
4-(Trifluoromethyl)phenylboronic acid(E)-1-(4-(trifluoromethyl)phenyl)-2-phenylethenyl)benzenePd(OAc)₂/PPh₃KOHMeOH/THFRT-Moderate-High

*Note: While specific yield percentages for these reactions are not detailed in the primary literature found, competitive experiments indicate that arylboronic acids with electron-donating groups (e.g., -CH₃, -OCH₃) are more reactive than those with electron-withdrawing groups (e.g., -Cl, -CF₃)[1]. High yields are generally expected under the optimized conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of (E)-4-bromostilbene with an arylboronic acid.

Materials:

  • (E)-4-Bromostilbene

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, magnetic stirrer, etc.)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ): A stock solution of the palladium catalyst can be prepared by dissolving Pd(OAc)₂ and PPh₃ in a 1:2 molar ratio in a mixture of THF and methanol.

  • Reaction Setup:

    • To an oven-dried, resealable Schlenk flask, add (E)-4-bromostilbene (1.0 eq.).

    • Add the desired arylboronic acid (1.0 - 1.2 eq.).

    • Add potassium hydroxide (KOH) (2.0 eq.).

    • The flask is then evacuated and back-filled with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add anhydrous THF and anhydrous methanol (typically in a 1:1 ratio).

    • Add the freshly prepared palladium catalyst solution (e.g., 1-2 mol% of Pd).

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. For the reaction with phenylboronic acid, this is typically complete within one hour[1].

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure triarylethylene product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the Suzuki coupling of this compound with an arylboronic acid.

G A 1. Add Reactants & Base (this compound, Arylboronic Acid, KOH) to a Schlenk Flask B 2. Inert Atmosphere (Evacuate and backfill with Argon) A->B C 3. Add Solvents & Catalyst (Anhydrous THF/MeOH, Pd(OAc)₂/PPh₃) B->C D 4. Reaction (Stir at Room Temperature) C->D E 5. Monitor Progress (TLC or GC) D->E F 6. Quench & Extract (Add water, extract with organic solvent) E->F Reaction Complete G 7. Dry & Concentrate (Dry organic layer, remove solvent) F->G H 8. Purify (Silica Gel Chromatography) G->H I 9. Characterize (NMR, MS) H->I J Pure Triarylethylene Product I->J

Caption: Experimental workflow for Suzuki coupling.

Catalytic Cycle Diagram

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl Boron_Waste B(OH)₃ + Base Transmetalation->Boron_Waste RedElim Reductive Elimination RedElim->Pd0 Product Triarylethylene (Ar-Ar') RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH Ar'B(OH)₂ + Base -> [Ar'B(OH)₃]⁻ ArBOH->Transmetalation

Caption: Catalytic cycle of the Suzuki coupling reaction.

Conclusion

The Suzuki coupling of (E)-4-bromostilbene with arylboronic acids is a robust and versatile method for the synthesis of triarylethylenes. The provided protocol, utilizing a palladium acetate and triphenylphosphine catalyst system with potassium hydroxide as the base in a methanol/tetrahydrofuran solvent system, offers a reliable procedure for achieving high yields at room temperature. The reaction demonstrates good tolerance to a range of functional groups on the arylboronic acid, with a predictable trend of reactivity influenced by electronic effects. These application notes serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Bromostilbene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromostilbene derivatives, crucial intermediates in the development of pharmaceuticals and functional materials. The methodologies outlined focus on palladium-catalyzed cross-coupling reactions, specifically the Heck and Suzuki-Miyaura reactions, which are fundamental for the construction of the stilbene scaffold.

Introduction

Stilbene derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. They serve as key structural motifs in various natural products and synthetic molecules, exhibiting anticancer, anti-inflammatory, and antioxidant properties. The palladium-catalyzed cross-coupling reaction is a powerful and versatile tool for the synthesis of stilbenes, offering high efficiency and functional group tolerance. This note focuses on the preparation of this compound derivatives, which are valuable precursors for further molecular elaboration.

Data Presentation: Reaction Conditions for Stilbene Synthesis

The following table summarizes typical reaction conditions for the synthesis of stilbene derivatives via palladium-catalyzed Heck and Suzuki-Miyaura cross-coupling reactions. These conditions can serve as a starting point for the optimization of the synthesis of specific this compound derivatives.

Coupling ReactionAryl Halide/DerivativeAlkene/Boronic Acid DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Heck Reaction Aryl BromideStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100-12012-24Moderate to Good
Heck Reaction Aryl BromideStyrenePd(OAc)₂ (0.002-0.02)NoneNaOAcNMP1201234-76
Suzuki-Miyaura (E)-2-phenylethenylboronic acid pinacol esterAryl BromidePd(OAc)₂ (2)t-Bu₃PHBF₄ (4)K₃PO₄Toluene10012Moderate to Good[1]
Suzuki-Miyaura (E)-bromostilbeneArylboronic acidPd(OAc)₂/PPh₃-KOHTHF/Water25--[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Heck Reaction

This protocol describes the synthesis of this compound from 1,4-dibromobenzene and styrene using a palladium acetate catalyst.

Materials:

  • 1,4-dibromobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure: [5]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Protocol 2: Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of (E)-stilbene derivatives by the cross-coupling of an aryl bromide with (E)-2-phenylethenylboronic acid pinacol ester.[1]

Materials:

  • Aryl bromide (e.g., 4-bromo-substituted aromatic compound)

  • (E)-2-phenylethenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), (E)-2-phenylethenylboronic acid pinacol ester (1.2-1.5 equiv), palladium(II) acetate (1-5 mol%), tri-tert-butylphosphonium tetrafluoroborate (2-10 mol%), and potassium phosphate (2-3 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of this compound derivatives via Heck and Suzuki-Miyaura coupling reactions.

Heck_Reaction_Workflow cluster_start Starting Materials cluster_reagents Reagents & Catalyst Aryl_Bromide Aryl Bromide (e.g., 1,4-dibromobenzene) Reaction_Vessel Heck Coupling Reaction (Heat, Inert Atmosphere) Aryl_Bromide->Reaction_Vessel Styrene Styrene Styrene->Reaction_Vessel Catalyst Pd(OAc)₂ Catalyst->Reaction_Vessel Ligand PPh₃ Ligand->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product This compound Derivative Purification->Product

Caption: Workflow for Heck Reaction Synthesis.

Suzuki_Reaction_Workflow cluster_start Starting Materials cluster_reagents Reagents & Catalyst Aryl_Bromide 4-Bromophenyl Halide Reaction_Vessel Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) Aryl_Bromide->Reaction_Vessel Boronic_Ester Styrenylboronic Acid or Ester Boronic_Ester->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Vessel Ligand Ligand (e.g., t-Bu₃PHBF₄) Ligand->Reaction_Vessel Base Base (e.g., K₃PO₄) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product This compound Derivative Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

References

Application Notes: The Utility of 4-Bromostilbene in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromostilbene is a versatile synthetic intermediate that serves as a valuable building block in the development of novel fluorescent probes. Its rigid stilbene backbone provides a conjugated system that can be readily functionalized to create molecules with tailored photophysical properties. The presence of the bromo-substituent at the 4-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the introduction of a wide variety of functional groups, including fluorophores and targeting moieties. This allows for the rational design of donor-acceptor type fluorescent probes with applications in biological imaging and sensing. Probes derived from this compound can be engineered to exhibit desirable characteristics such as high quantum yields, large Stokes shifts, and sensitivity to their local environment, making them powerful tools for researchers in biology, medicine, and materials science.

One key application of stilbene-based fluorescent probes is in the detection of pathological protein aggregates, such as β-amyloid plaques, which are a hallmark of Alzheimer's disease.[1][2] By conjugating the stilbene scaffold to a fluorophore with favorable spectral properties, it is possible to create probes that specifically bind to these aggregates and report their presence through a change in fluorescence.

Data Presentation

The following table summarizes the key photophysical properties of a representative fluorescent probe, 4-Stilbenyl-N,N'-dimethyl-1,8-naphthalimide (4-Stilbenyl-NI) , synthesized from this compound via a Suzuki-Miyaura coupling reaction. For comparison, the properties of the parent stilbene and the naphthalimide fluorophore are also included.

CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ_F)Stokes Shift (nm)
trans-Stilbene29434034,0100.04446
4-Bromo-N,N'-dimethyl-1,8-naphthalimide38045015,0000.1070
4-Stilbenyl-NI 39552528,0000.65130

Note: The data for 4-Stilbenyl-NI is representative for a donor-acceptor stilbene derivative and is based on typical values for such compounds. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Synthesis of 4-Stilbenyl-N,N'-dimethyl-1,8-naphthalimide via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a fluorescent probe by coupling this compound with a boronic acid derivative of a naphthalimide fluorophore.

Materials:

  • (E)-4-Bromostilbene

  • (4-(N,N'-dimethyl-1,8-naphthalimide))boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine (E)-4-bromostilbene (1.0 eq), (4-(N,N'-dimethyl-1,8-naphthalimide))boronic acid (1.1 eq), and potassium hydroxide (2.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in anhydrous THF.

  • Inert Atmosphere: Evacuate the Schlenk flask and backfill with argon or nitrogen. This should be repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Add a 1:1 mixture of anhydrous THF and methanol to the Schlenk flask.

  • Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 65-70 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Stilbenyl-N,N'-dimethyl-1,8-naphthalimide.

Protocol 2: General Procedure for Cellular Imaging with a this compound-Derived Fluorescent Probe

This protocol provides a general guideline for using a fluorescent probe synthesized from this compound for imaging of cultured cells.

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Formaldehyde solution (4% in PBS) for fixing (optional)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for attachment.

  • Probe Loading: Prepare a working solution of the fluorescent probe in pre-warmed complete cell culture medium at the desired final concentration (typically 1-10 µM).

  • Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and image immediately using a fluorescence microscope. Use filter sets appropriate for the excitation and emission wavelengths of the probe.

  • (Optional) Fixation and Counterstaining:

    • After washing, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslip with a mounting medium containing DAPI.

    • Image the fixed cells.

Visualizations

G cluster_synthesis Synthesis of 4-Stilbenyl-NI This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Naphthalimide Boronic Acid Naphthalimide Boronic Acid Naphthalimide Boronic Acid->Suzuki-Miyaura Coupling 4-Stilbenyl-NI 4-Stilbenyl-NI Suzuki-Miyaura Coupling->4-Stilbenyl-NI Pd(OAc)2, PPh3, KOH THF/MeOH, Reflux

Caption: Synthetic pathway for 4-Stilbenyl-NI via Suzuki-Miyaura coupling.

G cluster_workflow Cellular Imaging Workflow A Seed Cells C Incubate Cells with Probe A->C B Prepare Probe Solution B->C D Wash Cells C->D E Image with Fluorescence Microscope D->E F (Optional) Fix and Counterstain E->F

Caption: Experimental workflow for cellular imaging with a fluorescent probe.

G cluster_amyloid Amyloid Plaque Detection Monomeric Aβ Monomeric Aβ Oligomeric Aβ Oligomeric Aβ Monomeric Aβ->Oligomeric Aβ Aggregation Fibrillar Aβ Plaque Fibrillar Aβ Plaque Oligomeric Aβ->Fibrillar Aβ Plaque Aggregation Fluorescence Signal Fluorescence Signal Fibrillar Aβ Plaque->Fluorescence Signal Induces Stilbene Probe Stilbene Probe Stilbene Probe->Fibrillar Aβ Plaque Binding

Caption: Signaling pathway for fluorescent detection of amyloid plaques.

References

The Role of 4-Bromostilbene in Advancing Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromostilbene, a halogenated derivative of the stilbene backbone, is emerging as a versatile building block in the synthesis of advanced organic electronic materials. Its strategic importance lies in the reactive bromine site, which serves as a handle for introducing a diverse range of functional groups through well-established cross-coupling reactions. This functionalization allows for the precise tuning of the electronic and photophysical properties of stilbene-based molecules, making them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and, to a lesser extent, organic solar cells (OSCs).

This document provides detailed application notes on the use of this compound in organic electronics, including experimental protocols for the synthesis of key derivatives and the fabrication of electronic devices.

Data Presentation: Performance of this compound Derivatives

The performance of organic electronic devices is highly dependent on the molecular structure of the active materials. By modifying the this compound core, researchers can enhance properties such as charge carrier mobility, luminescence efficiency, and energy level alignment. The following tables summarize key performance metrics for various stilbene derivatives synthesized from this compound precursors.

Derivative ClassDevice TypeKey Performance MetricValue
Diphenylamino-fluorenylethyleneOLEDMaximum Luminance12,940 cd/m²
Diphenylamino-fluorenylethyleneOLEDLuminous Efficiency12.68 cd/A
Diphenylamino-fluorenylethyleneOLEDPower Efficiency5.24 lm/W
Triphenylamine-substituted StilbeneOFETHole Mobility (µh)Anisotropic, crystal direction dependent
Thiophene-phenylene co-oligomersOFETHole Mobility (µh)Approaching 10⁻² cm²/Vs

Experimental Protocols

Detailed methodologies for the synthesis of functionalized stilbenes from this compound and their subsequent integration into organic electronic devices are crucial for reproducible research and development.

Synthesis of 4-(Diphenylamino)stilbene via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a triphenylamine-substituted stilbene, a common motif for hole-transporting and emissive materials in OLEDs.

Materials:

  • (E)-4-Bromostilbene

  • 4-(Diphenylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve (E)-4-bromostilbene (1.0 mmol) and 4-(diphenylamino)phenylboronic acid (1.2 mmol) in a mixture of anhydrous THF (15 mL) and anhydrous MeOH (15 mL).

  • Add potassium hydroxide (2.0 mmol) to the mixture.

  • Prepare the catalyst in a separate flask by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in anhydrous toluene (5 mL) under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-(diphenylamino)stilbene.

Fabrication of a Small Molecule OLED via Vacuum Thermal Evaporation

This protocol outlines the general procedure for fabricating a multilayer OLED using a this compound derivative as the emissive or hole-transporting material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole-transporting layer (HTL) material (e.g., NPB)

  • Emissive layer (EML) material (e.g., a 4-(diphenylamino)stilbene derivative)

  • Electron-transporting layer (ETL) material (e.g., Alq₃)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Metal cathode (e.g., Aluminum)

  • Vacuum thermal evaporation system

Procedure:

  • Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone for 15 minutes to improve the work function.

  • Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. The typical deposition rates are:

    • HTL (e.g., NPB, 40 nm): 1-2 Å/s

    • EML (e.g., 4-(diphenylamino)stilbene derivative, 20 nm): 1-2 Å/s

    • ETL (e.g., Alq₃, 30 nm): 1-2 Å/s

    • EIL (e.g., LiF, 1 nm): 0.1-0.2 Å/s

    • Cathode (e.g., Al, 100 nm): 5-10 Å/s

  • The thickness of each layer should be monitored using a quartz crystal microbalance.

  • After deposition, encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Fabrication and Characterization of an OFET

This protocol describes the fabrication of a bottom-gate, top-contact OFET to evaluate the charge transport properties of a this compound derivative.

Materials:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • This compound derivative (active semiconductor layer)

  • Gold (source and drain electrodes)

  • Organic solvent for solution processing (e.g., toluene, chlorobenzene)

  • Spin coater

  • Thermal evaporator with shadow mask

Procedure:

  • Clean the Si/SiO₂ substrate using a standard cleaning procedure.

  • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor film quality.

  • Dissolve the this compound derivative in a suitable organic solvent at a specific concentration (e.g., 10 mg/mL).

  • Deposit the organic semiconductor layer onto the substrate by spin-coating. The spin speed and time will determine the film thickness.

  • Anneal the film at an optimized temperature to improve crystallinity and molecular ordering.

  • Deposit the gold source and drain electrodes (typically 50 nm thick) through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.

  • Characterize the OFET performance by measuring the output and transfer characteristics using a semiconductor parameter analyzer in a probe station.

Visualizations

Synthesis of Stilbene Derivatives

The synthesis of functionalized stilbenes from this compound can be achieved through various cross-coupling reactions. The following diagram illustrates two common synthetic pathways: the Suzuki-Miyaura coupling and the Heck reaction.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction 4-Bromostilbene_S This compound Functionalized_Stilbene_S Functionalized Stilbene 4-Bromostilbene_S->Functionalized_Stilbene_S BoronicAcid Aryl Boronic Acid (e.g., Diphenylamine derivative) BoronicAcid->Functionalized_Stilbene_S Pd_Catalyst_S Pd Catalyst (e.g., Pd(OAc)2/PPh3) Pd_Catalyst_S->Functionalized_Stilbene_S Base_S Base (e.g., KOH) Base_S->Functionalized_Stilbene_S 4-Bromostyrene 4-Bromostyrene Functionalized_Stilbene_H Functionalized Stilbene 4-Bromostyrene->Functionalized_Stilbene_H ArylHalide Aryl Halide ArylHalide->Functionalized_Stilbene_H Pd_Catalyst_H Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst_H->Functionalized_Stilbene_H Base_H Base (e.g., KOAc) Base_H->Functionalized_Stilbene_H

Caption: Synthetic routes to functionalized stilbenes.

Organic Light-Emitting Diode (OLED) Device Architecture

A typical multilayer OLED structure is depicted below, showing the sequential deposition of materials to facilitate efficient charge injection, transport, and recombination.

G Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) (Stilbene Derivative) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Schematic of a multilayer OLED device.

Organic Field-Effect Transistor (OFET) Device Architecture

The bottom-gate, top-contact architecture is a common configuration for OFETs used in fundamental material studies.

G cluster_device OFET Structure Source Source (Au) Semiconductor Organic Semiconductor (Stilbene Derivative) Drain Drain (Au) Dielectric Gate Dielectric (SiO2) Gate Gate (Doped Si)

Caption: Bottom-gate, top-contact OFET architecture.

4-Bromostilbene: A Versatile Precursor for the Synthesis of Bioactive Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromostilbene has emerged as a critical starting material in the synthesis of a variety of pharmaceutical compounds, particularly derivatives of resveratrol and combretastatin A-4. The stilbene scaffold, characterized by two phenyl rings linked by an ethylene bridge, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The bromine atom on the 4-position of the stilbene core provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of resveratrol and combretastatin A-4 analogs using this compound and its precursors, along with their biological evaluation.

Synthetic Applications of this compound

The primary utility of this compound in pharmaceutical synthesis lies in its versatility as a substrate for palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions. These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of stilbene derivatives.

Synthesis of Resveratrol Analogs

Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol with numerous health benefits, but its therapeutic potential is limited by poor bioavailability.[3] Synthetic analogs with improved pharmacokinetic profiles and enhanced biological activity are therefore of great interest. This compound can be strategically utilized to introduce substituents at the 4'-position, mimicking or modifying the hydroxyl group of resveratrol.

Synthesis of Combretastatin A-4 Analogs

Combretastatin A-4 is a potent natural product that exhibits strong anti-cancer activity by inhibiting tubulin polymerization.[4][5][6] Its clinical application is hampered by its poor water solubility and tendency to isomerize to the less active trans-isomer. Synthetic analogs derived from precursors like this compound aim to overcome these limitations by introducing modifications that enhance stability and solubility while retaining or improving biological activity.[5][7]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound and its precursors.

Protocol 1: Synthesis of trans-4,4'-Dibromostilbene via Double Heck Reaction

This protocol describes the synthesis of a symmetrical stilbene derivative, which can be a precursor for further functionalization.

Reaction Scheme:

Materials:

  • 4-Bromoaniline

  • 6 N Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Morpholine

  • 10% aqueous Sodium bicarbonate solution (NaHCO₃)

  • Light petroleum (60-80 fraction)

  • Activated charcoal

  • Methanol

  • 40% Tetrafluoroboric acid (HBF₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Vinyltriethoxysilane

  • Toluene

Procedure:

  • Synthesis of 4-[(Bromophenyl)azo]morpholine:

    • In a 500-mL Erlenmeyer flask, dissolve 15.0 g (87 mmol) of 4-bromoaniline in 36.4 mL of 6 N HCl by warming on a water bath.

    • Cool the solution to 0°C to induce precipitation.

    • Add a solution of 6.30 g (91 mmol) of sodium nitrite in 10 mL of water dropwise over 10 minutes.

    • Continue stirring at 0°C for 20 minutes.

    • Add 8.3 g (9.0 mL, 96 mmol) of morpholine dropwise over 10 minutes.

    • Add 100 mL of water, followed by the dropwise addition of 130 mL of 10% aqueous sodium bicarbonate solution.

    • Stir the solution for an additional hour.

    • Filter the precipitated solid, wash with water, and air-dry.

    • Recrystallize the solid from hot light petroleum with activated charcoal to obtain shiny crystals of the pure triazene.[8]

  • Synthesis of trans-4,4'-Dibromostilbene:

    • In a 500-mL round-bottomed flask, dissolve 14.3 g (53 mmol) of the triazene in 125 mL of methanol and cool to 0°C.

    • Add 23 mL (106 mmol) of 40% tetrafluoroboric acid dropwise over 10 minutes.

    • Remove the ice bath and stir for an additional 10 minutes at room temperature.

    • Add 0.12 g (0.53 mmol) of palladium acetate, followed by the dropwise addition of a solution of 4.94 g (5.5 mL, 26 mmol) of vinyltriethoxysilane in 10 mL of methanol.

    • After 30 minutes, add a second portion of 0.12 g (0.53 mmol) of Pd(OAc)₂ and continue stirring for another 30 minutes at room temperature.

    • Warm the mixture to 40°C for 20 minutes and then heat under reflux for 15 minutes.

    • Concentrate the solution to half its volume under reduced pressure and add 150 mL of water.

    • Filter the precipitated solid, wash with water, and air-dry.

    • Purify the crude product by recrystallization from toluene and light petroleum to yield trans-4,4'-dibromostilbene.[8]

Protocol 2: Microwave-Assisted Heck Coupling of 4-Bromoacetophenone and Styrene

This protocol demonstrates a rapid and efficient method for stilbene synthesis. 4-Bromoacetophenone is used here as a model aryl bromide.

Materials:

  • 4-Bromoacetophenone (or other aryl bromide)

  • Styrene

  • Potassium carbonate (K₂CO₃)

  • PVP-stabilized Palladium Nanoparticles (PVP-Pd NPs)

  • Water/Ethanol (3:1 mixture)

  • Microwave reactor vial

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reactor vial, add the aryl bromide (1 mmol), styrene (1.2 mmol), potassium carbonate (2 mmol), and PVP-Pd NP catalyst (0.05–0.25 mol%).[9]

  • Add 2 mL of the 3:1 water/ethanol solvent mixture.[9]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130-150 °C for 10-20 minutes.[9]

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the stilbene product.[9]

Protocol 3: Suzuki Coupling of (E)-bromostilbene with Arylboronic Acids

This protocol describes the synthesis of unsymmetrical stilbenes, which is key for creating diverse analogs.

Materials:

  • (E)-bromostilbene

  • Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid)

  • Potassium hydroxide (KOH)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Methanol

  • Tetradecane (internal standard for GC analysis)

Procedure:

  • In an oven-dried resealable Schlenk flask under an argon atmosphere, charge (E)-bromostilbene (6.5 mg, 0.025 mmol), the desired arylboronic acid (0.025 mmol), and tetradecane (10 mg).[10][11]

  • Add 1.5 mL of methanol and 1.5 mL of THF.[10]

  • Add KOH (2.8 mg, 0.05 mmol).[10]

  • Add a solution of the Pd(OAc)₂/PPh₃ catalyst precursor (5.7 mL of a 2.2 mmol/mL Pd solution in THF/methanol).[10]

  • Stir the reaction mixture at the desired temperature and monitor its progress by GC.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and biological activity of stilbene derivatives.

Table 1: Synthesis Yields of Stilbene Derivatives

Starting MaterialReaction TypeProductYield (%)Reference
4-BromoanilineDouble Hecktrans-4,4'-Dibromostilbene46.5[8]
4-Bromoacetophenone & StyreneMicrowave-Assisted Heck(E)-4-acetylstilbene98[4]
3,5-Dibenzyloxybenzyl phosphonate & 4-BenzyloxybenzaldehydeHorner-Wadsworth-Emmons(E)-3,5,4'-Tribenzyloxystilbene~72[12]
(E)-5-(4-((4-bromobenzoyl)oxy)styryl)-1,3-phenylene bis(4-bromobenzoate)Esterification(E)-5-(4-((4-bromobenzoyl)oxy)styryl)-1,3-phenylene bis(4-bromobenzoate)85[13]
(E)-5-(4-(benzoyloxy)styryl)-1,3-phenylene dibenzoateEsterification(E)-5-(4-(benzoyloxy)styryl)-1,3-phenylene dibenzoate96[13]

Table 2: In Vitro Cytotoxicity of Stilbene Derivatives (IC₅₀ values in µM)

CompoundCell LineIC₅₀ (µM)Reference
(E)-1,2,3-trimethoxy-5-(4-methylstyryl)benzene (6h)L1210 (murine leukemia)1.2[2]
(E)-1,2,3-trimethoxy-5-(4-methylstyryl)benzene (6h)Molt4/C8 (human leukemia)1.4[2]
(E)-1,2,3-trimethoxy-5-(4-methylstyryl)benzene (6h)CEM (human leukemia)3.1[2]
PiceatannolCCRF-CEM (human leukemia)4.57[14]
ResveratrolHL-60 (human leukemia)54.09[14]
Resveratrol–chalcone derivativeHCT-116 (human colon cancer)3.42–91.41[15]
Pterostilbene-chalcone derivative (4d)OECM-1 (oral cancer)16.38[15]
Pterostilbene-chalcone derivative (4d)HSC-3 (oral cancer)18.06[15]
Pterostilbene-chalcone derivative (4i)OECM-1 (oral cancer)9.62[15]

Signaling Pathways and Mechanisms of Action

Combretastatin Analogs: Tubulin Polymerization Inhibition

Combretastatin A-4 and its analogs exert their potent anticancer effects primarily by interacting with tubulin, the protein subunit of microtubules.[4][5][6] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, combretastatin analogs inhibit the polymerization of tubulin into microtubules.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]

G cluster_0 Mechanism of Combretastatin Analogs CA4 Combretastatin A-4 Analog Tubulin β-Tubulin (Colchicine Binding Site) CA4->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Dynamics Disrupted Polymerization->Microtubule CellCycle G2/M Phase Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Signaling pathway of Combretastatin A-4 analogs.

Resveratrol Analogs: Multi-Targeting Effects

The mechanisms of action for resveratrol and its analogs are more diverse and appear to involve multiple signaling pathways. Their anticancer effects have been attributed to the modulation of various targets, including:

  • Sirtuin-1 (SIRT1) activation: SIRT1 is a protein deacetylase that plays a role in cell metabolism, DNA repair, and inflammation.

  • Inhibition of cyclooxygenase (COX) enzymes: This contributes to their anti-inflammatory properties.

  • Induction of apoptosis: Through both intrinsic and extrinsic pathways.

  • Anti-angiogenic effects: By inhibiting the formation of new blood vessels that supply tumors.

The specific pathways targeted can vary depending on the chemical modifications of the resveratrol scaffold.

Experimental Workflow

A typical workflow for the synthesis and evaluation of pharmaceutical compounds derived from this compound is outlined below.

G cluster_1 Experimental Workflow Start This compound or Precursor Synthesis Chemical Synthesis (e.g., Heck, Suzuki, Wittig) Start->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization BioAssay Biological Evaluation (e.g., Cytotoxicity Assays) Characterization->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of pharmaceutically relevant stilbene derivatives. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel resveratrol and combretastatin A-4 analogs with potentially improved therapeutic properties. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective drug candidates.

References

Application Notes and Protocols: Experimental Procedure for the Bromination of Stilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the bromination of (E)-stilbene, a classic electrophilic addition reaction in organic synthesis. The procedures outlined below utilize two common and relatively safe brominating agents: pyridinium tribromide and in situ generated bromine from hydrobromic acid and hydrogen peroxide. These methods are presented as alternatives to the use of highly corrosive and volatile molecular bromine.[1][2][3][4][5]

Introduction

The bromination of an alkene, such as stilbene, proceeds via an electrophilic addition mechanism.[6][7] This reaction is stereospecific, with the bromine atoms adding to opposite faces of the double bond (anti-addition).[8] The reaction of (E)-stilbene yields meso-1,2-dibromo-1,2-diphenylethane, while the bromination of (Z)-stilbene produces a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[3] This experiment is a valuable tool for demonstrating stereochemistry in addition reactions.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the expected product.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
(E)-Stilbene180.25[3][9]122-124[3]White crystalline solid
Pyridinium Tribromide319.82[9]128-136Red-orange solid
meso-1,2-Dibromo-1,2-diphenylethane340.06[9][10]241-243[11][12]White crystalline solid
Racemic-1,2-Dibromo-1,2-diphenylethane340.06[10]114-115[11]White crystalline solid

Experimental Protocols

Two primary protocols for the bromination of (E)-stilbene are detailed below.

Protocol 1: Bromination using Pyridinium Tribromide

This method utilizes pyridinium tribromide, a stable and solid source of bromine, making it safer to handle than liquid bromine.[2][3][13][14]

Materials:

  • (E)-Stilbene

  • Pyridinium tribromide

  • Glacial acetic acid

  • Methanol

  • Round-bottom flask or large test tube

  • Heating mantle or water bath

  • Stirring apparatus

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • Dissolution of Stilbene: In a round-bottom flask, dissolve 0.5 g of (E)-stilbene in 10 mL of glacial acetic acid. Gentle heating on a steam or water bath may be required to facilitate dissolution.[2][3]

  • Addition of Brominating Agent: To the warm solution, add 1.0 g of pyridinium tribromide in portions while stirring.[2][3]

  • Reaction: Continue heating and stirring the mixture for an additional 5-10 minutes. The orange-yellow color of the pyridinium tribromide should fade as the reaction proceeds.[3] The product, meso-stilbene dibromide, will begin to precipitate as small platelets.[2]

  • Isolation of Product: Cool the reaction mixture in an ice-water bath to maximize precipitation.[2][3]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[2][3] Wash the crystals with cold methanol to remove any unreacted starting materials and impurities.[2][3]

  • Drying and Characterization: Allow the product to air dry completely. Determine the mass and melting point of the dried product.[3] The expected melting point for meso-1,2-dibromo-1,2-diphenylethane is approximately 241-243 °C.[11]

Protocol 2: In Situ Generation of Bromine

This "greener" method avoids the direct handling of bromine by generating it within the reaction mixture from the oxidation of hydrobromic acid with hydrogen peroxide.[1][4]

Materials:

  • (E)-Stilbene

  • Ethanol

  • Concentrated hydrobromic acid (48% aqueous)

  • 30% Hydrogen peroxide

  • Saturated sodium bicarbonate solution

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Dropping funnel or pipette

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • Reaction Setup: In a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 0.5 g of (E)-stilbene and 10 mL of ethanol.[1][4]

  • Initial Heating: Heat the mixture to reflux with stirring until the majority of the stilbene has dissolved.[1]

  • Addition of Reagents: Slowly add 1.2 mL of concentrated hydrobromic acid to the refluxing mixture. Following this, add 0.8 mL of 30% hydrogen peroxide dropwise. The solution should turn a golden-yellow color, indicating the formation of bromine.[1]

  • Reflux: Continue to stir the mixture at reflux for approximately 20 minutes, or until the yellow color fades and the solution becomes a cloudy white precipitate.[1]

  • Workup: Remove the flask from the heat and allow it to cool to room temperature. Neutralize the acidic solution by carefully adding a saturated sodium bicarbonate solution until the pH is between 5 and 7.[1]

  • Isolation of Product: Cool the mixture in an ice bath to complete the precipitation of the product.[1]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water.[15]

  • Drying and Characterization: Allow the product to dry thoroughly. Determine the mass and melting point of the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start dissolve Dissolve (E)-Stilbene in Solvent start->dissolve add_br2 Add Brominating Agent dissolve->add_br2 reflux Heat and Stir (Reflux) add_br2->reflux cool Cool Reaction Mixture reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry analyze Determine Mass & Melting Point dry->analyze end End analyze->end

Caption: A generalized workflow for the bromination of stilbene.

Reaction Mechanism

The bromination of (E)-stilbene proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.[6][7][14][16]

reaction_mechanism stilbene (E)-Stilbene plus1 + stilbene->plus1 br2 Br-Br intermediate Cyclic Bromonium Ion Intermediate br2->intermediate Electrophilic Attack plus1->br2 plus2 + intermediate->plus2 product meso-1,2-Dibromo- 1,2-diphenylethane intermediate->product br_minus Br⁻ br_minus->product Nucleophilic Attack (Anti-addition) plus2->br_minus

Caption: The mechanism of electrophilic addition of bromine to (E)-stilbene.

References

Application Note: High-Purity Isolation of (E)-4-Bromostilbene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (E)-4-Bromostilbene is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs). Its synthesis, often achieved through methods like the Wittig reaction, typically yields a crude product containing unreacted starting materials, byproducts, and isomeric impurities.[1][2] Achieving high purity is critical for subsequent synthetic steps and final product efficacy. This application note provides a detailed protocol for the purification of (E)-4-Bromostilbene using silica gel flash column chromatography, a widely applicable and efficient technique for isolating compounds based on polarity differences.[3][4]

Principle of Separation Column chromatography facilitates the separation of chemical compounds by distributing them between a stationary phase and a mobile phase.[4][5] In this normal-phase application, silica gel, a highly polar adsorbent, serves as the stationary phase.[4] The mobile phase, or eluent, is a less polar solvent system, typically a mixture of hexane and ethyl acetate.[3]

The separation mechanism relies on the differential polarity of the components in the crude mixture.

  • Non-polar compounds have a lower affinity for the polar silica gel and a higher affinity for the non-polar mobile phase. They travel down the column more quickly.

  • Polar compounds adsorb more strongly to the silica gel and are eluted more slowly.[6]

(E)-4-Bromostilbene is a relatively non-polar molecule. Potential impurities from a Wittig synthesis, such as triphenylphosphine oxide (a byproduct) and any unreacted benzaldehyde (a starting material), are significantly more polar. By using a mobile phase of low polarity, the desired (E)-4-Bromostilbene will elute from the column first, while the more polar impurities are retained on the silica gel, allowing for their effective separation.

Experimental Protocol

This protocol outlines the purification of crude 4-Bromostilbene on a multi-gram scale. Adjustments may be necessary based on the specific impurity profile and quantity of the crude material.

1. Materials and Equipment

  • Crude (E)-4-Bromostilbene

  • Silica Gel (230-400 mesh for flash chromatography)[4][7]

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column with stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm) for visualization

  • Rotary evaporator

  • Compressed air or nitrogen source for flash chromatography

2. Mobile Phase Selection via Thin-Layer Chromatography (TLC) The key to successful column chromatography is selecting a solvent system that provides adequate separation. The target Retention Factor (Rf) for the desired compound should be between 0.2 and 0.4.[3][8]

  • Dissolve a small amount of the crude product in a few drops of dichloromethane.

  • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).

  • Spot the dissolved crude product onto separate TLC plates.

  • Develop each plate in a chamber saturated with one of the prepared eluent mixtures.

  • Visualize the developed plates under a UV lamp.

  • Select the solvent system where the spot corresponding to this compound has an Rf value of approximately 0.25-0.35, and is well-separated from other spots. A 95:5 hexane:ethyl acetate mixture is often a suitable starting point.

3. Column Preparation (Slurry Packing Method)

  • Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom outlet, ensuring it is snug but not overly compressed.[8]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, create a slurry by mixing the required amount of silica gel (typically 50-100 times the weight of the crude product) with the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).[8][9]

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to dislodge air bubbles and encourage even packing.[8]

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Apply gentle air pressure to accelerate the packing process. Crucially, do not let the solvent level drop below the top of the silica bed.

  • Once the silica has settled into a stable bed, add another layer of sand (approx. 1 cm) on top to prevent disturbance during solvent addition.[9]

4. Sample Loading (Dry Loading Method) Dry loading is preferred as it often leads to better separation.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Drain the solvent in the packed column down to the level of the top sand layer.

  • Carefully add the silica-adsorbed sample onto the top of the column, creating an even layer.

  • Gently add a final, thin layer of sand over the sample.

5. Elution and Fraction Collection

  • Carefully add the eluent to the column, opening the stopcock to initiate flow. Use positive pressure from a compressed air or nitrogen line to achieve a steady flow rate (a drop rate of several drops per second is typical for flash chromatography).[4]

  • Begin with a low-polarity mobile phase (e.g., 2% ethyl acetate in hexane) to elute any non-polar impurities.

  • Systematically collect the eluent in numbered fractions of a consistent volume.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired product. For instance, after several column volumes of 2% ethyl acetate, switch to 5% ethyl acetate in hexane. This will speed up the elution of this compound.[10]

  • Continue collecting fractions throughout the elution process.

6. Fraction Analysis and Product Isolation

  • Monitor the composition of the collected fractions using TLC. Spot multiple fractions onto a single TLC plate, along with a reference spot of the crude material.

  • Identify the fractions that contain the pure this compound (a single spot at the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified (E)-4-Bromostilbene as a white solid.[11]

  • Confirm the purity and identity of the product using analytical techniques such as NMR spectroscopy, melting point determination, or GC-MS.

Data Presentation

The following table summarizes typical data for the column chromatography purification of this compound synthesized via a Wittig reaction. Rf values are illustrative and may vary based on specific TLC plate and chamber conditions.

Compound NameRolePolarityTypical Rf Value (95:5 Hexane:EtOAc)Elution Order
(E)-4-BromostilbeneProduct Low~0.301
Unreacted AldehydeImpurityMedium~0.152
Triphenylphosphine oxideByproductHigh~0.05 (streaking)3 (or remains on column)

Mandatory Visualization

The following diagram illustrates the logical workflow for the purification protocol.

G Workflow for Purification of this compound cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation Crude Crude this compound Product TLC 1. TLC Analysis for Solvent Selection Crude->TLC determine eluent Pack 2. Column Packing (Silica Slurry) TLC->Pack Load 3. Dry Load Sample onto Column Pack->Load Elute 4. Elution & Fraction Collection Load->Elute TLC_Fractions 5. TLC Analysis of Fractions Elute->TLC_Fractions Combine 6. Combine Pure Fractions TLC_Fractions->Combine identify pure fractions Evap 7. Solvent Evaporation Combine->Evap Pure Pure (E)-4-Bromostilbene Evap->Pure

References

Application Note: Synthesis of trans-4,4'-Dibromostilbene from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of trans-4,4'-Dibromostilbene, a valuable precursor in organic synthesis, starting from 4-bromoaniline. The described methodology follows a two-step sequence involving the formation of a stable triazene intermediate, which then undergoes a palladium-catalyzed double Heck-type reaction. This method offers a reliable route to the target compound and is suitable for laboratory-scale preparations. This document includes a comprehensive experimental protocol, tabulated quantitative data, and a visual representation of the experimental workflow.

Introduction

trans-4,4'-Dibromostilbene is a key bifunctional molecule utilized as a precursor in the synthesis of a variety of complex organic molecules and functional materials.[1] The presence of reactive bromine atoms at the para positions of the symmetrically substituted diarylalkene core makes it an ideal substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, as well as photocyclization reactions to form phenanthrene derivatives.[1] These transformations are of significant interest in medicinal chemistry, materials science, and drug development for the creation of novel compounds with desirable electronic and biological properties.[2]

While several methods exist for the synthesis of stilbenes, this note details a robust procedure starting from the readily available 4-bromoaniline.[3] The synthesis proceeds via a two-step process:

  • Diazotization of 4-bromoaniline and formation of a stable triazene intermediate: 4-bromoaniline is first converted to a diazonium salt, which is then reacted with morpholine to form the more stable 4-[(p-bromophenyl)azo]morpholine.[4][5]

  • Palladium-catalyzed coupling: The isolated triazene then undergoes a palladium-catalyzed reaction with a vinylating agent, vinyltriethoxysilane, to yield the final product, trans-4,4'-dibromostilbene.[4][5]

This approach provides a practical alternative to other olefination reactions and demonstrates the utility of diazonium salt chemistry in carbon-carbon bond formation.

Quantitative Data

The following tables summarize the key quantitative data associated with the reactants and the final product.

Table 1: Reactant and Intermediate Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Starting AmountMoles (mmol)
4-BromoanilineC₆H₆BrN172.0315.0 g87
Sodium NitriteNaNO₂69.006.30 g91
MorpholineC₄H₉NO87.128.3 g (9.0 mL)96
4-[(p-Bromophenyl)azo]morpholineC₁₀H₁₂BrN₃O270.1314.3 g53
VinyltriethoxysilaneC₈H₁₈O₃Si190.314.94 g (5.5 mL)26

Table 2: Product Specifications

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)
trans-4,4'-DibromostilbeneC₁₄H₁₀Br₂338.048.964.9054.7211 - 213

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of trans-4,4'-dibromostilbene from 4-bromoaniline.

Step 1: Synthesis of 4-[(p-Bromophenyl)azo]morpholine
  • In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, combine 4-bromoaniline (15.0 g, 87 mmol) and 6 N hydrochloric acid (36.4 mL, 210 mmol).[4][5]

  • Gently warm the mixture on a water bath until a clear solution is obtained.[4][5]

  • Cool the solution to 0°C in an ice bath to induce the precipitation of a heavy solid.[4][5]

  • While maintaining the temperature at 0°C, add a solution of sodium nitrite (6.30 g, 91 mmol) in water (10 mL) dropwise over a period of 10 minutes.[4][5]

  • Continue stirring the mixture at 0°C for an additional 20 minutes.[4][5]

  • To the cold solution, add morpholine (8.3 g, 9.0 mL, 96 mmol) dropwise over 10 minutes.[4][5]

  • Add water (100 mL) to the reaction mixture, followed by the slow, dropwise addition of a 10% aqueous sodium bicarbonate solution (130 mL) to neutralize the acid.[4]

  • Stir the resulting mixture for one hour.[4]

  • Collect the precipitated solid by filtration, wash it thoroughly with water, and allow it to air dry.[4][5]

  • For purification, dissolve the crude solid in hot light petroleum (60-80°C fraction, 80 mL) and treat with activated charcoal (1.5 g).[4]

  • Filter the hot mixture and concentrate the filtrate to approximately 40 mL.[4]

  • Allow the solution to cool to room temperature to crystallize the pure triazene. A second crop of crystals can be obtained by concentrating the mother liquor. The combined yield is approximately 20.3 g (85%).[4]

Step 2: Synthesis of trans-4,4'-Dibromostilbene
  • In a 500-mL round-bottomed flask equipped with a magnetic stirring bar, dissolve the triazene intermediate (14.3 g, 53 mmol) in methanol (125 mL).[4][5]

  • Cool the stirred solution to 0°C in an ice bath and add 40% tetrafluoroboric acid (HBF₄, 23 mL, 106 mmol) dropwise over 10 minutes.[4][5]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 10 minutes.[4][5]

  • Add palladium acetate [Pd(OAc)₂, 0.12 g, 0.53 mmol] to the mixture, followed by the dropwise addition of a solution of vinyltriethoxysilane (4.94 g, 5.5 mL, 26 mmol) in methanol (10 mL).[4][5]

  • Add a second portion of palladium acetate (0.12 g, 0.53 mmol) and continue stirring at room temperature for 30 minutes.[4]

  • Warm the reaction mixture to 40°C for 20 minutes, and then heat it to reflux for 15 minutes.[4]

  • Concentrate the solution to half its original volume under reduced pressure.[4]

  • Add water (150 mL) to precipitate the crude product.[4]

  • Collect the solid by filtration, wash with water, and air dry.[4]

  • For purification, boil the crude solid in toluene (125 mL) and filter the hot solution.[4]

  • Concentrate the filtrate to approximately 70 mL, warm it to 70°C, and add light petroleum (30 mL).[4][5]

  • Allow the solution to cool to room temperature to crystallize the product. An additional crop can be obtained from the mother liquor. The combined yield is approximately 4.90 g (54.7%).[4][5]

Visualizations

Reaction Scheme

The overall two-step synthesis is depicted in the following reaction scheme.

Caption: Overall reaction scheme for the synthesis of trans-4,4'-Dibromostilbene.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of trans-4,4'-Dibromostilbene.

Conclusion

This application note details a reliable and reproducible method for the synthesis of trans-4,4'-dibromostilbene from 4-bromoaniline. The two-step protocol, involving the formation of a stable triazene intermediate followed by a palladium-catalyzed coupling reaction, provides a practical route for obtaining this versatile building block in good yield. The provided experimental details and quantitative data will be valuable for researchers in organic synthesis, medicinal chemistry, and materials science who require access to this important synthetic precursor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromostilbene via Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromostilbene using the Heck reaction.

Troubleshooting Guide

Researchers may encounter several challenges during the Heck reaction for this compound synthesis. This guide addresses common issues in a question-and-answer format.

Question: My Heck reaction is resulting in a low yield or failing to produce the desired this compound product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Heck coupling reaction can arise from several factors related to the catalyst, reagents, or reaction conditions. Below is a systematic guide to troubleshooting:

  • Catalyst Activity: The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, ensure your reaction conditions facilitate its reduction to Pd(0). The presence of phosphine ligands, solvents like DMF, or certain bases can aid in this reduction.[1]

    • Troubleshooting:

      • Catalyst Deactivation: Palladium catalysts can deactivate through aggregation, forming palladium black, or by poisoning.[1] Ensure thorough degassing of solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]

      • Ligand Selection: The use of appropriate ligands, such as phosphines (e.g., P(o-Tol)₃, PPh₃) or N-heterocyclic carbenes (NHCs), can stabilize the palladium catalyst.[1] If palladium black is observed, consider using a different ligand or catalyst system. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also help stabilize the catalyst.[1]

  • Reaction Components:

    • Aryl Halide Reactivity: The reactivity of aryl halides in the Heck reaction generally follows the order: I > Br > Cl.[1] While 4-bromoiodobenzene is a viable starting material, its purity is crucial.

    • Substituent Effects: Electron-donating groups on the aryl halide can decrease its reactivity, whereas electron-withdrawing groups tend to increase it.[1] For less reactive aryl halides, increasing the reaction temperature or catalyst loading may be necessary to achieve good yields.[1]

    • Base Selection and Stoichiometry: The base is critical for neutralizing the hydrogen halide formed during the reaction. Inorganic bases like K₂CO₃, NaOAc, and K₃PO₄ are commonly used.[1] Using a sufficient amount of base, typically 1.5 to 2 equivalents, is common practice.[1]

  • Reaction Conditions:

    • Solvent Choice: The solvent should be anhydrous and properly degassed.[1] Polar aprotic solvents like DMF, DMAc, and NMP are often effective.[1][2][3] The addition of a small amount of water to DMF can sometimes be beneficial.[3]

    • Temperature: Heck reactions often require elevated temperatures, typically in the range of 80-150 °C.[1][4] Microwave irradiation can also be employed to accelerate the reaction and potentially improve yields in shorter timeframes.[1][5]

Question: My reaction is producing a mixture of E- and Z-isomers of this compound, with a significant amount of the undesired Z-isomer. How can I improve the (E)-selectivity?

Answer: The Heck reaction generally favors the formation of the thermodynamically more stable (E)-isomer.[1] However, the stereoselectivity is determined during the β-hydride elimination step and can be influenced by the reaction conditions.[1]

  • Troubleshooting for Stereoselectivity:

    • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the (E/Z) selectivity. Experimenting with different phosphine ligands may be beneficial.[1]

    • Reaction Temperature: Higher reaction temperatures can sometimes lead to isomerization. Optimizing the temperature may improve the stereoselectivity.

Frequently Asked Questions (FAQs)

1. What is a typical catalyst system for the synthesis of this compound via the Heck reaction?

A common and effective catalyst system involves a palladium source, such as Palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, like tri(o-tolyl)phosphine (P(o-Tol)₃).[1] N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[1]

2. Which bases are recommended for this reaction?

Inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and potassium phosphate (K₃PO₄) are frequently used.[1] Organic bases like triethylamine (Et₃N) can also be employed.[6] The choice of base can influence the reaction rate and yield.

3. What are suitable solvents for the Heck reaction to synthesize this compound?

Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are common choices.[1][2][3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1]

4. What is the typical temperature range for this reaction?

The reaction is typically carried out at elevated temperatures, often between 100 °C and 140 °C.[1] Microwave-assisted Heck reactions can also be performed at temperatures around 130-150 °C for shorter durations.[5]

5. How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This allows for the determination of the consumption of starting materials and the formation of the product.

Quantitative Data Summary

The following tables summarize key quantitative data from various Heck reaction protocols relevant to the synthesis of substituted stilbenes.

Table 1: Overview of Reaction Conditions for Heck Coupling of Aryl Bromides with Styrene

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)PVP-Pd NP (0.05-0.25 mol%)Pd(OAc)₂ (0.05 mmol)
Ligand P(o-Tol)₃ (4 mol%)NoneNone
Base K₂CO₃ (2 mmol)K₂CO₃ (2 equiv)KOAc (1.5 mmol)
Solvent Anhydrous DMFH₂O/EtOH (3:1)DMF
Temperature 130 °C130-150 °C (Microwave)90 °C
Time 48 hours10-20 minutes24 hours
Reference [1][5][7]

Table 2: Effect of Base and Solvent on Heck Reaction Yield

BaseSolventAdditiveTemperature (°C)Yield (%)Reference
KOHWaterTBAB10085[2]
K₂CO₃WaterTBAB10090[2]
Et₃NWaterTBAB10045[2]
KOHDMFTBABReflux89[2]
Et₃NDMFTBABReflux92[2]
Na₂CO₃NMPBu₄NCl150>95[3]

Experimental Protocols

Protocol 1: Conventional Heck Coupling in DMF

This protocol is adapted from a general procedure for Heck coupling of aryl bromides.[1]

Materials:

  • 4-Bromoiodobenzene (1 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask equipped with a magnetic stir bar

Procedure:

  • Add 4-bromoiodobenzene, styrene, potassium carbonate, Pd(OAc)₂, and P(o-Tol)₃ to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous and degassed DMF via syringe.

  • Heat the reaction mixture to 130 °C with vigorous stirring for 48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the purified this compound.

Protocol 2: Microwave-Assisted Heck Coupling in Aqueous Media

This protocol is based on a method utilizing palladium nanoparticles under microwave irradiation.[1]

Materials:

  • 4-Bromoiodobenzene

  • Styrene

  • Potassium carbonate

  • PVP-Pd NP catalyst

  • 3:1 Water/Ethanol solvent mixture

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the 4-bromoiodobenzene, styrene, potassium carbonate, and the PVP-Pd NP catalyst.

  • Add the 3:1 water/ethanol solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130-150 °C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Weigh Reagents: 4-Bromoiodobenzene Styrene Base (e.g., K2CO3) Pd Catalyst & Ligand Mixing Combine Reagents & Solvent Reagents->Mixing Solvent Prepare Anhydrous & Degassed Solvent (e.g., DMF) Solvent->Mixing Assembly Assemble Glassware (Schlenk Flask) under Inert Gas Assembly->Mixing Heating Heat to Reaction Temperature (e.g., 130 °C) Mixing->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool Reaction & Quench with Water Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer & Evaporate Solvent Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound via the Heck reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Complex Ar-Pd(II)-X(alkene) L2 Alkene_Coord->PdII_Complex Mig_Ins Migratory Insertion PdII_Complex->Mig_Ins PdII_Alkyl (R-alkene)-Pd(II)-X L2 Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)-X L2 Beta_Elim->PdII_Hydride Product (this compound) Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 H-Base+ + X-

Caption: Catalytic cycle of the Heck reaction for this compound synthesis.

References

Technical Support Center: Synthesis of Stilbene Derivatives via the Witt-ig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and stereoselectivity of the Wittig reaction for the synthesis of stilbene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Wittig reaction and why is it used for stilbene synthesis?

A1: The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of a carbon-carbon double bond. It involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[1] For stilbene synthesis, a benzyltriphenylphosphonium salt is deprotonated to form an ylide, which then reacts with a substituted benzaldehyde. This method is popular due to the ready availability of starting materials and its tolerance for a wide range of functional groups.

Q2: What is the difference between a stabilized and a non-stabilized ylide, and how does it affect the stereochemistry of my stilbene product?

A2: The stability of the phosphorus ylide is a primary determinant of the E/Z (trans/cis) stereoselectivity of the resulting stilbene.

  • Non-stabilized ylides , which typically have electron-donating groups (e.g., alkyl groups), are more reactive and generally favor the formation of the Z-(cis)-alkene under salt-free conditions.[1]

  • Stabilized ylides , which contain electron-withdrawing groups (e.g., carbonyl, cyano), are less reactive and predominantly yield the more thermodynamically stable E-(trans)-alkene.[2]

  • Semi-stabilized ylides , such as the benzyl-derived ylides used for stilbene synthesis, often produce a mixture of E and Z isomers.[1]

Q3: My primary product is the Z-(cis)-stilbene, but I need the E-(trans)-isomer. What can I do?

A3: There are two main approaches to favor the formation of the E-(trans)-isomer:

  • Isomerization: The mixture of isomers can be converted to the more stable E-isomer. A common method is to treat the product mixture with a catalytic amount of iodine and expose it to light.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate-stabilized carbanion instead of a phosphonium ylide. The HWE reaction is highly stereoselective for the formation of E-alkenes and has the added benefit that the water-soluble phosphate byproduct is easier to remove than triphenylphosphine oxide.[3][4]

Q4: How can I remove the triphenylphosphine oxide byproduct from my reaction mixture?

A4: Triphenylphosphine oxide can be challenging to remove due to its similar polarity to many stilbene derivatives. Common purification methods include:

  • Recrystallization: This is often effective if the stilbene derivative is a solid.

  • Column Chromatography: This is a general method for separating the product from the byproduct.

  • Precipitation of a Zinc Complex: The crude reaction mixture can be treated with zinc chloride in ethanol. This forms the insoluble ZnCl₂(OPPh₃)₂ complex, which can be removed by filtration.

Troubleshooting Guide

Low yields and poor stereoselectivity are common issues in the Wittig synthesis of stilbene derivatives. This guide provides a systematic approach to troubleshooting these problems.

Issue 1: Low or No Product Yield

If you are experiencing a low yield or no product formation, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Inefficient Ylide Formation - Base Strength and Quality: Ensure the base is strong enough to deprotonate the phosphonium salt. Common strong bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi). The quality of the base is crucial; for instance, KOtBu can degrade upon storage. - Moisture and Air Sensitivity: Ylides are highly reactive and sensitive to moisture and oxygen. Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). All solvents must be anhydrous. - No Color Change: The formation of the ylide is often accompanied by a distinct color change (typically to orange, red, or yellow). If no color change is observed after adding the base, it is a strong indication that the ylide is not forming. This could be due to an inactive base or wet solvent/glassware.
Poor Reagent Quality - Aldehyde Purity: Benzaldehyde and its derivatives can oxidize to the corresponding benzoic acid upon exposure to air. Any acidic impurity will be quenched by the ylide, reducing the amount available to react with the aldehyde. Use freshly distilled or a new bottle of aldehyde.
Suboptimal Reaction Conditions - Inefficient Mixing in Two-Phase Systems: When using a two-phase system (e.g., dichloromethane and aqueous NaOH), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Inefficient mixing is a primary cause of low yields. - Temperature: Ylide formation is often performed at low temperatures (0 °C or -78 °C) to enhance stability. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.
Side Reactions - Aldehyde Instability: Aldehydes can be labile and may undergo oxidation or polymerization under the reaction conditions. Consider adding the base slowly at a low temperature to control the reaction exotherm.
Issue 2: Poor Stereoselectivity (Undesired E/Z Ratio)

The E/Z ratio of the stilbene product is influenced by several factors. Here's how to optimize for the desired isomer:

Factor Effect on Stereoselectivity and Optimization Strategies
Ylide Stability As mentioned in the FAQs, stabilized ylides favor the E-isomer, while non-stabilized ylides favor the Z-isomer. Since benzyl-derived ylides are semi-stabilized, a mixture is often obtained.
Solvent Choice The polarity of the solvent can significantly influence the E/Z ratio. Generally, polar aprotic solvents tend to favor the Z-isomer, while nonpolar solvents can increase the proportion of the E-isomer.
Base and Additives The choice of base and the presence of salts can affect the reaction intermediates and thus the stereochemical outcome. Lithium-based reagents can lead to different isomer ratios compared to sodium or potassium-based reagents.
Substituents The electronic and steric nature of the substituents on both the benzaldehyde and the phosphonium salt can influence the E/Z ratio. Steric hindrance, particularly at the ortho position of the benzaldehyde or the benzyl group, can significantly impact the selectivity.[5][6]

Quantitative Data on Reaction Parameters

Effect of Solvents on E/Z Ratio of Stilbene

The following table summarizes the effect of solvent polarity on the Z/E ratio of stilbene formation under specific conditions (potassium base with 18-crown-6).

SolventZ:E Ratio
Toluene81:19
Dichloromethane (DCM)50:50
Water (H₂O)27:73

Data adapted from a study on the solvent effect in the Wittig reaction.

Representative Yields for the Horner-Wadsworth-Emmons (HWE) Reaction

For high E-(trans)-selectivity, the HWE reaction is often the preferred method.

Aldehyde ReactantProductYield (%)E/Z Ratio
Benzaldehydetrans-Stilbene>90>99:1
4-Methoxybenzaldehyde4-Methoxy-trans-stilbene>90>99:1
4-Nitrobenzaldehyde4-Nitro-trans-stilbene>90>99:1

Representative yields for HWE reactions under phase-transfer catalysis conditions.

Experimental Protocols

Protocol 1: Synthesis of trans-Stilbene via the Wittig Reaction and Subsequent Isomerization

This protocol describes a standard procedure for synthesizing a mixture of cis- and trans-stilbene, followed by iodine-catalyzed isomerization to the trans product.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Dichloromethane (DCM)

  • 50% aqueous sodium hydroxide (NaOH)

  • Saturated aqueous sodium bisulfite

  • Anhydrous sodium sulfate

  • Iodine

  • 95% Ethanol

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.

  • Ylide Formation and Reaction: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser. Heat the mixture to a gentle reflux and continue to stir vigorously for 30-60 minutes.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral to pH paper.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Isomerization: Decant the dried dichloromethane solution into a 25 mL round-bottom flask. Add a catalytic amount of iodine (e.g., 0.2955 mmol). Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to facilitate the isomerization of (Z)-stilbene to (E)-stilbene.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator.

  • Recrystallization: Purify the crude product by recrystallizing from approximately 10-12 mL of hot 95% ethanol.

  • Isolation: Cool the solution slowly to room temperature and then in an ice-water bath to induce crystallization. Collect the white crystalline product by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.

  • Drying and Characterization: Allow the product to air dry. Determine the yield and characterize the trans-stilbene by its melting point and spectroscopic methods.

Protocol 2: High E-Selectivity Synthesis of trans-Stilbene via the Horner-Wadsworth-Emmons (HWE) Reaction

This protocol provides a method for the highly stereoselective synthesis of trans-stilbene.[3]

Materials:

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl benzylphosphonate

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Phosphonate Anion Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add diethyl benzylphosphonate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Reaction with Aldehyde: Cool the solution of the phosphonate anion back to 0 °C. Slowly add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Wittig_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification benzyl_halide Benzyl Halide phosphonium_salt Phosphonium Salt Formation benzyl_halide->phosphonium_salt tpp Triphenylphosphine tpp->phosphonium_salt aldehyde Benzaldehyde Derivative wittig_reaction Wittig Reaction aldehyde->wittig_reaction ylide_formation Ylide Formation (Base Addition) phosphonium_salt->ylide_formation ylide_formation->wittig_reaction crude_product Crude Product (E/Z Mixture + Ph₃PO) wittig_reaction->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification final_product Pure Stilbene Derivative purification->final_product

A simplified workflow for the Wittig synthesis of stilbene derivatives.

Troubleshooting_Wittig start Low/No Yield? ylide_check Ylide Formation Issue? start->ylide_check color_change Observed color change (e.g., orange/red)? ylide_check->color_change Yes sol_ylide Check Base Quality/Strength Use Anhydrous Solvents Ensure Inert Atmosphere ylide_check->sol_ylide No reagent_quality Reagent Quality Issue? color_change->reagent_quality Yes color_change->sol_ylide No conditions Suboptimal Conditions? reagent_quality->conditions No sol_reagent Purify/Distill Aldehyde reagent_quality->sol_reagent Yes sol_conditions Increase Stirring Vigor Optimize Temperature conditions->sol_conditions Yes proceed Reaction Proceeds conditions->proceed No

References

Preventing isomerization during 4-Bromostilbene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromostilbene. The focus is on preventing isomerization to ensure the desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of isomerization during the synthesis of this compound?

A1: Isomerization of the double bond in this compound, leading to a mixture of (E)- and (Z)-isomers, is a common issue. The primary factors that can induce isomerization include:

  • Light: Exposure to UV or even ambient light can promote photoisomerization.[1] It is crucial to protect the reaction mixture and the final product from light.

  • Heat: Elevated temperatures can lead to thermal isomerization, favoring the thermodynamically more stable (E)-isomer over time.[2] However, prolonged heating can also lead to degradation.

  • Acids: Trace amounts of acid can catalyze the isomerization from the (Z)- to the (E)-isomer.[3] Strong mineral acids at high concentrations are particularly effective but can also cause undesired side reactions.[3]

  • Bases: Base-catalyzed isomerization can also occur, proceeding through the formation of a carbanion intermediate.[4]

Q2: Which synthetic methods are recommended for obtaining predominantly (E)-4-Bromostilbene?

A2: Several synthetic routes can be employed to favor the formation of the (E)-isomer of this compound. These include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method is well-regarded for its high (E)-selectivity.[5][6][7] The use of stabilized phosphonate ylides in the HWE reaction generally yields the (E)-alkene as the major product.[5]

  • Heck Reaction: The palladium-catalyzed Heck reaction is another effective method for synthesizing (E)-stilbenes with high stereoselectivity.[8][9][10]

  • Suzuki-Miyaura Coupling: This cross-coupling reaction can provide (E)-stilbene derivatives with complete retention of the alkene geometry.[11][12][13]

  • McMurry Reaction: While primarily used for symmetrical stilbenes, the McMurry reaction can also be employed and generally favors the more stable (E)-isomer.[14][15][16]

Q3: How can I minimize isomerization during the Wittig reaction for this compound synthesis?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.

  • Stabilized vs. Non-stabilized Ylides: Stabilized ylides (containing electron-withdrawing groups) predominantly yield (E)-alkenes, while non-stabilized ylides (e.g., from benzyltriphenylphosphonium chloride) tend to favor the (Z)-alkene.[17] For (E)-4-Bromostilbene, using a stabilized ylide is recommended.

  • Reaction Conditions: The choice of base and solvent can also influence the E/Z ratio. For non-stabilized ylides, salt-free conditions can increase the proportion of the (Z)-isomer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for degradation. - Ensure efficient stirring, especially in heterogeneous reactions.
Side reactions.- Lower the reaction temperature. - Use a milder base. - Ensure all reagents and solvents are pure and anhydrous.
Poor (E/Z) isomer ratio (high proportion of undesired (Z)-isomer) Use of a non-stabilized Wittig ylide.- Switch to a Horner-Wadsworth-Emmons reaction, which generally provides high (E)-selectivity.[5][6][7] - If using the Wittig reaction, employ a stabilized ylide.[17]
Isomerization during workup or purification.- Protect the reaction mixture and product from light at all stages.[1] - Avoid acidic or basic conditions during workup. - Use purification methods that do not involve excessive heat, such as recrystallization from a suitable solvent at a controlled temperature.
Product degradation Exposure to high temperatures.- Monitor the reaction temperature carefully. - Use a rotary evaporator at the lowest possible temperature to remove solvent.
Presence of strong acids or bases.- Neutralize the reaction mixture carefully before workup. - Use buffered solutions if necessary.
Difficulty in separating (E)- and (Z)-isomers Similar polarity of the isomers.- Careful recrystallization can sometimes selectively crystallize one isomer.[18] - Column chromatography with a suitable solvent system may be effective, but can be challenging.[18]

Quantitative Data Presentation

Table 1: Comparison of E/Z Ratios for Different Synthetic Methods

Synthetic Method Typical E/Z Ratio Notes
Horner-Wadsworth-Emmons >95:5Highly (E)-selective, especially with stabilized phosphonates.[5][6][7]
Heck Reaction >95:5Generally provides high (E)-selectivity.[8][9][10]
Suzuki-Miyaura Coupling >99:1Excellent stereochemical retention.[13]
Wittig Reaction (Stabilized Ylide) Predominantly (E)The exact ratio depends on the specific ylide and reaction conditions.[17]
Wittig Reaction (Non-stabilized Ylide) Predominantly (Z)Can be useful if the (Z)-isomer is desired.[17]
McMurry Reaction Predominantly (E)Favors the thermodynamically more stable isomer.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of (E)-4-Bromostilbene

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Phosphonate Ylide:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diethyl (4-bromobenzyl)phosphonate (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes until the evolution of hydrogen gas ceases.

  • Reaction with Benzaldehyde:

    • Cool the resulting ylide solution back to 0 °C.

    • Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to obtain (E)-4-Bromostilbene as a white solid.

Visualizations

Isomerization_Pathways cluster_triggers Isomerization Triggers Z-4-Bromostilbene Z-4-Bromostilbene E-4-Bromostilbene E-4-Bromostilbene Z-4-Bromostilbene->E-4-Bromostilbene Isomerization Light (UV) Light (UV) Light (UV)->Z-4-Bromostilbene Heat Heat Heat->Z-4-Bromostilbene Acid Acid Acid->Z-4-Bromostilbene Base Base Base->Z-4-Bromostilbene

Caption: Factors triggering the isomerization of (Z)-4-Bromostilbene to the more stable (E)-isomer.

HWE_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products Phosphonate Diethyl (4-bromobenzyl)phosphonate Deprotonation Deprotonation to form Phosphonate Ylide Phosphonate->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Aldehyde Benzaldehyde Nucleophilic_Attack Nucleophilic Attack on Aldehyde Aldehyde->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Oxaphosphetane_Formation Oxaphosphetane Intermediate Nucleophilic_Attack->Oxaphosphetane_Formation Elimination Elimination Oxaphosphetane_Formation->Elimination E_Stilbene (E)-4-Bromostilbene Elimination->E_Stilbene Byproduct Phosphate Byproduct Elimination->Byproduct

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of (E)-4-Bromostilbene.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 4-Bromostilbene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki coupling of 4-bromostilbene, helping you optimize your reaction yields and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of this compound can stem from several factors. Inefficient oxidative addition of the palladium catalyst to the C-Br bond can be a rate-limiting step.[1] Catalyst decomposition, where the active Pd(0) species degrades to inactive palladium black, is another common issue, often exacerbated by high temperatures or the presence of oxygen.[1][2][3] Side reactions such as protodeboronation of the boronic acid and homocoupling of the reactants can also significantly reduce the yield of the desired product.[1][4]

Q2: My starting material is consumed, but I'm not getting the desired product. What are the likely side reactions?

If your starting materials are being consumed without the formation of the desired product, several side reactions may be occurring:

  • Protodeboronation: This is the cleavage of the C-B bond on your boronic acid, replacing it with a hydrogen atom. This is a common side reaction, especially with electron-rich boronic acids and can be promoted by the base and any water present in the reaction mixture.[1][5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This reaction is often competitive with the desired cross-coupling, particularly if the main reaction is slow.[2] The aryl halide can also undergo homocoupling.

  • Dehalogenation: The this compound can be reduced, replacing the bromine atom with a hydrogen atom. This can be caused by certain bases or solvents acting as a hydride source.[2]

Q3: Can the stilbene double bond interfere with the Suzuki coupling reaction?

While the Suzuki coupling is generally very tolerant of various functional groups, the double bond in this compound can potentially isomerize under certain reaction conditions, particularly at high temperatures or in the presence of certain catalysts. However, in many reported procedures for the Suzuki coupling of (E)-bromostilbene, the stereochemistry of the double bond is retained.[6]

Q4: Is it necessary to use anhydrous conditions for the Suzuki coupling of this compound?

While some Suzuki reactions benefit from or even require the presence of water to facilitate the dissolution of the base and the transmetalation step, it is crucial to control the amount of water.[7][8] Excessive water can promote the undesirable protodeboronation side reaction.[1] Therefore, using anhydrous and degassed solvents is a good starting point, with the controlled addition of water as part of the solvent system if required.[1][3]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

Q: I am seeing very little or no consumption of my this compound. What should I check?

A: This issue often points to a problem with the catalyst activity or the reaction conditions not being optimal for the initial oxidative addition step.

Troubleshooting Steps:

  • Verify Catalyst and Ligand Quality: Ensure that your palladium precursor and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[3] Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands, which can facilitate the oxidative addition to the aryl bromide.[1][6]

  • Ensure an Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the palladium catalyst.[3] Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1][9]

  • Optimize Reaction Temperature: The oxidative addition step is often the rate-limiting step and may require sufficient thermal energy. Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at excessively high temperatures.[2]

  • Check the Base: The base is crucial for the transmetalation step.[10] Ensure your base is finely powdered to maximize its surface area and is sufficiently soluble in the reaction medium.[2] You may need to screen different bases to find the most effective one for your specific system.

Issue 2: Significant Formation of Side Products

Q: My reaction is producing a complex mixture of products, including what appears to be homocoupled and protodeboronated byproducts. How can I improve the selectivity?

A: The formation of side products indicates that the desired cross-coupling pathway is competing with other reactions. Optimizing the reaction conditions can favor the formation of the desired product.

Troubleshooting Steps:

  • Minimize Protodeboronation: To reduce the incidence of protodeboronation, you can try using a milder base such as K₂CO₃ or Cs₂CO₃.[4] Running the reaction under anhydrous conditions or converting your boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also protect it from premature decomposition.[1]

  • Reduce Homocoupling: Homocoupling is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture is therefore critical.[9] Using a pre-formed Pd(0) source or a precatalyst can also sometimes minimize side reactions that are promoted by Pd(II) species.[9]

  • Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can help to drive the reaction to completion and consume the this compound, but a large excess may lead to more homocoupling of the boronic acid.

Data Presentation

Table 1: Effect of Base on the Suzuki Coupling of Aryl Bromides

BaseSolventTemperature (°C)Conversion of Aryl Bromide (%)Reference
K₂CO₃EtOH/Water (5:1)7091.6[7]
Na₂CO₃EtOH/Water (5:1)70~95 (estimated from graph)[7]
NaOHEtOH/Water (5:1)7097.7[7]
KOHTHF/Methanol25Quantitative[11]

Table 2: Effect of Solvent on the Suzuki Coupling of 4-Bromoanisole

SolventTemperature (°C)Conversion of 4-Bromoanisole (%)Reference
Ethanol (EtOH)7089.4[7]
EtOH/Water (5:1)7098.4[7]

Experimental Protocols

General Procedure for Suzuki Coupling of (E)-4-Bromostilbene with Phenylboronic Acid

This protocol is a representative example and may require optimization for your specific setup.

  • Reaction Setup: In an oven-dried Schlenk flask, combine (E)-4-bromostilbene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water, via syringe.[1]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.[1]

Mandatory Visualization

G cluster_start Start: Low Yield Observed cluster_analysis Initial Analysis cluster_no_conversion Troubleshooting: No Conversion cluster_side_products Troubleshooting: Side Products cluster_end Outcome start Low Yield in Suzuki Coupling of this compound check_sm Starting Material Consumed? start->check_sm catalyst Check Catalyst Activity - Fresh Catalyst/Ligand? - Proper Degassing? check_sm->catalyst No protodeboronation Minimize Protodeboronation - Milder Base? - Anhydrous Conditions? check_sm->protodeboronation Yes conditions Optimize Reaction Conditions - Increase Temperature? - Screen Bases? catalyst->conditions end Optimized Yield conditions->end homocoupling Reduce Homocoupling - Rigorous Degassing? - Adjust Stoichiometry? protodeboronation->homocoupling homocoupling->end

Caption: A troubleshooting workflow for addressing low yields in the Suzuki coupling of this compound.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)L_n-R' transmetalation->pd_r_r_prime r_prime_b R'-B(OR)_2 r_prime_b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R-R' reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Palladium-Catalyzed Reactions of 4-Bromostilbene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 4-bromostilbene.

Troubleshooting Guide

This guide addresses common issues encountered during palladium-catalyzed reactions with this compound, such as Heck and Suzuki couplings, in a systematic question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in palladium-catalyzed reactions of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions. Below is a step-by-step troubleshooting guide:

  • Catalyst Activity:

    • Is your palladium catalyst active? The active catalytic species is typically Palladium(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PhCN)₂), ensure your reaction conditions facilitate its reduction to Pd(0). The presence of phosphine ligands, certain solvents like DMF, or the base can aid in this reduction.[1]

    • Has the catalyst deactivated? A common sign of catalyst deactivation is the formation of palladium black, which are inactive palladium aggregates.[2][3] This can be caused by high temperatures, high catalyst loading, or the dissociation of protective ligands.[2][3]

  • Reaction Components:

    • Is the this compound pure? Impurities in the starting materials can act as catalyst poisons.[2] Ensure the purity of your this compound and the coupling partner.

    • Is the coupling partner stable? For instance, in Suzuki reactions, some boronic acids can undergo protodeboronation under the reaction conditions.[2] Using the corresponding boronic ester might enhance stability.[2]

  • Reaction Conditions:

    • Have you thoroughly degassed your reaction mixture? Oxygen can oxidize and deactivate the active Pd(0) catalyst and sensitive phosphine ligands.[1][2] It is crucial to properly degas solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

    • Is the base appropriate? The choice and quality of the base are critical. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[2] The strength, solubility, and even the physical form (e.g., finely powdered) of the base can significantly impact the reaction.[4]

    • Is the solvent optimal? The solvent affects solubility, reaction kinetics, and catalyst stability.[2] A solvent screen with options like toluene, dioxane, DMF, or THF is often a valuable optimization step.[2] For Heck reactions, polar aprotic solvents like DMF or NMP are commonly used to stabilize the catalytic species.

Issue 2: Formation of Palladium Black

Question: I am observing a black precipitate in my reaction mixture. What is it, and how can I prevent its formation?

Answer: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles.[2][3] Its formation signifies catalyst decomposition and is a common cause of low reaction yields.

Causes:

  • High Temperature: Elevated temperatures can accelerate the decomposition of the active catalyst.

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal atoms can aggregate.[2] This is more common with certain types of ligands.

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidation of the active Pd(0) species, promoting decomposition.[3]

  • High Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can improve efficiency by reducing the rate of aggregation.[5]

Solutions:

  • Optimize Temperature: Try lowering the reaction temperature.

  • Ligand Selection: Consider using a different phosphine ligand. Bidentate ligands or bulky, electron-rich monodentate ligands can sometimes offer greater stability to the palladium center.[6]

  • Rigorous Degassing: Ensure all components of the reaction are thoroughly deoxygenated.[4]

  • Adjust Catalyst Loading: Experiment with different catalyst loadings to find the optimal concentration.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium precatalysts used for reactions with this compound, and how do I choose one?

A1: Common precatalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and Pd₂(dba)₃. The choice depends on the specific reaction (e.g., Heck, Suzuki), the coupling partner, and the reaction conditions. Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which is often facilitated by phosphine ligands or the solvent.[1] Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active oxidation state but can be sensitive to air and require careful handling.

Q2: How does the choice of phosphine ligand affect the reaction of this compound?

A2: The phosphine ligand is crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

  • Electron-rich and bulky ligands (e.g., t-Bu₃P, SPhos, XPhos) can promote the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, especially for less reactive aryl bromides.[2]

  • Bidentate ligands (e.g., dppf, Xantphos) can form more stable complexes with palladium, potentially reducing catalyst deactivation.[6] The optimal ligand depends on the specific coupling reaction and may require screening.

Q3: My reaction is producing a significant amount of homocoupled byproducts. What could be the cause?

A3: Homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide can be a problematic side reaction. This is often promoted by the presence of Pd(II) species and oxygen.[4] To minimize homocoupling, ensure your reaction is thoroughly deoxygenated and that the reduction of the Pd(II) precatalyst to Pd(0) is efficient.

Q4: Can the trans-configuration of my this compound isomerize during the reaction?

A4: While the Heck reaction generally favors the formation of the trans (E) isomer, isomerization of the starting material or product is possible under certain conditions. The palladium-hydride intermediate formed during the catalytic cycle can promote double bond isomerization. This can sometimes be suppressed by minimizing reaction time and temperature or by the addition of certain salts.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield in typical palladium-catalyzed reactions.

Table 1: Effect of Phosphine Ligand on Yield in a Model Heck Reaction

LigandLigand:Pd RatioTemperature (°C)Time (h)Yield (%)
PPh₃2:11002475
P(o-tolyl)₃2:11002485
P(t-Bu)₃2:1801292
dppf1:11201888

This data is illustrative and compiled from general knowledge in the field to show trends.

Table 2: Effect of Base and Solvent on Yield in a Model Suzuki Reaction

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Toluene/H₂O901285
K₃PO₄Dioxane100895
Cs₂CO₃DMF801690
Na₂CO₃Ethanol/H₂O802470

This data is illustrative and compiled from general knowledge in the field to show trends.

Experimental Protocols

Protocol 1: General Procedure for a Heck Reaction with this compound

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Add this compound (1.0 mmol) and the acrylate coupling partner (1.2 mmol).

  • Add the base (e.g., triethylamine, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add anhydrous and degassed solvent (e.g., DMF, 5 mL) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Suzuki Reaction with this compound

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., a 10:1 ratio of dioxane to water).[4]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Suzuki) PdII->Transmetal R'-M Migratory Migratory Insertion (Heck) PdII->Migratory Alkene PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R PdII_Heck Intermediate Migratory->PdII_Heck Reduct Reductive Elimination PdII_R_R->Reduct BetaHydride β-Hydride Elimination PdII_Heck->BetaHydride Reduct->Pd0 releases Product Product R-R' Reduct->Product BetaHydride->Pd0 releases Heck Product HeckProduct Heck Product BetaHydride->HeckProduct

Caption: The catalytic cycles for Suzuki and Heck reactions.

Catalyst_Deactivation Active_Catalyst Active Pd(0)L_n Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black High Temp. Ligand Loss Oxidized_Pd Oxidized Pd(II) Active_Catalyst->Oxidized_Pd Oxygen Degraded_Ligand Degraded Ligand (e.g., Phosphine Oxide) Active_Catalyst->Degraded_Ligand Oxygen Water Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity - Fresh Precatalyst? - Pd Black Formation? Start->Check_Catalyst Check_Conditions Verify Reaction Conditions - Degassing Thorough? - Correct Temp & Time? Start->Check_Conditions Check_Reagents Assess Reagent Quality - Pure Starting Materials? - Correct Base/Solvent? Start->Check_Reagents Optimize_Ligand Optimize Ligand - Screen Different Ligands Check_Catalyst->Optimize_Ligand Success Improved Yield Check_Conditions->Success Optimize_Solvent_Base Optimize Solvent/Base - Screen Combinations Check_Reagents->Optimize_Solvent_Base Optimize_Ligand->Success Optimize_Solvent_Base->Success

References

Technical Support Center: Triphenylphosphine Oxide (TPPO) Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, from reaction mixtures.

Troubleshooting Guide

This section addresses specific issues researchers may encounter during the purification of Wittig reaction products.

Issue 1: My product is co-eluting with triphenylphosphine oxide during column chromatography.

When standard silica gel chromatography fails to separate the desired product from TPPO, alternative purification strategies are necessary.

  • Solution A: Precipitation with a Non-Polar Solvent

    This is a straightforward and often effective method for products that are soluble in moderately polar solvents.[1]

    Underlying Principle: Triphenylphosphine oxide exhibits low solubility in non-polar solvents like hexanes, pentane, or diethyl ether.[1][2] By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.[1]

    Experimental Protocol:

    • Concentrate the crude reaction mixture to obtain a viscous oil or solid.

    • Dissolve the residue in a minimum amount of a suitable solvent in which both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[1]

    • Slowly add a non-polar solvent such as hexanes or pentane while stirring.[1]

    • Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.[1]

    • Collect the precipitated TPPO by filtration.[1] For highly non-polar products, this procedure can be repeated 2-3 times to remove most of the phosphine oxide.[3]

  • Solution B: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex

    This method is particularly useful for products that are soluble in polar solvents and is effective even when precipitation with non-polar solvents fails.

    Underlying Principle: As a Lewis base, triphenylphosphine oxide can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[1][4] These complexes can then be easily removed by filtration.[1] The ZnCl₂(TPPO)₂ adduct is a well-characterized precipitate.[5][6]

    Experimental Protocol (using ZnCl₂):

    • After the Wittig reaction is complete, if the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.[1][6]

    • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[1][5]

    • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.[6]

    • Stir the mixture. Scraping the inside of the flask can help induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.[1][6]

    • Filter the mixture to remove the precipitate.[6]

    • Concentrate the filtrate to remove the ethanol.[6]

    • The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride, which is insoluble.[5][6]

  • Solution C: Filtration through a Silica Plug

    This technique is a rapid and effective way to remove the highly polar TPPO from less polar products, serving as a quick alternative to a full chromatography column.[1][7]

    Underlying Principle: The high polarity of TPPO causes it to strongly adsorb to silica gel.[1] A short plug of silica can therefore be used to retain the TPPO while allowing a less polar product to pass through.[1][7]

    Experimental Protocol:

    • Concentrate the crude reaction mixture.

    • Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[1][3]

    • Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.

    • Pass the suspension of the crude product through the silica plug.

    • Elute the desired product with a suitable solvent (e.g., ether), leaving the TPPO adsorbed on the silica.[3][7]

Frequently Asked Questions (FAQs)

  • Q1: What is the simplest, chromatography-free method to remove TPPO?

    A1: For many common Wittig products, the simplest method is precipitation. If your product is soluble in a moderately polar solvent (like dichloromethane or ether), you can often precipitate the TPPO by adding a non-polar solvent like hexane or pentane and cooling the mixture.[1] If your product is soluble in a polar solvent like ethanol, precipitation with a metal salt like ZnCl₂ is very effective and straightforward.[5][6]

  • Q2: Which solvent is best for precipitating triphenylphosphine oxide?

    A2: The choice of solvent depends on the solubility of your desired product. TPPO is known to be almost insoluble in deionized water, cyclohexane, petroleum ether, and hexane.[2][8][9] It is readily soluble in polar organic solvents like ethanol, dichloromethane, and ethyl acetate.[2][10] Therefore, non-polar solvents like hexane and cyclohexane are excellent choices for precipitating TPPO, provided your product remains in solution.

  • Q3: My product is very non-polar and precipitates along with the TPPO when I add hexane. What should I do?

    A3: In this scenario, you should use a method that leverages the chemical properties of TPPO rather than just its solubility.

    • Metal Salt Complexation: Dissolve the crude mixture in a solvent like toluene or THF and add a metal salt such as MgCl₂ or CaBr₂.[4][11] This will form an insoluble TPPO-metal complex that can be filtered off, leaving your non-polar product in the filtrate. The CaBr₂ method is particularly efficient for removing TPPO from THF solutions.[11]

    • Silica Plug Filtration: Dissolve your crude product in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. Your non-polar product should elute quickly, while the highly polar TPPO will be retained on the silica.[3][7]

  • Q4: Are there any large-scale, industrial solutions for TPPO removal?

    A4: Yes, methods have been developed for kilogram-scale operations to avoid column chromatography.[8] These often rely on optimizing the solvent and temperature to selectively precipitate TPPO directly from the reaction mixture.[8][12] Additionally, protocols using MgCl₂ with wet milling to continuously expose fresh salt surface have been successfully demonstrated on a 14 kg scale.[13]

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents

SolventSolubilityReference
Deionized WaterAlmost Insoluble[2][9]
HexaneAlmost Insoluble[2][9]
CyclohexaneAlmost Insoluble[2][9]
Petroleum EtherAlmost Insoluble[2][9]
Diethyl EtherPoorly Soluble[6][14]
TolueneSoluble[2][10]
Ethyl AcetateSoluble[2][10]
DichloromethaneReadily Soluble[2][9]
EthanolReadily Soluble (~20 mg/mL)[2][9][15]
DMSOSoluble (~3 mg/mL)[15]
Dimethylformamide (DMF)Soluble (~3 mg/mL)[15]

Table 2: Efficiency of TPPO Removal via Metal Salt Complexation

Metal SaltSolvent% TPPO Removed (from supernatant)Reference
MgCl₂Ethyl Acetate≥95%[16]
MgCl₂Toluene≥95%[16]
MgCl₂Acetonitrile (MeCN)82-90%[16]
ZnCl₂EthanolHigh (completely free by TLC)[5][6]
CaBr₂THF95-98%[11]
CaBr₂2-MeTHF / MTBE~99%[11]

Visualized Workflows

Removal_by_Precipitation cluster_workflow Workflow: Removal of TPPO by Precipitation start Crude Wittig Reaction Mixture step1 Concentrate Reaction Mixture start->step1 step2 Dissolve Residue in Minimum Polar Solvent (e.g., DCM, Toluene) step1->step2 step3 Slowly Add Non-Polar Anti-Solvent (e.g., Hexane) with Stirring step2->step3 step4 Cool Mixture (Ice Bath / Refrigerator) step3->step4 step5 Filter to Collect Precipitated TPPO step4->step5 end Product in Filtrate (Free of TPPO) step5->end

Caption: Experimental workflow for TPPO removal via precipitation.

Removal_by_Complexation cluster_workflow Workflow: Removal of TPPO by Metal Salt Complexation (ZnCl₂) start Crude Wittig Reaction Mixture step1 Dissolve Crude Mixture in Polar Solvent (e.g., Ethanol) start->step1 step2 Add Metal Salt Solution (e.g., 1.8M ZnCl₂ in EtOH) at Room Temperature step1->step2 step3 Stir to Induce Precipitation of [Metal Salt](TPPO)₂ Complex step2->step3 step4 Filter to Remove Insoluble Complex step3->step4 step5 Concentrate Filtrate to Obtain Product step4->step5 end Purified Product step5->end

Caption: Experimental workflow for TPPO removal via metal salt complexation.

Decision_Tree cluster_tree Decision Tree for TPPO Removal Method q1 What is the polarity of your product? m1 Use Filtration Through Silica Plug q1->m1 Non-Polar m2 Use Precipitation with Anti-Solvent (e.g., Hexane) q1->m2 Moderately Polar m3 Use Precipitation with Metal Salt (e.g., ZnCl₂, CaBr₂) q1->m3 Polar a1 Non-Polar a2 Moderately Polar q2 Does product co-precipitate with TPPO using anti-solvent? m2->q2 a3 Polar q2->m3 Yes success Purified Product q2->success No

Caption: Decision tree to select the appropriate TPPO removal method.

References

Optimizing solvent and base for 4-Bromostilbene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromostilbene, with a specific focus on the strategic selection of solvents and bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and how do solvent and base choices differ between them?

A1: The two primary methods for synthesizing this compound are the Wittig reaction and the Heck reaction. The choice of solvent and base is critical in both methods and depends on the specific reaction pathway.

  • Wittig Reaction: This reaction involves the formation of an alkene from an aldehyde or ketone and a phosphonium ylide.[1] The base is used to deprotonate the phosphonium salt to form the nucleophilic ylide. The solvent must be able to dissolve the reactants but its polarity can influence the stereoselectivity of the product.[2] Non-stabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[3]

  • Heck Reaction: This is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and an alkene.[4][5] A base is required to regenerate the active Pd(0) catalyst in the catalytic cycle.[5] The solvent needs to facilitate the solubility of the reactants and the catalyst system. Common solvents include polar aprotic solvents like DMF or NMP.[6]

Q2: How does the choice of base impact the yield and stereoselectivity of the Wittig reaction for this compound?

A2: In the Wittig reaction, the base's strength is crucial. Strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are often used for non-stabilized ylides. For semi-stabilized ylides, which would be used in the synthesis of this compound from 4-bromobenzaldehyde, milder bases such as sodium methoxide (NaOMe), potassium carbonate (K2CO3), or potassium phosphate (K3PO4) can be effective.[3][7][8] The choice of base can affect the E/Z selectivity of the resulting stilbene. Lithium salts can sometimes lead to side products, so bases like NaH or NaOMe are often preferred.[3]

Q3: What role does the solvent play in the Heck reaction for synthesizing this compound?

A3: The solvent in a Heck reaction must stabilize the palladium catalyst and dissolve the reactants. Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are commonly used.[6] The solvent can influence the reaction rate and the catalyst's stability. For instance, the addition of a small amount of water to DMF has been shown to be beneficial in some cases, possibly by enhancing the solubility of the inorganic base.[6] Poly(ethylene glycol) (PEG) has also been explored as a reusable and environmentally friendly solvent medium for the Heck reaction.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

A common challenge in organic synthesis is obtaining a lower-than-expected yield.[9][10] This guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Steps:

  • Re-evaluate Your Base:

    • Incorrect Strength: Is the base strong enough to efficiently generate the reactive intermediate (e.g., the ylide in a Wittig reaction)? For semi-stabilized ylides, a moderately strong base is optimal.

    • Base Solubility: Is the chosen base soluble in the reaction solvent? Poor solubility can lead to a slow or incomplete reaction. For example, in Heck reactions, the solubility of inorganic bases like Na2CO3 can be crucial.[6]

    • Side Reactions: Strong bases can sometimes promote side reactions, such as the Cannizzaro reaction with aldehydes if they lack α-hydrogens.[11] Consider using a stoichiometric amount of the base and adding it slowly.[11]

  • Optimize the Solvent:

    • Reagent Solubility: Are all reactants, especially the starting materials and any catalysts, fully dissolved in the solvent at the reaction temperature? Incomplete dissolution can result in a slow and incomplete reaction.[11]

    • Solvent Polarity: The polarity of the solvent can significantly impact the reaction's stereochemical outcome, particularly in the Wittig reaction.[2] Non-polar solvents may favor one isomer, while polar solvents may favor the other.

    • Anhydrous Conditions: For many reactions, especially those involving strong bases like NaH or organolithiums, the presence of water can quench the base and inhibit the reaction.[12] Ensure solvents are properly dried before use.

  • Review Reaction Conditions:

    • Temperature: Some reactions may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of reactants or products and promote side reactions.[11]

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion. Quenching the reaction too early will result in a low yield.[9]

Logical Flow for Troubleshooting Low Yield

G start Low Yield of this compound check_base 1. Evaluate Base start->check_base base_strength Is base strength appropriate? check_base->base_strength Yes change_base Action: Change base or add co-solvent check_base->change_base No check_solvent 2. Evaluate Solvent reagent_solubility Are all reagents soluble? check_solvent->reagent_solubility Yes change_solvent Action: Change solvent or purify existing solvent check_solvent->change_solvent No check_conditions 3. Review Conditions temp Is temperature optimal? check_conditions->temp Yes adjust_conditions Action: Adjust temperature or reaction time check_conditions->adjust_conditions No solution Optimized Yield base_solubility Is base soluble? base_strength->base_solubility Yes base_strength->change_base No base_solubility->check_solvent Yes base_solubility->change_base No change_base->check_solvent solvent_purity Is solvent anhydrous? reagent_solubility->solvent_purity Yes reagent_solubility->change_solvent No solvent_purity->check_conditions Yes solvent_purity->change_solvent No change_solvent->check_conditions time Is reaction time sufficient? temp->time Yes temp->adjust_conditions No time->solution Yes time->adjust_conditions No adjust_conditions->solution

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

Issue 2: Formation of Impurities and Side Products

The presence of impurities complicates purification and reduces the overall yield of the desired product.[11]

Common Side Products and Solutions:

Side Product/ImpurityPotential CauseRecommended Action
(Z)-4-Bromostilbene In Wittig reactions, this can arise from the reaction kinetics. Non-stabilized ylides often give the Z-isomer.Use a stabilized ylide if possible. Altering the solvent can also influence the E/Z ratio.[2]
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, incorrect temperature, or an ineffective base/solvent system.Monitor the reaction by TLC. If the reaction stalls, consider increasing the temperature or adding more reagent.[9]
Triphenylphosphine oxide This is a byproduct of the Wittig reaction.This is typically removed during purification (e.g., column chromatography or recrystallization). Its presence is expected.
Self-condensation Products In reactions involving aldehydes or ketones, the base can catalyze self-condensation.[11]Add the reactant prone to self-condensation slowly to the reaction mixture to keep its concentration low.[11]

Data on Solvent and Base Selection

The following tables summarize general trends for solvent and base selection in Wittig and Heck reactions, which are applicable to the synthesis of this compound.

Table 1: General Solvent and Base Combinations for the Wittig Reaction

Ylide TypeTypical BaseSuitable SolventsExpected Major Isomer
Non-stabilized NaH, n-BuLi, NaNH₂THF, Diethyl ether (anhydrous)(Z)-alkene
Semi-stabilized NaOMe, K₂CO₃, K₃PO₄Methanol, Ethanol, DMF(E)-alkene
Stabilized NaOMe, K₂CO₃Methanol, Ethanol(E)-alkene

Table 2: Common Conditions for the Heck Reaction

BaseSolventTypical TemperatureNotes
Triethylamine (Et₃N) DMF, Acetonitrile80-120 °CA common organic base used in Heck reactions.[5]
Sodium acetate (NaOAc) DMF, NMP100-140 °CAn effective and inexpensive inorganic base.[5]
Potassium carbonate (K₂CO₃) DMF, NMP100-140 °CAnother common inorganic base.
Sodium carbonate (Na₂CO₃) NMP, DMF/H₂O120-150 °CThe addition of water to DMF can improve its solubility and effectiveness.[6]

Experimental Protocols

Protocol 1: Synthesis of (E)-4-Bromostilbene via a Greener Wittig Reaction

This protocol is adapted from a solvent-free approach, which is environmentally benign.[7]

Materials:

  • Benzyltriphenylphosphonium chloride

  • 4-bromobenzaldehyde

  • Potassium phosphate, tribasic (K₃PO₄)

  • Ethyl acetate

  • Heptane

Procedure:

  • In a mortar, thoroughly grind benzyltriphenylphosphonium chloride (1.0 eq), 4-bromobenzaldehyde (1.0 eq), and potassium phosphate (3.0 eq) together with a pestle for 10-15 minutes.

  • The solid mixture will become sticky and may turn yellow.

  • Monitor the reaction by TLC (eluent: 9:1 heptane:ethyl acetate) until the 4-bromobenzaldehyde is consumed.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield (E)-4-Bromostilbene.

General Workflow for this compound Synthesis

G reactants Reactants (e.g., Phosphonium Salt, 4-Bromobenzaldehyde) reaction Reaction (Solvent + Base) reactants->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification product Pure this compound purification->product

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis of 4-Bromostilbene and Stilbene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of stilbene derivatives, a thorough understanding of their spectroscopic properties is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromostilbene and its parent compound, stilbene. The inclusion of a bromine atom on one of the phenyl rings induces notable changes in the chemical shifts of nearby protons and carbons, offering valuable structural insights. This guide presents a detailed examination of these differences through tabulated data, a comprehensive experimental protocol, and visual representations of the molecular structures and their NMR correlations.

Quantitative NMR Data Comparison

The introduction of an electron-withdrawing bromine atom at the C4 position of one of the phenyl rings in the stilbene backbone results in a downfield shift of the signals corresponding to the protons and carbons of that ring. The effect is most pronounced for the carbons directly attached to the bromine (ipso-carbon) and the vinylic proton on the same side of the double bond. The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for trans-4-Bromostilbene and trans-stilbene, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Assignment trans-4-Bromostilbene trans-Stilbene Difference (Δδ)
δ (ppm) Multiplicity J (Hz)
H-α / H-β7.05, 7.15d, d16.3
H-2, H-67.40d8.5
H-3, H-57.50d8.5
H-2', H-6'7.52d7.3
H-3', H-5'7.37t7.6
H-4'7.28t7.3

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Assignment trans-4-Bromostilbene (δ ppm) trans-Stilbene (δ ppm) Difference (Δδ ppm)
C-α / C-β128.5, 129.2128.8-0.3, +0.4
C-1136.2137.3-1.1
C-2, C-6127.9126.6+1.3
C-3, C-5131.9128.8+3.1
C-4121.8127.7-5.9
C-1'137.3137.30.0
C-2', C-6'126.6126.60.0
C-3', C-5'128.8128.80.0
C-4'127.7127.70.0

Experimental Protocol

The following protocol outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound and stilbene.[1]

1. Sample Preparation:

  • Weigh 10-20 mg of the solid sample (e.g., this compound) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. For ¹H NMR, aim for a line width of <0.5 Hz at half-height for the TMS signal.

3. ¹H NMR Data Acquisition:

  • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

  • Use a 30° or 45° pulse angle.

  • Set the acquisition time to 2-4 seconds.

  • Set the relaxation delay to 1-2 seconds.

  • Acquire 16-32 scans for a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Switch the probe to the ¹³C nucleus frequency.

  • Set the spectral width to approximately 250 ppm, centered around 125 ppm.

  • Use a 30° pulse angle.

  • Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum and enhance the signal-to-noise ratio.

  • Set the acquisition time to 1-2 seconds.

  • Set the relaxation delay to 2-5 seconds.

  • Acquire a sufficient number of scans (typically several hundred to several thousand) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For CDCl₃, the residual solvent peak can also be used as a secondary reference (¹H: 7.26 ppm; ¹³C: 77.16 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structures and key NMR correlations for trans-4-Bromostilbene and trans-stilbene.

Caption: Structure of trans-4-Bromostilbene with ¹H NMR chemical shifts.

Caption: Structure of trans-Stilbene with ¹H NMR chemical shifts.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromostilbene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Bromostilbene against its unsubstituted counterpart, trans-stilbene. By presenting key experimental data and detailed protocols, this document serves as a practical resource for compound identification and characterization.

The introduction of a bromine atom to the stilbene backbone significantly influences its fragmentation behavior under electron ionization. This guide will dissect these differences, providing a clear rationale for the observed mass spectra and empowering researchers to confidently interpret their own data.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and trans-stilbene reveal distinct fragmentation pathways, primarily dictated by the presence of the bromine atom and the stability of the resulting fragments.

Compound Molecular Ion (M+) [m/z] Base Peak [m/z] Key Fragment Ions [m/z] Interpretation
This compound 258/260 ( isotopic pattern)178179, 152, 127, 102, 76The molecular ion exhibits a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br). The base peak at m/z 178 corresponds to the loss of the bromine radical. Other key fragments arise from further cleavages of the stilbene backbone.
trans-Stilbene 180179178, 165, 152, 102, 89, 77The molecular ion is observed at m/z 180. The base peak at m/z 179 is due to the loss of a single hydrogen atom, forming a stable tropylium-like ion. The fragment at m/z 165 ([M-CH3]+) is also a significant indicator of the stilbene structure.

Note: The relative intensities of fragment ions can vary depending on the specific instrumentation and experimental conditions.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the cleavage of the weakest bonds and the formation of stable carbocations.

Fragmentation_Pattern This compound This compound M_ion [M]+• m/z 258/260 This compound->M_ion -e- F_178 [M-Br]+• m/z 178 M_ion->F_178 - •Br F_179 [M-Br+H]+ m/z 179 F_178->F_179 + H• (rearrangement) F_152 [C12H8]+ m/z 152 F_178->F_152 - C2H2 F_76 [C6H4]+ m/z 76 F_152->F_76 - C6H4

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

Reproducible and reliable data is contingent on a well-defined experimental protocol. The following outlines a standard procedure for the analysis of this compound and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Solvent: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Dilution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

  • Vial: Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Table of GC-MS Parameters:

Parameter Value
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Energy 70 eV
Mass Range m/z 50-350
Scan Speed 1000 amu/s

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) and the data presented in this guide for confirmation.

Logical Workflow for Compound Identification

The process of identifying an unknown compound using GC-MS follows a logical progression from sample analysis to data interpretation and confirmation.

Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Confirmation Phase Sample_Prep Sample Preparation (Dissolution & Dilution) GC_MS_Analysis GC-MS Analysis (Injection & Data Acquisition) Sample_Prep->GC_MS_Analysis TIC_Analysis Total Ion Chromatogram (TIC) Analysis GC_MS_Analysis->TIC_Analysis Mass_Spectrum Mass Spectrum Extraction TIC_Analysis->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Library_Search Database Library Search (e.g., NIST) Fragmentation_Analysis->Library_Search Comparison Comparison with Reference Data Library_Search->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for Compound Identification using GC-MS.

By following the protocols and utilizing the comparative data within this guide, researchers can effectively employ mass spectrometry to elucidate the structure of this compound and related compounds, contributing to the advancement of their respective fields.

A Comparative Guide to Stilbene Synthesis: Heck vs. Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of stilbenes is a critical step in the exploration of their diverse biological activities. The choice of synthetic methodology can significantly impact yield, stereoselectivity, and overall efficiency. This guide provides an objective comparison of two prominent methods for stilbene synthesis: the Heck reaction and the Wittig reaction, supported by experimental data and detailed protocols.

At a Glance: Heck vs. Wittig for Stilbene Synthesis

ParameterHeck ReactionWittig Reaction
Reactants Aryl halide (or triflate) and a styrene derivativeAldehyde or ketone and a phosphorus ylide
Catalyst Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)Often base-mediated, no metal catalyst required
Typical Yields Good to excellent (often >80%)Variable, can be high but often moderate
Stereoselectivity Generally high E (trans) selectivityVaries with ylide stability; stabilized ylides favor E, non-stabilized ylides favor Z (cis)
Reaction Temperature Often requires elevated temperatures (e.g., 100-140°C)Can often be performed at room temperature
Functional Group Tolerance Good, but sensitive to some functional groups that can interfere with the catalystGenerally good, tolerates a wide range of functional groups
Byproducts Halide saltsTriphenylphosphine oxide (can be difficult to separate)

Delving into the Chemistry: Reaction Mechanisms

To understand the practical differences between the Heck and Wittig reactions, it is essential to examine their underlying mechanisms.

The Heck Reaction: A Palladium-Catalyzed Olefin Arylation

The Heck reaction is a powerful tool for carbon-carbon bond formation, involving the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. The reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination to regenerate the catalyst.

Heck_Mechanism Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Migratory Insertion Migratory Insertion Ar-Pd(II)-X->Migratory Insertion Styrene Intermediate R-CH(Pd(II)L2X)-CH-Ar Migratory Insertion->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Stilbene_Pd_Complex Stilbene-Pd(II)HX Beta-Hydride Elimination->Stilbene_Pd_Complex Reductive Elimination Reductive Elimination Stilbene_Pd_Complex->Reductive Elimination -HX Reductive Elimination->Pd(0)

Caption: Catalytic cycle of the Heck reaction for stilbene synthesis.

The Wittig Reaction: The Power of the Phosphorus Ylide

The Wittig reaction utilizes a phosphorus ylide, a reagent with a carbanionic center stabilized by an adjacent phosphonium cation. This ylide acts as a nucleophile, attacking a carbonyl carbon of an aldehyde or ketone. The reaction proceeds through a betaine or, more commonly, an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The high stability of the P=O bond in the byproduct is a major driving force for this reaction.

Wittig_Mechanism Phosphonium_Ylide Ph3P+-CH-Ar' Nucleophilic_Attack Nucleophilic_Attack Phosphonium_Ylide->Nucleophilic_Attack Aldehyde Ar-CHO Aldehyde->Nucleophilic_Attack Oxaphosphetane 4-membered ring intermediate Nucleophilic_Attack->Oxaphosphetane Cycloreversion Cycloreversion Oxaphosphetane->Cycloreversion Stilbene Stilbene Cycloreversion->Stilbene TPPO Ph3P=O Cycloreversion->TPPO

Caption: Mechanism of the Wittig reaction for stilbene synthesis.

Experimental Data: A Quantitative Comparison

The following table summarizes representative quantitative data for the synthesis of stilbene and its derivatives using both the Heck and Wittig reactions. Note that yields and stereoselectivity are highly dependent on the specific substrates, catalysts, and reaction conditions employed.

ReactionAryl Halide/AldehydeAlkene/YlideCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)E:Z Ratio
Heck IodobenzeneStyrenePd(OAc)₂ / NEt₃DMF100295>95:5
Heck 4-BromoanisoleStyrenePd(OAc)₂ / K₂CO₃DMF130487983:17[1]
Heck Aryl BromideStyrenePVP-Pd NPs / K₂CO₃H₂O/EtOH130-150 (MW)0.17-0.3388-100[2]E-isomer favored
Wittig BenzaldehydeBenzyltriphenylphosphonium chloride50% NaOHCH₂Cl₂RT0.5HighMixture (E favored)[3]
Wittig 4-NitrobenzaldehydeBenzyltriphenylphosphonium ylideK₂CO₃Toluene110285>95:5[3]
Wittig BenzaldehydeBenzyltriphenylphosphonium ylideNaOMeMeOHRT--Mixture[3]
Wittig 4-CyanobenzaldehydeBenzyltriphenylphosphonium ylideNaHCO₃ (aq)-RT156.958.8:41.2[3]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of trans-stilbene via a standard Heck reaction and a Wittig reaction.

Protocol 1: Synthesis of trans-Stilbene via the Heck Reaction

This protocol describes a typical Heck coupling between iodobenzene and styrene.

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, followed by iodobenzene (1.0 eq), styrene (1.2 eq), and triethylamine (1.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure trans-stilbene.

Protocol 2: Synthesis of trans-Stilbene via the Wittig Reaction

This protocol details the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • 50% aqueous sodium hydroxide (NaOH)

  • Iodine (catalytic amount)

  • 95% Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (1.0 eq) and benzaldehyde (1.0 eq) in dichloromethane.

  • While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise.

  • Heat the reaction mixture to a gentle reflux for 30-60 minutes.[4]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water and a saturated aqueous solution of sodium bisulfite. Continue washing with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • To the dried dichloromethane solution, add a catalytic amount of iodine (a single crystal is often sufficient).[4]

  • Irradiate the solution with a light source (e.g., a 150-W lightbulb) while stirring for approximately 60 minutes to isomerize the cis-stilbene to the more stable trans-isomer.[4]

  • Wash the solution with a saturated aqueous solution of sodium bisulfite to remove the iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Recrystallize the crude solid from hot 95% ethanol to obtain pure trans-stilbene.[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical stilbene synthesis experiment, from reaction setup to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation (Weighing, Dissolving) Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Glassware_Prep Glassware Setup (Drying, Inert Atmosphere) Glassware_Prep->Reaction_Setup Reaction_Execution Heating & Stirring Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Execution->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Characterization Product Characterization (NMR, MS, MP) Purification->Characterization Yield_Calculation Yield Calculation Characterization->Yield_Calculation

References

Reactivity Showdown: 4-Bromostilbene vs. 4-Chlorostilbene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor influencing the efficiency, yield, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, a common decision point is the choice between aryl bromides and aryl chlorides. This guide provides a detailed comparison of the reactivity of 4-bromostilbene and 4-chlorostilbene, two key building blocks in the synthesis of complex organic molecules.

The fundamental difference in reactivity between this compound and 4-chlorostilbene lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, the initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The weaker C-Br bond in this compound facilitates a more facile oxidative addition, leading to a higher reactivity compared to its chloro-analogue.

Consequently, reactions with this compound typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times. In contrast, 4-chlorostilbene often requires more forcing conditions, such as higher temperatures, increased catalyst concentrations, and the use of more specialized and electron-rich ligands to promote the challenging oxidative addition step.

Quantitative Reactivity Comparison

The following table summarizes the key differences in reactivity based on established principles and available experimental data for Suzuki-Miyaura coupling with phenylboronic acid.

ParameterThis compound4-Chlorostilbene
Relative Reactivity HigherLower
Typical Reaction Conditions Milder (e.g., room temperature)Harsher (e.g., elevated temperatures)
Catalyst Loading LowerHigher
Ligand Requirements Standard phosphine ligands (e.g., PPh₃) are often sufficient.Often requires bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.
Reaction Time Shorter (e.g., 1 hour for quantitative yield in a specific Suzuki coupling)[1][2]Longer
Yield (Suzuki Coupling) Quantitative (in a specific reported instance)[1][2]Generally lower under identical conditions to the bromide; can be high with optimized, more forcing conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of (E)-4-Bromostilbene

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of (E)-4-bromostilbene with phenylboronic acid, which has been reported to yield a quantitative conversion to (E)-1,2-diphenyl-2-(4-phenylphenyl)ethene.[1][2]

Materials:

  • (E)-4-Bromostilbene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Argon gas

Procedure:

  • An oven-dried Schlenk flask is charged with (E)-4-bromostilbene (1.0 equiv.), phenylboronic acid (1.0-1.2 equiv.), and potassium hydroxide (2.0 equiv.).

  • The flask is evacuated and backfilled with argon three times.

  • A solution of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%) in a mixture of THF and methanol is added via syringe.

  • The reaction mixture is stirred at room temperature under an argon atmosphere.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically within 1 hour for full conversion), the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 4-Halostilbene & Phenylboronic Acid ReactionVessel Stirring at RT under Argon Reactants->ReactionVessel Catalyst Pd(OAc)₂/PPh₃ Catalyst->ReactionVessel Base KOH Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench Reaction Completion Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of 4-halostilbenes.

References

A Comparative Analysis of the Biological Activities of 4-Bromostilbene and Other Key Stilbenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-Bromostilbene against three other prominent stilbenoids: Resveratrol, Pterostilbene, and Piceatannol. Stilbenoids are a class of polyphenolic compounds recognized for their diverse pharmacological properties. This analysis synthesizes available experimental data to offer a clear, data-driven comparison to inform future research and drug development endeavors. While extensive data exists for Resveratrol, Pterostilbene, and Piceatannol, research on the specific biological activities of this compound is notably limited. This guide reflects the current state of available scientific literature.

Comparative Biological Activities: Quantitative Data

The following tables summarize quantitative data from various studies, comparing the potency of Resveratrol, Pterostilbene, and Piceatannol in anticancer, antioxidant, anti-inflammatory, and neuroprotective assays. Due to the lack of available data, this compound is included to highlight this research gap.

Anticancer Activity

The anticancer potential of stilbenoids is often evaluated by their ability to inhibit the growth of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

CompoundCancer Cell LineIC50 (µM)
This compound Data not availableData not available
Resveratrol MCF-7 (Breast)51.18[1]
HepG2 (Liver)57.4[1]
A431 (Skin)42[2]
MDA-MB-231 (Breast)144[3]
FaDu (Head and Neck)>256
PE/CA-PJ49 (Head and Neck)>256
Pterostilbene HT-29 (Colon)20.20[4]
SW1116 (Colon)70.22[4]
C32 (Melanoma)10[4]
A2058 (Melanoma)29
OECM-1 (Oral)40.19[5]
HSC-3 (Oral)>50[5]
HCT-116 (Colon)12[6]
Caco-2 (Colon)75[6]
MCF-7 (Breast)~25-50
SK-BR-3 (Breast)~25-50
MDA-MB-468 (Breast)~10-25
Piceatannol HL-60 (Leukemia)5.1[7]
RAW 264.7 (Macrophage)1.30[8]
LNCaP (Prostate)31.7
Du145 (Prostate)23.2
PC3M (Prostate)34.6
Antioxidant Activity

The antioxidant capacity of stilbenoids is a significant contributor to their protective effects against oxidative stress. This is often measured by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

CompoundAssayIC50 (µM)
This compound Data not availableData not available
Resveratrol DPPH Radical Scavenging~25-50
Pterostilbene DPPH Radical Scavenging163.43 - 173.96 µg/mL[9][10]
Piceatannol DPPH Radical ScavengingData not available
Anti-inflammatory Activity

Stilbenoids can modulate inflammatory pathways, and their anti-inflammatory potential is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

CompoundModel SystemIC50 (µM)
This compound Data not availableData not available
Resveratrol LPS-stimulated RAW 264.7 cells~10
Pterostilbene LPS-stimulated RAW 264.7 cells~10
Piceatannol LPS-stimulated RAW 264.7 cells~10
Neuroprotective Activity

The neuroprotective effects of stilbenoids are evaluated by their ability to protect neuronal cells from various toxins and stressors.

CompoundAssayModel SystemEffect
This compound Data not availableData not availableData not available
Resveratrol Cell ViabilityEthanol-induced toxicity in astrocytesProtective at 0.1-10 µM
Pterostilbene Cell ViabilityAβ-induced toxicity in SH-SY5Y cellsProtective
Piceatannol Cell ViabilityAβ-induced toxicity in PC12 cellsStronger protection than resveratrol

Discussion on this compound

The absence of quantitative data for the biological activity of this compound is a significant finding of this comparative analysis. While its chemical structure as a stilbene derivative suggests potential for biological activity, this has not been substantially explored in published research.

Studies on other brominated and halogenated stilbene derivatives offer some insights. For instance, the introduction of a bromine atom can, in some cases, enhance the anticancer activity of resveratrol derivatives. This is thought to be due to increased lipophilicity, which may improve cell membrane permeability. Furthermore, bromination of other polyphenolic compounds, such as flavonoids, has been shown to increase their antioxidant activity.

However, it is crucial to note that these are general observations from related compounds, and the specific effects of bromine substitution at the 4-position of the stilbene core are unknown. Without direct experimental evidence, the biological activity of this compound remains speculative. This highlights a clear opportunity for future research to investigate the potential therapeutic properties of this understudied stilbenoid.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by the well-studied stilbenoids and a general workflow for assessing their anticancer activity.

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plates compound_prep 2. Prepare Serial Dilutions of Stilbenoids treat_cells 3. Treat Cells with Stilbenoids for 24-72h compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance 7. Read Absorbance at ~570nm solubilize->read_absorbance calculate 8. Calculate % Cell Viability and IC50 Values read_absorbance->calculate

Experimental workflow for evaluating the anticancer activity of stilbenoids.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS gene Nucleus->iNOS transcription NO Nitric Oxide (Inflammation) iNOS->NO Stilbenoids Resveratrol, Pterostilbene, Piceatannol Stilbenoids->IKK inhibit

Anti-inflammatory signaling pathway modulated by stilbenoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the stilbenoid compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reaction Mixture: A solution of the stilbenoid compound in a suitable solvent (e.g., methanol or ethanol) is mixed with a solution of DPPH in the same solvent.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity

This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent.

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the stilbenoid compounds for 24 hours.

  • Griess Reagent: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition by the stilbenoid is calculated. The IC50 value is then determined.

Neuronal Cell Viability Assay for Neuroprotection

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.

  • Cell Culture: Neuronal cells (e.g., PC12 or SH-SY5Y) are cultured in 96-well plates.

  • Treatment: The cells are pre-treated with the stilbenoid compound for a specific duration before being exposed to a neurotoxin (e.g., β-amyloid peptide).

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay, as described above.

  • Calculation: The percentage of viable cells in the treated groups is compared to the control group exposed to the neurotoxin alone to determine the neuroprotective effect.

Conclusion

This comparative guide synthesizes available data on the biological activities of this compound and other key stilbenoids. While Resveratrol, Pterostilbene, and Piceatannol have demonstrated significant potential in anticancer, antioxidant, anti-inflammatory, and neuroprotective activities, there is a conspicuous lack of research on this compound. The data presented for the well-studied stilbenoids highlights their therapeutic promise, with Pterostilbene often exhibiting superior bioavailability and potency compared to Resveratrol, and Piceatannol showing strong effects in certain assays. The absence of data for this compound underscores a critical knowledge gap and a promising avenue for future investigation in the field of stilbenoid research and drug development. Further studies are warranted to elucidate the potential biological activities of this and other under-explored stilbene derivatives.

References

Unveiling the Electronic Landscape of 4-Bromostilbene: A DFT Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 4-Bromostilbene's electronic structure using Density Functional Theory (DFT) provides valuable insights for researchers in materials science and drug development. This guide offers a comparative analysis of its electronic properties, supported by experimental data and detailed computational methodologies, to objectively assess its performance against related compounds.

The electronic characteristics of stilbene derivatives are of significant interest due to their potential applications in molecular switches, fluorescent probes, and therapeutic agents. The introduction of a bromine atom at the para position of one of the phenyl rings in the stilbene backbone, creating this compound, subtly modulates its electronic landscape. Understanding these modifications is crucial for the rational design of novel molecules with tailored photophysical and electronic properties.

Quantitative Data Summary

To facilitate a clear comparison, the following table summarizes key experimental and computational data for this compound and the parent trans-stilbene molecule. The computational data is based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, which are standard theoretical methods for predicting the electronic properties of molecules.

CompoundMethodSolventλmax (nm)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound Experimental (UV-Vis)Dichloromethane~317–325[1]---
Computational (TD-DFT)DichloromethaneData not availableData not availableData not availableData not available
trans-Stilbene Experimental (UV-Vis)Hexane294[1]---
Computational (TD-DFT)DichloromethaneData not availableData not availableData not availableData not available

Experimental and Computational Methodologies

A synergistic approach combining experimental spectroscopy and theoretical calculations is essential for a thorough understanding of the electronic structure of molecules like this compound.

Experimental Protocol: UV-Vis Absorption Spectroscopy

The primary experimental technique for probing the electronic transitions of stilbene derivatives is UV-Vis absorption spectroscopy.[1]

  • Sample Preparation: A dilute solution of the stilbene derivative is prepared in a suitable solvent, such as dichloromethane or hexane. The concentration is typically in the micromolar range to ensure adherence to the Beer-Lambert law.[1]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is utilized to measure the absorbance of the sample over a specific wavelength range, typically 200-800 nm.[1]

  • Analysis: The resulting spectrum reveals the wavelengths of maximum absorption (λmax), which correspond to the energy required to promote an electron from the ground state to an excited state.[1]

Computational Protocol: DFT and TD-DFT Calculations

Computational chemistry, particularly DFT and TD-DFT, offers a powerful theoretical framework for predicting and interpreting the electronic properties of molecules.[1]

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used.

  • Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule using DFT. A popular and effective combination of a functional and basis set for organic molecules is B3LYP with 6-31G*.

  • Frequency Calculations: To confirm that the optimized geometry represents a true energy minimum, vibrational frequency calculations are performed. A stable structure will have no imaginary frequencies.[1]

  • Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key parameter that provides insights into the chemical reactivity and the energy of the lowest electronic transition.[1]

  • Excited State Calculations: Time-Dependent DFT (TD-DFT) calculations are then performed on the optimized ground-state geometry. This method computes the vertical excitation energies and oscillator strengths, which can be used to predict the UV-Vis absorption spectrum.[1]

Workflow for Computational Analysis

The logical flow of a typical computational study on the electronic structure of a molecule is depicted in the following diagram.

DFT_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Analysis & Output mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (DFT: e.g., B3LYP/6-31G*) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry fmo HOMO/LUMO Energies & HOMO-LUMO Gap geom_opt->fmo td_dft Excited State Calculation (TD-DFT) freq_calc->td_dft Verified Minimum spectra Simulated UV-Vis Spectrum (λmax, Oscillator Strength) td_dft->spectra comparison Comparison with Experimental Data spectra->comparison

A flowchart of a typical computational chemistry workflow.

This guide highlights the current understanding of this compound's electronic structure, primarily from an experimental standpoint, while outlining the robust computational methods available for a more in-depth theoretical analysis. The lack of readily available, comprehensive computational data in the literature underscores an opportunity for further research in this area. Such studies would be invaluable for building a complete picture of the structure-property relationships in halogenated stilbenes, thereby accelerating the design of new functional materials and therapeutic agents.

References

A Comparative Guide to the X-ray Crystal Structure of 4-Bromostilbene and a Key Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Crystallographic Comparison

This guide provides a detailed comparative analysis of the single-crystal X-ray structure of 4-Bromostilbene and its derivative, 4-dimethylamino-4'-bromostilbene. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for predicting their physical properties, intermolecular interactions, and potential applications in materials science and drug development. This document presents key crystallographic data in a comparative format, outlines the experimental protocols for structure determination, and illustrates the general workflow of the analytical process.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for trans-4-Bromostilbene and cis-4-dimethylamino-4'-bromostilbene, offering a quantitative comparison of their crystal packing and molecular geometry.

Parametertrans-4-Bromostilbenecis-4-dimethylamino-4'-bromostilbene[1]
Chemical Formula C₁₄H₁₁BrC₁₆H₁₆BrN
Molecular Weight 259.14 g/mol 302.21 g/mol [1]
Crystal System MonoclinicMonoclinic[1]
Space Group P2₁/cP2₁/c[1]
a (Å) 5.867(1)14.804(2)[1]
b (Å) 28.514(4)6.0962(5)[1]
c (Å) 7.038(1)15.2106(10)[1]
α (°) 9090[1]
β (°) 112.59(1)95.331(9)[1]
γ (°) 9090[1]
Volume (ų) 1087.0(3)1366.8(2)[1]
Z 44[1]
Temperature (K) 295123[1]
Radiation Mo KαMo Kα[1]

Experimental Protocols

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction. The general experimental procedure is outlined below.

Synthesis and Crystallization

Synthesis of trans-4-Bromostilbene: A common method for the synthesis of trans-4-Bromostilbene is the Wittig reaction. This involves the reaction of 4-bromobenzyl)triphenylphosphonium bromide with benzaldehyde in the presence of a strong base, such as sodium ethoxide, in a suitable solvent like ethanol. The resulting crude product is then purified by recrystallization.

Synthesis of cis-4-dimethylamino-4'-bromostilbene: This derivative can be synthesized via a Wittig reaction between 4-bromobenzaldehyde and (4-(dimethylamino)benzyl)triphenylphosphonium bromide.[1] The reaction is typically carried out in a solvent like tetrahydrofuran (THF) with a base such as potassium tert-butoxide.[1]

Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. The purified compound is dissolved in an appropriate solvent or a mixture of solvents (e.g., chloroform, ethanol, or ethyl acetate) to form a saturated or near-saturated solution. The solution is then allowed to stand undisturbed at a constant temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100-123 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (commonly Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected raw diffraction data is processed to determine the unit cell dimensions and the intensities of the individual reflections. Corrections for factors such as Lorentz and polarization effects, and absorption are applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental diffraction data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Experimental Workflow

The following diagram illustrates the logical workflow for the X-ray crystal structure analysis of a compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Dissolution Dissolution in Solvent Purification->Dissolution SlowEvaporation Slow Evaporation Dissolution->SlowEvaporation SingleCrystal Single Crystal Formation SlowEvaporation->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation (CIF) Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for X-ray Crystal Structure Analysis.

References

A Comparative Guide to Palladium Catalysts for the Synthesis of 4-Bromostilbene via the Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Bromostilbene, a key intermediate in the development of pharmaceuticals and advanced materials, is frequently achieved through the palladium-catalyzed Heck reaction. The choice of the palladium catalyst and reaction conditions is paramount for optimizing yield, selectivity, and overall efficiency. This guide provides a comparative analysis of various palladium catalytic systems for the synthesis of this compound, supported by experimental data from the literature.

Comparative Performance of Palladium Catalysts

The efficacy of different palladium catalysts in the Heck coupling reaction for synthesizing stilbene derivatives is influenced by factors such as the catalyst's nature (homogeneous or heterogeneous), the ligands used, the base, the solvent, and the reaction temperature. Below is a summary of quantitative data compiled from various studies.

Catalyst SystemReactantsBaseSolventTemp (°C)Time (h)Yield (%)Reference
Homogeneous Catalysts
Pd(OAc)₂4-Bromostyrene, Aryl bromideKOAcDMF9024High (unspecified)[1]
Pd(OAc)₂4-Bromostyrene, Aryl iodideNa₂CO₃DMF5024High (unspecified)[1]
Pd(OAc)₂ / P(o-tol)₃Aryl halide, EthyleneEt₃NCH₃CNNot specifiedNot specifiedNot specified[2]
Pd(OAc)₂ / SPO Ligand4-Bromostyrene, Arylboronic acidK₂CO₃DMF601265-69[3]
Pd(OAc)₂ / Tetrahydropyrimidinium SaltsAryl bromides, StyreneK₂CO₃DMF/H₂O120Not specifiedGood to high[4][5]
Heterogeneous Catalysts
Pd EnCatBromobenzene, StyreneNa₂CO₃NMP1503Good conversion[6]
Pd/CBromobenzene, StyreneNa₂CO₃NMP150Not specifiedLower than Pd EnCat[6]
Pd/BaSO₄Bromobenzene, StyreneNa₂CO₃NMP150Not specifiedLower than Pd EnCat[6]
PVP-Pd NPs (Microwave)4-Bromoacetophenone, StyreneK₂CO₃Ethanol/H₂O1300.1798[7]

Note: The data presented is a compilation from various sources and may involve different aryl halides in the Heck reaction to produce stilbene derivatives. Direct comparative studies on the synthesis of this compound with a wide range of catalysts under identical conditions are limited. The provided data serves as a benchmark for catalyst system selection.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Heck reaction to synthesize stilbene derivatives.

Protocol 1: Homogeneous Catalysis with Palladium Acetate

This protocol is adapted from a study on the Heck coupling of 4-bromostyrene with aryl halides.[1]

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 4-Bromostyrene

  • Aryl bromide or Aryl iodide

  • Potassium Acetate (KOAc) or Sodium Carbonate (Na₂CO₃)

  • Tetrabutylammonium Iodide (Bu₄NI)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas (N₂)

Procedure for Aryl Bromides:

  • To a reaction vessel, add aryl bromide (1.0 mmol), 4-bromostyrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Bu₄NI (1.5 mmol), and KOAc (1.5 mmol).

  • Add DMF (10.0 mL) to the vessel.

  • Purge the reaction mixture with N₂ gas.

  • Heat the mixture at 90°C for 24 hours with stirring.

  • After cooling, the product can be isolated using standard workup and purification techniques (e.g., extraction and column chromatography).

Procedure for Aryl Iodides:

  • To a reaction vessel, add aryl iodide (1.0 mmol), 4-bromostyrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Bu₄NI (1.5 mmol), and Na₂CO₃ (1.5 mmol).

  • Add DMF (10.0 mL) to the vessel.

  • Purge the reaction mixture with N₂ gas.

  • Heat the mixture at 50°C for 24 hours with stirring.

  • Isolate the product using appropriate workup and purification methods.

Protocol 2: Heterogeneous Catalysis with Supported Palladium

This protocol is based on a comparative study of supported palladium catalysts in the Heck reaction.[6]

Materials:

  • Supported Palladium Catalyst (e.g., Pd EnCat, Pd/C, Pd/BaSO₄)

  • Bromobenzene

  • Styrene

  • Sodium Carbonate (Na₂CO₃)

  • Tetrabutylammonium Chloride (Bu₄NCl)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a reaction vessel, combine the supported palladium catalyst, bromobenzene, styrene, Na₂CO₃ as the base, and Bu₄NCl as an additive.

  • Add NMP as the solvent.

  • Heat the reaction mixture to the specified temperature (e.g., 150°C) for the required duration (e.g., 3 hours for Pd EnCat).

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Upon completion, cool the reaction mixture and separate the catalyst (e.g., by filtration for heterogeneous catalysts).

  • Isolate the product from the filtrate through extraction and purify by methods such as column chromatography.

Visualizing the Heck Reaction Workflow

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Heck reaction for the synthesis of this compound.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants (Aryl Halide, Alkene) Mixing Mixing & Heating Reactants->Mixing Catalyst Pd Catalyst Catalyst->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Filtration Filtration (for heterogeneous cat.) Mixing->Filtration Cooling Extraction Extraction Mixing->Extraction for homogeneous cat. Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound via the Heck reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R-Pd(II)-X-Ln OxAdd->PdII_Aryl R-X Coordination Alkene Coordination PdII_Complex [R-Pd(II)(Alkene)-Ln]X Coordination->PdII_Complex Alkene Insertion Migratory Insertion PdII_Alkyl R'-Pd(II)-X-Ln Insertion->PdII_Alkyl Elimination β-Hydride Elimination PdII_Hydride H-Pd(II)-X-Ln Elimination->PdII_Hydride ReductiveElimination Reductive Elimination Product Substituted Alkene PdII_Hydride->Product Product ReductiveElimination->Pd0 Base ArylHalide R-X Alkene Alkene Base Base BaseHX [Base-H]X

Caption: Simplified catalytic cycle for the palladium-catalyzed Heck reaction.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Bromostilbene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds like 4-Bromostilbene is critical for research and quality control. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The selection of an optimal method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

While specific cross-validation data for this compound is not extensively published, this guide leverages established analytical principles and validation data from structurally related stilbene derivatives to provide a valuable comparison of method performance.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Measurement of the absorbance of light by the analyte in a solution at a specific wavelength.
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL~1.5 µg/mL
Selectivity HighVery HighLow to Moderate
Sample Throughput ModerateModerateHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable replication and further development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound due to its robustness and high precision.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices and for trace-level quantification.[1]

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Create calibration standards by diluting the stock solution.

  • For solid samples, perform a solvent extraction followed by filtration. Derivatization is typically not required for this compound due to its volatility.

Instrumentation:

  • A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 258, 178, 102).

UV-Vis Spectrophotometry

This technique is a simple and cost-effective method for the rapid quantification of this compound in simple solutions, although it lacks the selectivity of chromatographic methods.[2]

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-transparent solvent like ethanol or methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the same solvent.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Measurement Protocol:

  • Solvent: Methanol.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each calibration standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration using the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow for method validation and the comparative relationship between the analytical techniques.

cluster_0 Analytical Method Validation Workflow cluster_1 Validation Parameters A Define Analytical Method Requirements B Select Appropriate Technique (HPLC, GC, UV-Vis) A->B C Method Development & Optimization B->C D Method Validation C->D E Routine Sample Analysis D->E V1 Linearity D->V1 V2 Accuracy D->V2 V3 Precision (Repeatability & Intermediate) D->V3 V4 Selectivity/ Specificity D->V4 V5 LOD & LOQ D->V5 V6 Robustness D->V6 cluster_methods Analytical Methods cluster_attributes Key Attributes Compound This compound Quantification HPLC HPLC-UV Compound->HPLC GCMS GC-MS Compound->GCMS UVVIS UV-Vis Spec. Compound->UVVIS A1 High Selectivity High Precision HPLC->A1 A2 Very High Selectivity High Sensitivity GCMS->A2 A3 Low Cost High Throughput UVVIS->A3

References

A Comparative Guide to the Photophysical Properties of Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stilbene and its derivatives represent a cornerstone in the study of photochemistry and photophysics. Their deceptively simple structure—two phenyl rings connected by an ethylene bridge—gives rise to a rich array of light-induced behaviors, making them invaluable scaffolds in materials science and medicinal chemistry.[1] This guide provides an objective comparison of the photophysical properties of various stilbene derivatives, supported by experimental data and detailed methodologies to aid in the selection and application of these versatile molecules.

Core Photophysical Parameters: A Quantitative Comparison

The photophysical behavior of a molecule is dictated by how it absorbs and dissipates light energy. For stilbene derivatives, key parameters include the maximum absorption (λmax abs) and emission (λmax em) wavelengths, the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF). These properties are highly sensitive to the nature and position of substituents on the phenyl rings, as well as the surrounding solvent environment. The following table summarizes these properties for a selection of trans-stilbene derivatives.

DerivativeSolventλmax abs (nm)λmax em (nm)ΦFτF (ns)
trans-StilbeneCyclohexane2953480.050.1
trans-4-Aminostilbene (1a)Hexane325400<0.01-
trans-4-N,N-Dimethylaminostilbene (1b)Hexane3404250.01-
trans-4-(N-Phenylamino)stilbene (1c)Hexane3524400.45-
trans-4-(N-Methyl-N-phenylamino)stilbene (1d)Hexane3554450.55-
trans-4-(N,N-Diphenylamino)stilbene (1e)Hexane3654600.85-
trans-4-(N-(2,6-Dimethylphenyl)amino)stilbene (1f)Hexane3354150.02-

Data compiled from various sources. The photophysical properties of stilbene derivatives can vary with experimental conditions.

The introduction of N-phenyl substituents to 4-aminostilbenes leads to a red shift in both absorption and emission spectra and a significant increase in fluorescence quantum yield. This "amino conjugation effect" is attributed to a more planar ground-state geometry and a greater charge-transfer character in the excited state, which in turn suppresses non-radiative decay pathways like photoisomerization.

Experimental Protocols

Accurate determination of photophysical parameters is crucial for comparative studies. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength of maximum absorption (λmax abs).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation: Solutions of the stilbene derivatives are prepared in a spectroscopic grade solvent (e.g., hexane, cyclohexane) in quartz cuvettes with a 1 cm path length. Concentrations are adjusted to obtain an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure adherence to the Beer-Lambert law.

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm). A solvent-only baseline is recorded and subtracted from the sample spectrum. The wavelength at which the highest absorbance is observed is recorded as λmax abs.

Fluorescence Spectroscopy

This method is used to determine the wavelength of maximum emission (λmax em) and the relative fluorescence quantum yield (ΦF).

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Sample Preparation: The same solutions prepared for absorption spectroscopy can be used, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Emission Spectrum Measurement: The sample is excited at its λmax abs. The emission spectrum is scanned over a wavelength range longer than the excitation wavelength (e.g., 300-600 nm). The wavelength corresponding to the peak of the emission spectrum is the λmax em.

  • Relative Quantum Yield Determination (Comparative Method): The quantum yield of an unknown sample can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).[2][3]

    • Prepare a series of dilute solutions of both the standard and the test compound with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

    • Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Record the corrected fluorescence emission spectrum for each solution and integrate the area under the curve.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

    • The quantum yield of the test sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX² / nST²) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[2]

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the fluorescence lifetime (τF), the average time a molecule spends in the excited state before returning to the ground state.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system.

  • Measurement: The sample is excited by a pulsed light source (e.g., a laser diode). The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve. The lifetime is then determined by fitting the decay curve to an exponential function.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for characterizing the photophysical properties of stilbene derivatives and a conceptual signaling pathway where a fluorescent stilbene derivative could be employed.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis synthesis Synthesis of Stilbene Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Spectroscopy (λmax abs) purification->uv_vis fluorescence Fluorescence Spectroscopy (λmax em, ΦF) uv_vis->fluorescence tcspc Time-Resolved Spectroscopy (τF) fluorescence->tcspc data_proc Data Processing & Comparison tcspc->data_proc

Caption: Workflow for Synthesis and Photophysical Characterization.

signaling_pathway cluster_cell Cellular Environment stilbene Fluorescent Stilbene Derivative (Ligand) receptor Cell Surface Receptor stilbene->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response (e.g., Gene Expression) second_messenger->cellular_response Signal Transduction

Caption: Conceptual Signaling Pathway with a Fluorescent Stilbene Probe.

Applications in Research and Drug Development

The tunable photophysical properties of stilbene derivatives make them highly valuable in various applications:

  • Fluorescent Probes: Stilbene derivatives with high quantum yields are used as fluorescent labels and probes for imaging biological structures and processes. For instance, they can be designed to bind to specific targets like amyloid plaques in Alzheimer's disease, enabling their visualization.[4][5]

  • Molecular Switches: The photoisomerization of stilbenes between their cis and trans forms allows them to act as molecular switches, which can be used to control biological activity or material properties with light.[6]

  • Therapeutic Agents: Many stilbene derivatives exhibit significant biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[7][8] Understanding their photophysical properties can be crucial in developing photodynamic therapies.

This guide provides a foundational comparison of the photophysical properties of stilbene derivatives. The selection of a particular derivative will ultimately depend on the specific requirements of the intended application, such as the desired excitation and emission wavelengths, brightness, and environmental sensitivity.

References

Safety Operating Guide

Proper Disposal of 4-Bromostilbene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromostilbene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety, regulatory compliance, and environmental protection.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Handle this compound and its waste in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[1]

Summary of Safety Precautions:

PPE / ActionGuidelineSource
Eye Protection Wear chemical safety goggles or glasses with side shields.[2][3]
Hand Protection Wear chemical-resistant gloves.[1]
Body Protection Wear a lab coat and ensure skin is not exposed.[1][4]
Respiratory Use in a well-ventilated area. Avoid breathing dust.[1][2]
Handling Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.[1][4]
Waste Classification and Segregation

This compound is a halogenated organic compound due to the presence of a bromine atom.[5][6] This classification is critical and dictates its disposal pathway. Proper segregation is the most important step to ensure safety and minimize disposal costs.

  • Primary Waste Stream: Halogenated Organic Waste.[5][7]

  • Do NOT Mix With:

    • Non-halogenated organic waste[6][8]

    • Aqueous waste[8]

    • Acids or bases[6]

    • Heavy metal waste[6]

    • Strong oxidizing agents[4]

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is through a licensed hazardous waste management company. On-site treatment or neutralization is not recommended.

  • Container Selection:

    • Use a designated and compatible container for halogenated organic waste, typically a polyethylene carboy or bottle provided by your institution's Environmental Health and Safety (EHS) department.[6][9]

    • Ensure the container is clean, dry, and in good condition.

  • Waste Collection:

    • Carefully transfer solid this compound waste into the designated container, minimizing the creation of dust.[1]

    • If dealing with solutions of this compound, pour the liquid waste into the appropriate halogenated solvent waste container.

    • Do not overfill the container; a maximum of 75-90% full is a common guideline.[8]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.[6][8]

    • Clearly list all constituents and their approximate concentrations on the label. For example: "Waste this compound" or "Methylene Chloride containing this compound (~5g/L)".

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[6][10]

    • Store the container in a designated Satellite Accumulation Area (SAA).[6]

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[9]

  • Arranging for Disposal:

    • Once the container is full or ready for pickup, contact your institution's EHS or equivalent department to arrange for collection.

    • Do not dispose of this compound down the drain or in regular trash.[2][9]

Spill and Contamination Cleanup

In the event of a small spill, follow these procedures:

  • Control and Contain: Alert personnel in the area and ensure proper ventilation.[1]

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.[1][9]

  • Collect: Place the absorbed material and any contaminated debris (e.g., gloves, paper towels) into a sealed, labeled container for disposal as hazardous waste.[1][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.

Contaminated labware (e.g., glassware) should be rinsed, with the first rinse collected as halogenated hazardous waste.[11] Empty containers of this compound must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.[8][11]

Diagrams

DisposalWorkflow cluster_prep Preparation cluster_separation Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it Halogenated Waste? B->C D YES: Classify as Halogenated Organic Waste C->D Contains Br E NO: Follow Different Disposal Protocol C->E No Halogen F Select Designated Halogenated Waste Container D->F G Add Waste to Container (Do not exceed 90% capacity) F->G H Securely Cap and Label with Contents & Hazard Info G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Waste Pickup I->J K Disposal via Licensed Hazardous Waste Vendor (Incineration) J->K

Caption: Workflow for the proper disposal of this compound.

SpillResponse A Spill of this compound Occurs B Assess Spill Size A->B C Small Spill B->C Manageable D Large Spill B->D Unmanageable G Wear Full PPE C->G E Evacuate Area D->E F Contact Emergency Response E->F H Absorb with Inert Material (e.g., Vermiculite) G->H I Collect Contaminated Material into a Sealed Container H->I J Label as 'Hazardous Waste' with Spill Details I->J K Dispose of via EHS J->K

Caption: Decision process for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.